Iridium(III) chloride trihydrate
Description
Properties
IUPAC Name |
trichloroiridium;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ir.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXVUXPFZKMNF-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.Cl[Ir](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6IrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13569-57-8 | |
| Record name | Iridium(III) chloride trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Iridium(III) Chloride Trihydrate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Iridium(III) chloride trihydrate (IrCl₃·3H₂O). The information is curated for researchers, scientists, and professionals in drug development who utilize iridium compounds in catalysis, synthesis, and other advanced applications.
Core Chemical Properties
This compound is a dark green to black, hygroscopic crystalline solid. It is a primary starting material for the synthesis of a wide array of iridium complexes due to its solubility in water and alcohols. The anhydrous form, in contrast, is insoluble. The compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Formula | IrCl₃·3H₂O | [1] |
| Molecular Weight | 352.62 g/mol | [1] |
| Appearance | Dark green to black crystalline powder | [2] |
| Density | 5.30 g/cm³ at 25 °C | [2] |
| Melting Point | Decomposes at 763 °C | [2] |
| Solubility | Soluble in water and alcohol | [2] |
Chemical Structure and Coordination
While the anhydrous form of Iridium(III) chloride exists in two crystalline polymorphs (α and β), the trihydrate is generally considered to be an amorphous solid. In its hydrated form, the iridium(III) ion is in a +3 oxidation state and features an octahedral coordination geometry. The central iridium atom is coordinated by a combination of chloride ions and water molecules.
Reactivity and Use as a Precursor
This compound is a versatile precursor for the synthesis of a variety of organometallic iridium complexes. Its reactivity stems from the lability of the coordinated water and chloride ligands, which can be readily substituted by other ligands.
Experimental Protocols
Detailed experimental protocols for the synthesis of important iridium compounds from this compound are provided below. Please note that while general methodologies for spectroscopic characterization are outlined, specific, detailed protocols for the analysis of this compound itself were not available in the cited literature.
Synthesis of Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂])
Vaska's complex is a well-known square planar iridium(I) complex synthesized from this compound.
Methodology:
-
This compound is heated with an excess of triphenylphosphine (B44618) (PPh₃) in a high-boiling solvent that can also serve as a source of carbon monoxide, such as dimethylformamide (DMF) or 2-methoxyethanol.[3]
-
The triphenylphosphine acts as both a ligand and a reducing agent, reducing Ir(III) to Ir(I).[3]
-
The carbonyl ligand is derived from the decomposition of the solvent.[3]
-
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).[3]
-
The product, Vaska's complex, precipitates from the reaction mixture upon cooling and can be isolated by filtration.
Synthesis of Iridium Nanoparticles
Iridium nanoparticles can be synthesized by the chemical reduction of this compound.
Methodology:
-
An aqueous solution of this compound is prepared.
-
A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or an alcohol, is added to the solution.[4][5]
-
A stabilizing agent, like polyvinylpyrrolidone (B124986) (PVP), may be used to control the size and prevent agglomeration of the nanoparticles.[5]
-
The reaction mixture is typically stirred and may be heated to facilitate the reduction.[6]
-
The formation of iridium nanoparticles is often indicated by a color change of the solution.[5]
-
The nanoparticles can then be isolated by centrifugation and washed to remove any unreacted starting materials and byproducts.[4]
General Spectroscopic Characterization Methodologies
UV-Vis Spectroscopy: This technique is used to study the electronic transitions in transition metal complexes.
-
A solution of the iridium complex is prepared in a suitable solvent (e.g., water, ethanol).
-
The solution is placed in a cuvette.
-
A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths, typically from 200 to 800 nm.[7][8]
-
The resulting spectrum provides information about the d-d electronic transitions and charge-transfer bands, which are characteristic of the complex's electronic structure and coordination environment.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the vibrational modes of the ligands and the metal-ligand bonds.
-
A solid sample of the iridium compound is typically prepared as a KBr pellet or a Nujol mull.[9] For hydrated compounds, care must be taken as the water of hydration can give broad absorption bands.[1]
-
The sample is placed in the FT-IR spectrometer.
-
The instrument measures the absorption of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).[10]
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups and bonds within the molecule, including the coordinated water and chloride ligands.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy of paramagnetic complexes like those of Ir(III) (a d⁶ ion) can be challenging due to significant line broadening and large chemical shift ranges caused by the unpaired electrons.
-
A solution of the iridium complex is prepared in a suitable deuterated solvent.
-
Specialized NMR pulse sequences and experimental parameters are often required to acquire meaningful spectra of paramagnetic compounds.[12][13]
-
The presence of the paramagnetic center can provide valuable structural information through the analysis of hyperfine shifts (contact and pseudocontact shifts).[14]
-
Due to the paramagnetic nature of Ir(III), obtaining high-resolution spectra can be difficult, and interpretation often requires expertise in the NMR of paramagnetic species.[15]
References
- 1. Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Vaska's complex - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. irphouse.com [irphouse.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. kbcc.cuny.edu [kbcc.cuny.edu]
- 9. FTIR spectra of Inorganics, IR spectra Library [ftir.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]
- 12. Paramagnetic Nuclear Magnetic Resonance: The Toolkit | MDPI [mdpi.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.tamu.edu [chem.tamu.edu]
An In-depth Technical Guide to the Physical Characteristics of Iridium(III) Chloride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Iridium(III) chloride trihydrate (IrCl₃·3H₂O). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as a precursor in the synthesis of novel therapeutic agents and other advanced materials. This document details the compound's properties, outlines experimental protocols for their determination, and illustrates its role in the synthesis of biologically active iridium complexes.
Core Physical and Chemical Properties
This compound is a dark green to black, hygroscopic crystalline solid.[1] It is a common starting material in iridium chemistry due to its solubility in water and alcohols.[1][2] The compound is thermally sensitive and will lose its waters of hydration upon heating.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Chemical Formula | IrCl₃·3H₂O | [3][4] |
| Molecular Weight | 352.62 g/mol | [3][4][5] |
| Appearance | Dark green to black-brown crystalline powder or chunks | [5][6] |
| Density | 5.3 g/cm³ | [2][6] |
| Melting Point | Decomposes at 763 °C | [1][5][6] |
| Solubility | Soluble in water and alcohols | [1][2] |
| Hygroscopicity | Hygroscopic | [1][2] |
Spectroscopic and Structural Data
The structural and spectroscopic properties of this compound are crucial for its characterization and quality control.
Table 2: Spectroscopic and Structural Data of this compound
| Property | Description | References |
| UV-Vis Absorption | In aqueous solution, exhibits absorbance peaks around 324 nm and 386 nm. | [7] |
| Crystal Structure | While the precise crystal structure of the trihydrate is not fully elucidated, the anhydrous form adopts a monoclinic structure similar to aluminum chloride. | [1] |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate characterization of this compound. The following protocols are provided as general guidelines for common analytical techniques.
The melting point of this compound is more accurately described as a decomposition temperature, as the compound loses its hydration waters and undergoes chemical changes upon heating.[1] A common method for its determination is Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).
Protocol: Simultaneous TGA-DSC Analysis
-
Instrument Calibration: Calibrate the TGA-DSC instrument using appropriate standards (e.g., indium for temperature and melting enthalpy).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.
-
Experimental Conditions:
-
Place the crucible in the instrument's furnace.
-
Heat the sample from ambient temperature to 1100 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis:
-
The TGA curve will show mass loss steps corresponding to the loss of water molecules. The stoichiometry of hydration can be confirmed from these mass losses.[8][9]
-
The DSC curve will indicate endothermic or exothermic events. The sharp endotherm corresponding to the final decomposition can be taken as the decomposition temperature.[8][9]
-
While qualitatively soluble in water and alcohols, a quantitative determination can be performed using UV-Vis spectroscopy.
Protocol: Solubility Determination by UV-Vis Spectroscopy
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the desired solvent (e.g., deionized water). Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is around 386 nm.[7] Plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and dilute it gravimetrically to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.
Due to its hygroscopic nature, special care must be taken during sample preparation for PXRD analysis.
Protocol: PXRD Analysis of a Hygroscopic Sample
-
Sample Preparation (in an inert atmosphere, e.g., a glovebox):
-
Finely grind the this compound powder using an agate mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder. Gently press the powder to create a flat surface.[10]
-
For highly sensitive samples, use an air-sensitive sample holder to protect the sample from atmospheric moisture during data collection.[11]
-
-
Data Acquisition:
-
Place the sample holder in the diffractometer.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 5-80°) with an appropriate step size and scan speed.
-
-
Data Analysis: The resulting diffractogram can be used for phase identification by comparing it with reference patterns from crystallographic databases. Peak broadening can provide information about crystallite size.[12]
Role in Drug Development: From Precursor to Active Complex
This compound is not typically the biologically active species itself. Instead, it serves as a crucial and versatile precursor for the synthesis of a wide array of organometallic iridium(III) complexes that exhibit potent anticancer activity.[13][14][15]
The following diagram illustrates a typical workflow from the starting material, this compound, to a biologically active complex and its subsequent evaluation.
Protocol: Synthesis of a Representative Cyclometalated Iridium(III) Complex
This protocol describes the synthesis of a cyclometalated iridium(III) complex, a class of compounds that has shown significant promise as anticancer agents.[16][17]
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and the desired organic ligand (e.g., 2-phenylpyridine, 2-3 equivalents) in a suitable solvent mixture (e.g., 2-ethoxyethanol/water).
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon) for several hours (e.g., 12-24 hours).
-
Isolation: Cool the reaction mixture to room temperature. The iridium(III) complex dimer often precipitates out of the solution. Collect the solid by vacuum filtration.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or alumina.
-
Characterization: Confirm the structure and purity of the final complex using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.[16][17]
Signaling Pathway Inhibition by Iridium(III) Complexes
Many therapeutically active iridium(III) complexes derived from this compound exert their anticancer effects by modulating key cellular signaling pathways. One of the most frequently implicated pathways is the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer and plays a central role in cell proliferation, survival, and apoptosis resistance.[18][19][20]
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the points at which iridium(III) complexes can intervene to induce cancer cell death.
Mechanism of Action
Anticancer iridium(III) complexes can inhibit the PI3K/AKT/mTOR signaling cascade at multiple points.[18][19][20] This inhibition can occur through direct interaction with the kinase domains of PI3K, AKT, or mTOR, or through indirect mechanisms such as the generation of reactive oxygen species (ROS).[21] The disruption of this pathway leads to a decrease in cell proliferation and survival signals and promotes apoptosis (programmed cell death) in cancer cells.[18][19][20]
Protocol: Western Blot Analysis for Pathway Inhibition
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549, HeLa) to approximately 80% confluency. Treat the cells with the synthesized iridium(III) complex at various concentrations for a specified time (e.g., 24 hours). Include an untreated control.
-
Protein Extraction: Lyse the cells and extract the total protein. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, total AKT, p-mTOR, total mTOR, and a loading control like β-actin).
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the effect of the iridium(III) complex on the phosphorylation status and expression levels of the target proteins.[17][21] A decrease in the ratio of phosphorylated to total protein for AKT and mTOR would indicate inhibition of the pathway.[21]
References
- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Iridium(III) chloride 99.9 trace metals 14996-61-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | Cl3H6IrO3 | CID 6102153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iridium (III) Chloride | Iridium trichloride trihydrate | IrCl3 · 3H2O - Ereztech [ereztech.com]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]
- 9. researchgate.net [researchgate.net]
- 10. mcgill.ca [mcgill.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer iridium(iii) cyclopentadienyl complexes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Frontiers | Current status of iridium-based complexes against lung cancer [frontiersin.org]
- 16. Synthesis, Characterization and Anticancer Efficacy Studies of Iridium (III) Polypyridyl Complexes against Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Anticancer Effect Studies of Iridium(III) Polypyridyl Complexes against SGC-7901 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Iridium(III) complexes inhibit the proliferation and migration of BEL-7402 cells through the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, characterization and anticancer activity in vitro and in vivo evaluation of an iridium (III) polypyridyl complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An iridium (III) complex as potent anticancer agent induces apoptosis and autophagy in B16 cells through inhibition of the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Preparation of Hydrated Iridium(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrated iridium(III) chloride (IrCl₃·nH₂O) is a pivotal starting material in the field of iridium chemistry.[1] As a dark green, hygroscopic crystalline solid, it is the most common and accessible form of iridium trichloride (B1173362), serving as a precursor for the synthesis of a vast array of organometallic iridium complexes, homogeneous and heterogeneous catalysts, and advanced materials such as those used in organic light-emitting diodes (OLEDs).[1][2][3] Given its importance, a thorough understanding of its synthesis is crucial for researchers in academia and industry.
Iridium metal is chemically inert and highly resistant to dissolution in common acids, including boiling aqua regia, which presents a significant challenge in its initial processing.[4][5] This guide details the core, industrially relevant methods for the preparation of hydrated iridium(III) chloride, presenting detailed experimental protocols, quantitative data for process optimization, and visual workflows to elucidate the synthetic pathways. The primary methods covered are the electrolytic dissolution of iridium metal and the chemical reduction of iridium(IV) precursors.
Method 1: Electrolytic Dissolution of Iridium Metal
The direct dissolution of iridium powder via electrolysis in hydrochloric acid is an effective method for producing high-purity hydrated iridium(III) chloride.[6][7] This process avoids the introduction of contaminating ions that can occur with fusion-based methods and allows for a high degree of control over the dissolution and subsequent crystallization.[6] The overall process involves the electrochemical dissolution of iridium powder in concentrated hydrochloric acid to form a chloroiridic acid solution, followed by concentration and crystallization to yield the final product.[8]
Experimental Protocol
This protocol is based on methodologies detailed in patent literature for the industrial preparation of hydrated iridium(III) chloride.[8]
-
Electrolytic Cell Setup: A U-shaped electrolytic cell made of acid-resistant material (e.g., quartz glass) is charged with high-purity iridium powder (99.95% or greater) and concentrated hydrochloric acid (10-12 mol/L).[8] The weight ratio of hydrochloric acid to iridium powder is typically between 5:1 and 80:1. Non-metallic conductive electrodes, such as spectrographic grade graphite, are inserted into each arm of the U-tube.[6]
-
Electrodissolution: An alternating current is applied across the electrodes. The voltage is maintained between 20-70 V, with the current varying between 10-40 A.[8] The hydrochloric acid solution is heated and maintained at a temperature of 110-115 °C, often using a cooling trough to control the temperature. The electrolysis is carried out for 3-8 hours.[8]
-
Filtration and Concentration: After the electrolysis is complete, the resulting dark green solution of chloroiridic acid is filtered to remove any unreacted iridium powder. The filtrate is then concentrated by distilling off excess hydrochloric acid, which can be recycled. The goal is to achieve an iridium concentration of 1.5-3.5 mol/L.[6]
-
Crystallization: The concentrated chloroiridic acid solution is transferred to a crystallization furnace. The solution is heated to 100-120 °C for 10-15 hours to induce crystallization.[6]
-
Product Isolation: The resulting dark green crystals of hydrated iridium(III) chloride (IrCl₃·3H₂O) are isolated, yielding a product with a high iridium content and low levels of metallic impurities.[6]
Data Presentation: Electrolytic Synthesis Parameters
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Iridium Purity | ≥ 99.95 | % | High-purity starting material is crucial for a high-purity product.[6] |
| HCl Concentration | 10 - 12 | mol/L | Concentrated, superior grade HCl is used.[8] |
| HCl:Ir Ratio (w/w) | 5:1 - 80:1 | [8] | |
| Electrolysis Conditions | |||
| Voltage (AC) | 20 - 70 | V | [8] |
| Current (AC) | 10 - 40 | A | [8] |
| Temperature | 110 - 115 | °C | [8] |
| Duration | 3 - 8 | hours | [8] |
| Crystallization | |||
| Temperature | 100 - 120 | °C | [6] |
| Duration | 10 - 15 | hours | [6] |
| Product Metrics | |||
| Iridium Dissolution Rate | 85 - 89 | % | Unreacted iridium can be recycled.[8] |
| Final Product Iridium Content | ~54.5 | wt. % | Corresponds to the trihydrate form.[8] |
| Iridium Yield | > 99.9 | % | Based on the dissolved iridium.[6] |
Visualization: Electrolytic Synthesis Workflow
Caption: Workflow for the electrolytic synthesis of hydrated iridium(III) chloride.
Method 2: Reduction of Hexachloroiridic (IV) Acid
A common and high-purity route to hydrated iridium(III) chloride involves the reduction of an iridium(IV) precursor, typically hexachloroiridic acid (H₂IrCl₆).[5] This acid is commercially available or can be prepared from other iridium sources. Various reducing agents can be employed, but monohydric alcohols like ethanol (B145695) are preferred to avoid the carbon and nitrogen contamination that can result from reagents like oxalic acid or hydrazine.[5]
Experimental Protocol
This protocol is adapted from a patented method for producing high-purity hydrated iridium(III) chloride suitable for OLED applications.[5]
-
Reaction Setup: A solution of hexachloroiridic acid (H₂IrCl₆) in water (e.g., with an Ir content of ~25 wt.%) is placed in a flask equipped with a reflux condenser.
-
Addition of Reducing Agent: A monohydric alcohol, such as ethanol, is added to the H₂IrCl₆ solution. The molar ratio of Ir(IV) to the alcohol can range from 1:0.6 to 1:100.[5]
-
Reduction Reaction: The reaction mixture is heated to a temperature between 50-100 °C (a typical example uses 71 °C). The reaction is allowed to proceed for 0.5 to 6 hours (a typical example uses 4.5 hours) under reflux to ensure complete reduction of Ir(IV) to Ir(III).[5]
-
Removal of Volatiles: Following the reduction, the volatile components (water, excess alcohol, HCl, and alcohol oxidation products) are removed under vacuum. This is typically achieved using a rotary evaporator with a heating bath temperature of 70-100 °C.[5]
-
Product Isolation: The process is continued until a solid residue is obtained. The final product is a high-purity, olive-green amorphous solid of hydrated iridium(III) chloride.[5] The final iridium content is typically between 50-56 wt.%.[5]
Data Presentation: Synthesis via Reduction of H₂IrCl₆
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Iridium Precursor | H₂IrCl₆ aqueous solution | Solid H₂IrCl₆·nH₂O can also be used.[5] | |
| Reducing Agent | Ethanol, Methanol, or Isopropanol | Ethanol is used in the example protocol.[5] | |
| Molar Ratio (Ir(IV):Alcohol) | 1 : 0.6 - 100 | [5] | |
| Reaction Conditions | |||
| Temperature | 50 - 100 | °C | Example uses 71°C.[5] |
| Duration | 0.5 - 6 | hours | Example uses 4.5 hours.[5] |
| Product Isolation | |||
| Volatiles Removal Temp. | 70 - 100 | °C | Performed under vacuum.[5] |
| Product Composition | |||
| Iridium | 50 - 56 | wt. % | [5] |
| Hydrogen | 1.2 - 2.5 | wt. % | [5] |
| Oxygen | 9 - 17 | wt. % | [5] |
| Chlorine | 30 - 34 | wt. % | [5] |
| Purity | High | Product is essentially free of metallic iridium and has very low C/N contamination.[5] |
Visualization: Chemical Reduction Pathway
Caption: Pathway for the reduction of Ir(IV) to hydrated Ir(III) chloride.
Method 3: From Iridium(III) Oxide
Another cited route for the preparation of hydrated iridium(III) chloride is the reaction of hydrated iridium(III) oxide with hydrochloric acid.[1][9] This method is conceptually straightforward, involving the dissolution of the basic oxide in acid to form the corresponding salt and water.
General Protocol Outline
-
A slurry of hydrated iridium(III) oxide (Ir₂O₃·nH₂O) is prepared in water.
-
Concentrated hydrochloric acid is added to the slurry.
-
The mixture is heated, likely to reflux, to facilitate the dissolution of the oxide and formation of the chloride salt.[1]
-
The resulting solution is then filtered and concentrated, followed by crystallization to isolate the hydrated iridium(III) chloride product.
Conclusion
The synthesis of hydrated iridium(III) chloride can be effectively achieved through several routes, with the electrolytic dissolution of iridium metal and the chemical reduction of hexachloroiridic acid being the most well-documented and industrially viable methods. The electrolytic method offers a direct path from iridium metal to the final product with high purity, while the reduction of Ir(IV) provides a route to exceptionally pure material suitable for high-tech applications like OLEDs. The choice of synthetic method will depend on the available starting materials, required purity, and scale of production. This guide provides the necessary technical details for researchers and professionals to select and implement a suitable protocol for their specific needs.
References
- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. Hydrated IridiumIII Chloride Market Outlook 2025-2032 [intelmarketresearch.com]
- 4. Page loading... [wap.guidechem.com]
- 5. JP2020515487A - Process for producing highly pure iridium(III) chloride hydrate - Google Patents [patents.google.com]
- 6. CN102408135A - Preparation method of iridium trichloride hydrate - Google Patents [patents.google.com]
- 7. Method for preparing iridous chloride hydrate - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102408135B - Method for preparing iridous chloride hydrate - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
Navigating the Solubility of Iridium(III) Chloride Trihydrate in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of iridium(III) chloride trihydrate (IrCl₃·3H₂O) in various organic solvents, aimed at researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document synthesizes available data, outlines experimental methodologies for solubility determination, and presents a logical workflow for solubility assessment in a research context.
This compound is a pivotal starting material in the synthesis of a wide array of iridium complexes utilized in catalysis, organic light-emitting diodes (OLEDs), and medicinal chemistry.[1][2] Its solubility is a critical parameter for reaction kinetics, purification, and final product yield. However, a thorough review of publicly available literature reveals a notable scarcity of precise quantitative solubility data for this compound in common organic solvents. The information is often qualitative and, in some instances, contradictory, particularly concerning its aqueous solubility.
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. The available information is summarized in the table below. It is important to note the conflicting reports on water solubility, which may arise from differences in the specific form of iridium chloride being described (anhydrous vs. hydrated). For the purpose of this guide, the focus remains on the trihydrate form.
| Solvent Family | Solvent | CAS Number | Reported Solubility | Citations |
| Protic Solvents | Water (H₂O) | 7732-18-5 | Soluble / Insoluble (conflicting reports) | [3][4][5][6][7] |
| Alcohols | N/A | Generally Soluble | [1][3][4][8] | |
| Methanol (CH₃OH) | 67-56-1 | Soluble (inferred from use as a reaction solvent) | [1] | |
| Ethanol (B145695) (C₂H₅OH) | 64-17-5 | Soluble (inferred from use as a reaction solvent) | [1] | |
| Aprotic Solvents | Dichloromethane (CH₂Cl₂) | 75-09-2 | Soluble in mixture with ethanol (inferred) | [1] |
| Acetone ((CH₃)₂CO) | 67-64-1 | Highly soluble (for related iridium complexes) | [9] | |
| Acetonitrile (CH₃CN) | 75-05-8 | Soluble (inferred from use as a reaction solvent) | [10] | |
| Dimethylformamide (DMF) | 68-12-2 | Soluble (inferred from use as a reaction solvent) | [11] | |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble (inferred from use as a reaction solvent) | [9][12] | |
| Nonpolar Solvents | Aliphatic Hydrocarbons | N/A | Insoluble | [6] |
Note: "Inferred" solubility is based on the use of the solvent in synthetic procedures involving this compound, where it is described as being dissolved.
Experimental Protocol for Solubility Determination
Given the absence of standardized quantitative data, researchers may need to determine the solubility of this compound in their specific solvent systems. The following is a generalized experimental protocol that can be adapted for this purpose, based on established methodologies for assessing chemical solubility.[13]
Objective: To determine the approximate solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Organic solvent of interest (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Vortex mixer
-
Water bath sonicator
-
Thermostatically controlled shaker or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane compatibility)
-
Spectrophotometer (e.g., UV-Vis or ICP-MS) or other suitable analytical instrument for quantifying iridium concentration.
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid phase remains after equilibration. b. Accurately pipette a known volume of the organic solvent into each vial. c. Tightly cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C). b. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration may need to be determined empirically. c. To facilitate dissolution, especially for kinetically slow processes, an initial sequence of mechanical agitation can be employed: i. Gentle mixing at room temperature. ii. Vortexing for 1-2 minutes. iii. Sonication in a water bath for up to 5 minutes.[13] iv. If necessary, gentle warming to a temperature that does not degrade the compound or significantly alter the solvent properties (e.g., 37°C).[13]
-
Sample Preparation for Analysis: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean, dry vial. This step is crucial to remove any undissolved microcrystals.
-
Quantification: a. Prepare a series of standard solutions of known this compound concentrations in the same solvent. b. Analyze the filtered saturated solution and the standard solutions using a suitable analytical technique. For iridium complexes, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive method for determining the metal concentration. UV-Vis spectrophotometry can also be used if the complex has a characteristic absorbance and a valid calibration curve can be established. c. Construct a calibration curve from the standard solutions and determine the concentration of iridium in the saturated solution.
-
Data Reporting: a. Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). b. Report the temperature at which the solubility was determined.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in a research and development setting.
Caption: Logical workflow for assessing and utilizing solubility data.
Conclusion
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. cuhk.edu.hk [cuhk.edu.hk]
- 5. americanelements.com [americanelements.com]
- 6. 塩化イリジウム(III) 99.8% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 53-56% Ir 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Iridium(III) chloride hydrate | 14996-61-3 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 11. Iridium(III)_chloride [chemeurope.com]
- 12. First Iridium(IV) Chloride–Dimethyl Sulfoxide Complex [H(dmso)2][IrCl5(dmso-κO)]: Synthesis and Structure along with Novel Polymorph Modifications of [H(dmso)2][trans-IrCl4(dmso-κS)2] and [H(dmso)][trans-IrCl4(dmso-κS)2] - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to CAS Number 14996-61-3: Iridium(III) Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, hazards, and applications of the chemical compound with CAS number 14996-61-3, identified as Iridium(III) chloride hydrate (B1144303). This document is intended to serve as a key resource for professionals in research, scientific, and drug development fields.
Chemical Identification and Physical Properties
Iridium(III) chloride hydrate is an inorganic coordination compound of iridium.[1][2] It is a crucial starting material in iridium chemistry.[3] The compound typically exists as a hydrate, containing water molecules within its crystal structure, and is represented by the formula IrCl₃·xH₂O.[1][2][4]
Table 1: Physical and Chemical Properties of Iridium(III) Chloride Hydrate
| Property | Value | References |
| CAS Number | 14996-61-3 | [1][3][4][5][6][7][8][9][10][][12][13][14][15][16] |
| Molecular Formula | IrCl₃·xH₂O | [1][4][7][9][15] |
| Molecular Weight | 298.58 g/mol (anhydrous) | [1][3][4][15] |
| Appearance | Dark brown to black or dark green crystalline solid/powder. | [1][2][3][4][5][][15] |
| Solubility | Soluble in water and other polar solvents. | [1][3] |
| Density | 5.3 g/cm³ at 25 °C | [3][4][15] |
| Melting Point | 763 °C (decomposes) | [3] |
| Stability | Chemically stable under standard ambient conditions (room temperature). |
Hazards and Safety Information
Iridium(III) chloride hydrate is classified as a hazardous chemical.[17] It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
Table 2: GHS Hazard Classification for Iridium(III) Chloride Hydrate
| Hazard Class | Category | Hazard Statement | References |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [17][6][7][8] |
| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [17][5][6][7][8] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation | [17][6] |
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17][8]
-
Handling: Do not breathe dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[17]
-
First Aid:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[17][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[17][5][8]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[17]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[17]
-
-
Fire Fighting: The substance is not combustible. In case of fire, use extinguishing media appropriate for the surrounding environment.[5] When heated to decomposition, it may evolve toxic hydrogen chloride fumes.[8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[17]
While comprehensive toxicological data is not available, it is noted that the toxicological properties have not been fully investigated.[17] No information is available regarding its mutagenic, reproductive, or carcinogenic effects.[17]
Experimental Protocols and Applications
Iridium(III) chloride hydrate is a versatile precursor for the synthesis of various iridium compounds and catalysts.[1][4][18] Its applications span catalysis, materials science for technologies like OLEDs, and chemical synthesis.[1][2][4]
General Experimental Workflow: Synthesis of an Iridium(III) Complex
The following diagram illustrates a general workflow for the synthesis of an iridium(III) complex using Iridium(III) chloride hydrate as a starting material. This process is fundamental in organometallic chemistry for creating novel catalysts and functional materials.[18]
Role in Catalysis
Iridium(III) chloride hydrate often serves as a precursor to the active catalytic species in various chemical transformations.[18] The diagram below illustrates its central role in generating active catalysts for organic synthesis.
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature to suggest that Iridium(III) chloride hydrate has a specific role in biological signaling pathways. Its primary applications are in the fields of chemistry and materials science.[1][2][4] The compound's significance lies in its utility as a building block for more complex molecules with specific functions, such as phosphorescent emitters in OLEDs or catalysts for organic reactions.[4][18]
The logical relationship of its utility is in chemical synthesis, as depicted in the diagrams in the "Experimental Protocols and Applications" section.
Conclusion
Iridium(III) chloride hydrate (CAS 14996-61-3) is a compound of significant interest in chemical synthesis and materials science. While it presents notable hazards requiring careful handling, its utility as a precursor for a wide range of iridium complexes makes it an invaluable tool for researchers and scientists. Further investigation into its toxicological properties is warranted to ensure its safe use in all applications.
References
- 1. CAS 14996-61-3: Iridium trichloride hydrate | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Iridium trichloride hydrate | Cl3H2IrO | CID 16211477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Iridium Chloride Hydrate - ESPI Metals [espimetals.com]
- 9. chemscene.com [chemscene.com]
- 10. 14996-61-3 | CAS DataBase [m.chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemimpex.com [chemimpex.com]
- 16. 14996-61-3 | Iridium(III) chloride xhydrate | Iridium | Ambeed.com [ambeed.com]
- 17. fishersci.com [fishersci.com]
- 18. Iridium trichloride hydrate | 14996-61-3 | Benchchem [benchchem.com]
The Cornerstone of Iridium Chemistry: A Technical Guide to Starting Materials for Researchers and Drug Development Professionals
An in-depth exploration of the primary precursors in iridium chemistry, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of key iridium starting materials. Detailed experimental protocols, comparative data, and visualized workflows offer a practical resource for harnessing the unique catalytic and photochemical potential of iridium in cutting-edge research.
Iridium, a dense and highly corrosion-resistant transition metal, has emerged as a powerhouse in various chemical disciplines, most notably in catalysis and the development of novel therapeutics. Its complexes exhibit remarkable reactivity, enabling challenging transformations such as C-H activation, asymmetric hydrogenation, and photoredox catalysis. The journey into the rich and diverse world of iridium chemistry begins with a selection of key starting materials, each with its own distinct properties and reactivity profile. This guide delves into the core of iridium chemistry, focusing on the most pivotal precursors: iridium(III) chloride hydrate (B1144303), hexachloroiridic acid, Vaska's complex, and Crabtree's catalyst.
Key Iridium Starting Materials: A Comparative Overview
The choice of an appropriate starting material is crucial for the successful synthesis of target iridium complexes. The following table summarizes the key quantitative data for the most common precursors, facilitating a side-by-side comparison for experimental design.
| Property | Iridium(III) Chloride Hydrate (IrCl₃·xH₂O) | Hexachloroiridic Acid (H₂IrCl₆·xH₂O) | Vaska's Complex ([IrCl(CO)(PPh₃)₂]) | Crabtree's Catalyst ([(COD)Ir(PCy₃)(py)]PF₆) |
| CAS Number | 14996-61-3 (hydrate)[1] | 110802-84-1 (hydrate)[2] | 14871-41-1[3] | 64536-78-3[4] |
| Molecular Formula | IrCl₃·xH₂O | H₂IrCl₆·xH₂O | C₃₇H₃₀ClIrOP₂[3] | C₃₁H₅₀F₆IrNP₂[5] |
| Molecular Weight | 298.58 g/mol (anhydrous)[6] | 406.95 g/mol (anhydrous)[7] | 780.25 g/mol [3] | 804.90 g/mol [5] |
| Appearance | Dark green to brown powder/crystals[8] | Dark brown to black crystalline solid[9] | Bright yellow crystalline solid[3][10] | Orange microcrystals[4] |
| Iridium Content | ~54% (for trihydrate)[1] | ~38% (solid)[11] | ~24.6% | ~23.9% |
| Solubility | Soluble in water and hydrochloric acid.[1] | Soluble in water, hydrochloric acid, and alcohols.[7] | Insoluble in water; soluble in nonpolar solvents like benzene (B151609) and chloroform.[10] | Soluble in CH₂Cl₂, CHCl₃, and acetone; insoluble in alcohols, water, benzene, ether, and hexane.[4] |
| Melting Point | 763 °C (decomposes, anhydrous)[6] | ~65 °C (decomposes)[7] | 215 °C (decomposes)[3] | 150 °C (decomposes)[5] |
Iridium(III) Chloride Hydrate (IrCl₃·xH₂O): The Workhorse Precursor
Iridium(III) chloride hydrate is one of the most common and versatile starting materials in iridium chemistry.[12] It serves as a gateway to a vast array of iridium complexes in the +3 oxidation state and can also be a precursor for the synthesis of lower oxidation state complexes.
Experimental Protocol: Synthesis of Iridium(III) Chloride Hydrate
The preparation of iridium(III) chloride hydrate can be achieved through several methods, with the electrochemical dissolution of iridium powder being a modern and efficient approach that avoids the use of corrosive gases at high temperatures.[11][13]
Procedure: [13]
-
Place 30.0 grams of high-purity iridium powder into a U-shaped quartz electrolytic cell.
-
Add 500 mL of concentrated hydrochloric acid (37%).
-
Apply a 40V alternating current to the electrodes. The current will typically fluctuate between 10 and 40 amps.
-
Continue electrolysis until the desired amount of iridium powder has dissolved.
-
After stopping the electrolysis, filter the electrolyte solution to remove any unreacted iridium powder.
-
The filtrate, a solution of chloroiridic(III) acid (H₃IrCl₆), is then concentrated by simple distillation to remove excess hydrochloric acid.
-
Transfer the concentrated solution to a crystallization furnace and maintain at 110-115 °C for 10-12 hours to yield crystals of iridium(III) chloride hydrate (IrCl₃·3H₂O).
Hexachloroiridic Acid (H₂IrCl₆·xH₂O): A Key Intermediate in Iridium Processing
Hexachloroiridic acid is a fundamental compound in iridium chemistry, often used as a precursor for the synthesis of various iridium catalysts and electrode materials.[7] It is a primary product of the industrial refining of iridium.
Experimental Protocol: Industrial Preparation of Hexachloroiridic Acid
The industrial production of hexachloroiridic acid typically involves the chlorination of iridium metal in the presence of hydrochloric acid.[2]
-
Place iridium metal powder in a suitable reactor, such as a quartz tube furnace.
-
Heat the iridium metal to an elevated temperature (e.g., 600 °C).
-
Pass a stream of chlorine gas (Cl₂) over the heated iridium powder while simultaneously introducing concentrated hydrochloric acid (HCl) vapor.
-
The resulting hexachloroiridic acid is then collected. Purification can be achieved through recrystallization from a concentrated HCl solution followed by vacuum drying.
Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂]): A Gateway to Oxidative Addition Chemistry
Vaska's complex is a 16-electron, square planar iridium(I) complex renowned for its ability to undergo oxidative addition reactions.[10] This reactivity makes it a valuable starting material for the synthesis of a wide range of iridium(III) complexes and a cornerstone in the study of reaction mechanisms in organometallic chemistry.[3]
Experimental Protocol: Synthesis of Vaska's Complex
The synthesis of Vaska's complex involves the reaction of an iridium chloride salt with triphenylphosphine (B44618) in a solvent that can also serve as a source of carbon monoxide, such as dimethylformamide (DMF).[3][14]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine iridium(III) chloride hydrate (1.0 eq) and an excess of triphenylphosphine (e.g., 3.5 eq).
-
Add dimethylformamide (DMF) as the solvent.
-
The reaction mixture is typically conducted under a nitrogen atmosphere.
-
Heat the mixture to reflux. The DMF decomposes at higher temperatures to provide the carbonyl ligand.
-
As the reaction proceeds, the bright yellow crystalline product, Vaska's complex, will precipitate from the solution.
-
After cooling, the product is collected by filtration, washed, and dried.
A generalized workflow for the synthesis of Vaska's complex is depicted below.
Crabtree's Catalyst ([(COD)Ir(PCy₃)(py)]PF₆): A Champion of Hydrogenation
Crabtree's catalyst is a highly active and versatile homogeneous catalyst for hydrogenation reactions.[5] It is particularly effective for the hydrogenation of sterically hindered and polysubstituted alkenes, often succeeding where other catalysts fail.[5]
Experimental Protocol: Synthesis of Crabtree's Catalyst
Crabtree's catalyst is prepared from the cyclooctadiene iridium chloride dimer, [(COD)IrCl]₂.[5][15]
Procedure:
-
Synthesis of [(COD)IrCl]₂:
-
A mixture of hexachloroiridic acid (H₂IrCl₆), 1,5-cyclooctadiene (B75094) (COD), and a reducing agent such as isopropanol (B130326) is refluxed.[16]
-
The orange-yellow dimer, [(COD)IrCl]₂, precipitates and is collected by filtration.[16]
-
-
Synthesis of Crabtree's Catalyst:
-
The [(COD)IrCl]₂ dimer is then reacted with tricyclohexylphosphine (B42057) (PCy₃) and pyridine (B92270) (py) in a suitable solvent.
-
Addition of a hexafluorophosphate (B91526) salt, such as NH₄PF₆ or AgPF₆, leads to the precipitation of the orange, air-stable Crabtree's catalyst.
-
The following diagram illustrates the synthetic pathway to Crabtree's catalyst.
Applications in Drug Development and Advanced Catalysis
Iridium complexes derived from these fundamental starting materials are at the forefront of innovation in drug discovery and development.[17] They are employed as catalysts in the synthesis of chiral molecules, which are crucial components of many pharmaceuticals.[17] For instance, iridium-catalyzed asymmetric hydrogenation is a powerful tool for producing enantiomerically pure alcohols and amines, key building blocks for complex drug molecules.[17]
Iridium-Catalyzed C-H Borylation: A Signaling Pathway in Organic Synthesis
A prime example of the sophisticated reactivity of iridium is its role in C-H borylation, a reaction that transforms ubiquitous C-H bonds into versatile boronic esters. This transformation is invaluable for the late-stage functionalization of complex molecules in drug discovery. The catalytic cycle is believed to proceed through an Ir(III)/Ir(V) mechanism.[18]
Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of Heteroarenes [19]
-
In a nitrogen-filled glovebox, a vial is charged with an iridium precursor (e.g., [(COD)Ir(OMe)]₂), a ligand (e.g., tetramethylphenanthroline), the heterocyclic substrate, and the boron source (e.g., bis(pinacolato)diboron, B₂pin₂).
-
The vial is sealed, removed from the glovebox, and heated in a suitable solvent (e.g., cyclohexane) at a specified temperature (e.g., 80 °C) for a designated time.
-
After cooling, the reaction mixture is concentrated, and the product is purified by chromatography.
The catalytic cycle for this transformation can be visualized as follows:
Conclusion
The starting materials presented in this guide represent the foundational pillars upon which the vast and intricate field of iridium chemistry is built. From the simple and versatile iridium chlorides to the sophisticated and highly reactive organometallic complexes, these precursors provide the essential building blocks for the synthesis of novel catalysts and functional materials. For researchers, scientists, and professionals in drug development, a thorough understanding of these starting materials, their properties, and their reactivity is paramount to unlocking the full potential of iridium in addressing contemporary scientific challenges. The detailed protocols and comparative data provided herein serve as a valuable resource to facilitate and inspire further innovation in this exciting and rapidly evolving field.
References
- 1. riyngroup.com [riyngroup.com]
- 2. honrel.com [honrel.com]
- 3. Vaska's complex - Wikipedia [en.wikipedia.org]
- 4. Crabtree's Catalyst [drugfuture.com]
- 5. Crabtree's catalyst - Wikipedia [en.wikipedia.org]
- 6. Iridium(III)_chloride [chemeurope.com]
- 7. nano-cats.com [nano-cats.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 13. CN102408135A - Preparation method of iridium trichloride hydrate - Google Patents [patents.google.com]
- 14. scientificupdate.com [scientificupdate.com]
- 15. alchetron.com [alchetron.com]
- 16. CN117209543B - Preparation method of iridium dimer catalyst - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.illinois.edu [chemistry.illinois.edu]
- 19. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Iridium Trichloride: Unveiling the Contrasts Between Anhydrous and Hydrated Forms
For Immediate Release
[CITY, STATE] – In the intricate world of precious metal chemistry, iridium trichloride (B1173362) (IrCl₃) stands as a pivotal compound, serving as a gateway to a vast array of iridium-based catalysts and materials. However, the reactivity and applicability of this crucial precursor are profoundly dictated by its form: anhydrous or hydrated. This technical guide provides an in-depth exploration of the fundamental differences between anhydrous and hydrated iridium trichloride, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design and material selection.
The two forms, while sharing the same core chemical formula, exhibit striking divergences in their physical properties, crystal structure, solubility, and reactivity. These differences are not merely academic; they have significant practical implications for synthesis, catalysis, and material science applications.
Core Physicochemical and Structural Distinctions
Anhydrous iridium trichloride is a formidable, dark green to black crystalline solid that is notoriously insoluble in water and most common solvents.[1][2] This insolubility stems from its polymeric crystal structure. In contrast, the hydrated form, most commonly encountered as the trihydrate (IrCl₃·3H₂O), is a dark green, hygroscopic crystalline solid that readily dissolves in water and alcohols.[1][3] This stark difference in solubility is the primary reason why the hydrated form is the preferred starting material for the majority of iridium chemistry.[1]
The anhydrous form exists in two polymorphs, the α- and β-forms, both possessing a monoclinic crystal structure.[1] The hydrated form's structure incorporates water molecules directly coordinated to the iridium center, which are crucial to its reactivity.
A summary of the key quantitative data is presented in Table 1 for straightforward comparison.
| Property | Anhydrous Iridium Trichloride | Hydrated Iridium Trichloride |
| Chemical Formula | IrCl₃ | IrCl₃·xH₂O (commonly trihydrate, IrCl₃·3H₂O) |
| CAS Number | 10025-83-9[1] | 14996-61-3[1] |
| Molar Mass | 298.58 g/mol [1] | 352.62 g/mol (for trihydrate) |
| Appearance | Dark green to black crystalline solid[1][4] | Dark green to black hygroscopic crystalline powder[1][5][6] |
| Density | 5.30 g/cm³[1] | 5.30 g/cm³[3] |
| Melting Point | Decomposes at 763 °C[1][7] | Decomposes upon heating |
| Solubility in Water | Insoluble[1][2] | Soluble[1][3] |
| Solubility in Other Solvents | Insoluble in acids and alkalies[8] | Soluble in alcohols[3] |
Synthesis and Experimental Protocols
The preparative routes for anhydrous and hydrated iridium trichloride are fundamentally different, reflecting their distinct chemical natures.
Synthesis of Anhydrous Iridium Trichloride
The synthesis of anhydrous IrCl₃ is a high-temperature process that involves the direct chlorination of iridium metal.
Experimental Protocol:
-
Place iridium metal sponge or powder in a quartz combustion tube.
-
Heat the tube to 650 °C in a stream of dry chlorine gas.[1]
-
Maintain the reaction conditions until the conversion to iridium trichloride is complete.
-
Cool the reaction tube under an inert atmosphere (e.g., argon or nitrogen) to prevent the hygroscopic product from absorbing moisture.
Synthesis of Hydrated Iridium Trichloride
Hydrated iridium trichloride is typically prepared from hydrated iridium(III) oxide in an acidic aqueous medium.
Experimental Protocol:
-
Suspend hydrated iridium(III) oxide (Ir₂O₃·nH₂O) in concentrated hydrochloric acid.
-
Heat the mixture gently with stirring. The solid will gradually dissolve to form a dark green solution.[1]
-
Once a clear solution is obtained, carefully evaporate the excess acid and water to induce crystallization.
-
Collect the resulting dark green crystals of hydrated iridium trichloride by filtration and dry them appropriately.
An alternative industrial method involves the electrodissolution of iridium powder in hydrochloric acid followed by crystallization.[9]
Reactivity and Applications: A Tale of Two Precursors
The presence of coordinated water ligands in hydrated iridium trichloride makes it significantly more reactive and versatile as a precursor for the synthesis of other iridium complexes.[1] These water molecules can be readily substituted by a wide range of ligands, including phosphines, amines, and carbon monoxide.
A prime example is the synthesis of Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], a landmark compound in organometallic chemistry. This synthesis proceeds readily from hydrated iridium trichloride, whereas the anhydrous form is unreactive under similar conditions.[1][3]
Applications of Hydrated Iridium Trichloride:
-
Catalysis: It is a precursor for numerous homogeneous catalysts used in organic synthesis, such as in hydrogenation and carbonylation reactions.[10][11]
-
Materials Science: It is employed in the synthesis of iridium-based materials for applications in OLEDs, sensors, and electrochemistry.[10][12]
-
Precursor for Iridium Complexes: It is the go-to starting material for the synthesis of a vast library of iridium(III) complexes.[1][3]
Applications of Anhydrous Iridium Trichloride:
-
Catalysis: While less common, it can be used in specific high-temperature catalytic processes where the absence of water is critical.[13]
-
Electroplating: It finds application in iridium electroplating processes.[2]
Safety and Handling
Both forms of iridium trichloride should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.[14][15] Anhydrous iridium trichloride is particularly sensitive to moisture and should be stored in a desiccator.[2][14] The hydrated form is hygroscopic and should be stored in a tightly sealed container.[1][16] Both are considered skin and eye irritants.[15][17][18]
Conclusion
The choice between anhydrous and hydrated iridium trichloride is a critical decision in experimental design. The superior solubility and reactivity of the hydrated form have established it as the workhorse for the majority of applications in research and development. Conversely, the anhydrous form, with its inertness and thermal stability, is reserved for specific applications where the presence of water is detrimental. A thorough understanding of their distinct properties is paramount for any scientist working in the field of iridium chemistry.
References
- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Iridium trichloride | 10025-83-9 [chemicalbook.com]
- 3. Iridium(III) chloride hydrate | 14996-61-3 [chemicalbook.com]
- 4. Iridium trichloride, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Iridium(III) chloride, hydrate, 99.9% 14996-61-3 India [ottokemi.com]
- 7. Iridium(III)_chloride [chemeurope.com]
- 8. Iridium(III) chloride trihydrate, 53-56% Ir 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. CN102408135A - Preparation method of iridium trichloride hydrate - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Iridium trichloride - Hazardous Agents | Haz-Map [haz-map.com]
- 14. rmrorwxhoilrmk5q.ldycdn.com [rmrorwxhoilrmk5q.ldycdn.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. Iridium(III) chloride 99.9 trace metals 14996-61-3 [sigmaaldrich.com]
- 17. Iridium trichloride | Cl3Ir | CID 25563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Iridium trichloride hydrate | Cl3H2IrO | CID 16211477 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Iridium(III) Chloride Trihydrate for Researchers and Drug Development Professionals
An in-depth examination of commercial suppliers, quality specifications, and key applications for high-purity Iridium(III) chloride trihydrate, a critical precursor in catalysis and medicinal chemistry.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available high-purity this compound (IrCl₃·3H₂O). Sourcing this inorganic compound with the requisite purity and well-defined impurity profiles is paramount for the successful synthesis of novel catalysts and therapeutic agents. This document outlines the offerings of prominent commercial suppliers, presents key quality control parameters in a comparative format, and details relevant experimental protocols.
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound in various purity grades. High-purity grades, essential for research and pharmaceutical applications, typically range from 98% to 99.999% (5N) purity. The selection of an appropriate supplier often depends on the specific requirements of the application, including acceptable levels of trace metal impurities and the need for detailed batch-specific certificates of analysis.
Key commercial suppliers for high-purity this compound include American Elements, Sigma-Aldrich (Merck), Ereztech, ProChem, Inc., and Thermo Scientific Chemicals. These suppliers offer a range of purities and provide technical data sheets with detailed specifications. For instance, American Elements can provide purities up to 99.999% and offers various grades, including those meeting ACS, Reagent, and Pharmaceutical standards[1]. Similarly, E FORU specializes in high-purity materials and can provide purities up to 99.9999% (6N) and even higher in some cases, with controlled particle sizes[2].
Below is a summary of typical product specifications available from leading suppliers. Researchers are advised to consult the suppliers directly for the most current and lot-specific data.
Table 1: Comparative Supplier Specifications for this compound
| Supplier | Product Number (Example) | Purity (Typical) | Iridium (Ir) Content | Form | Notes |
| American Elements | Ir-Cl-03-P.tri | Up to 99.999% (5N) | Varies with purity | Green-black crystals/powder | Offers Mil Spec, ACS, and Pharmaceutical grades[1]. |
| Sigma-Aldrich | 206336 | ≥99.9% trace metals basis | Not specified | Crystals and lumps | Impurities ≤1500.0 ppm (trace metal analysis)[3]. |
| Ereztech | IR9578 | 99.9% | Not specified | Black-brown solid | Purity determined by elemental analysis[4]. |
| ProChem, Inc. | 2033 | 99.9% | Not specified | Black-brown solid | |
| Thermo Scientific | 19998 | Not specified | 53-56% | Crystals | Legacy Acros Organics product[5]. |
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13569-57-8 | [6] |
| Molecular Formula | IrCl₃·3H₂O | [6] |
| Molecular Weight | 352.62 g/mol | [1] |
| Appearance | Green-black to black-brown crystals or powder | [1][6] |
| Melting Point | 763 °C (decomposes) | [1][6] |
| Density | 5.3 g/cm³ | [1][3] |
| Solubility | Soluble in water | [6] |
Experimental Protocols
High-purity this compound is a versatile precursor for a wide range of iridium-containing compounds. Its applications are particularly prominent in the fields of catalysis for organic synthesis and the development of anticancer agents.
Protocol 1: Synthesis of a Vaska-type Complex
This protocol describes a general method for the synthesis of trans-[IrCl(CO)(PPh₃)₂], a well-known Vaska's complex analogue, which is a key starting material and catalyst in its own right.
Materials:
-
This compound (high purity)
-
Triphenylphosphine (B44618) (PPh₃)
-
Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in DMF.
-
Add a stoichiometric excess of triphenylphosphine to the solution.
-
Heat the mixture to reflux.
-
Bubble carbon monoxide gas through the refluxing solution. The reaction progress can be monitored by a color change.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration.
-
Wash the product with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain pure trans-[IrCl(CO)(PPh₃)₂].
This is a generalized protocol. Researchers should consult specific literature for precise stoichiometry, reaction times, and purification methods.
Protocol 2: Quality Control and Characterization
Ensuring the purity and identity of this compound is crucial. A typical workflow for quality control is outlined below.
Methodology:
-
Elemental Analysis: Determine the weight percentages of iridium, chlorine, hydrogen, and oxygen to confirm the empirical formula. A patent for producing high-purity iridium(III) chloride hydrate (B1144303) specifies expected ranges of 50-56 wt% iridium, 30-34 wt% chlorine, 1.2-2.5 wt% hydrogen, and 9-17 wt% oxygen[7].
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To quantify trace metal impurities. This is particularly important for applications in catalysis and electronics where certain metals can poison catalysts or degrade device performance.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the material.
-
Electron Spin Resonance (ESR) Spectroscopy: Can be used to determine the ratio of Ir(III) to Ir(IV), which is a critical parameter for high-purity applications[7].
Visualizations
Logical Workflow for Supplier Selection
The following diagram illustrates a logical workflow for selecting a commercial supplier of high-purity this compound based on research needs.
Caption: Workflow for selecting a supplier.
Experimental Workflow for Quality Control
This diagram outlines a typical experimental workflow for the quality control of incoming this compound.
Caption: Quality control workflow for IrCl₃·3H₂O.
Signaling Pathway Inhibition by an Iridium Complex
Iridium complexes are being investigated as anticancer agents, in some cases targeting specific signaling pathways. The diagram below provides a simplified, conceptual representation of how an iridium-based drug might inhibit a cancer-related signaling pathway.
Caption: Iridium complex inhibiting a pathway.
Applications in Drug Development
The use of Iridium(III) chloride hydrate as a precursor for therapeutic compounds is a rapidly growing area of research[8]. Iridium complexes offer several advantages, including tunable ligand systems, diverse coordination geometries, and unique photophysical properties that can be exploited for photodynamic therapy and bioimaging. Research has shown that some iridium complexes can act as potent anticancer agents, with mechanisms of action that may include the inhibition of key cellular processes in cancer cells[9]. The ability to create enantiomerically pure chiral iridium complexes is also of significant interest for developing drugs with high stereoselectivity[8].
References
- 1. americanelements.com [americanelements.com]
- 2. This compound,CAS : 13569-57-8 [eforu-chemical.com]
- 3. Iridium(III) chloride 99.9 trace metals 14996-61-3 [sigmaaldrich.com]
- 4. Iridium (III) Chloride | Iridium trichloride trihydrate | IrCl3 · 3H2O - Ereztech [ereztech.com]
- 5. This compound, 53-56% Ir 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Iridium (III) Chloride - ProChem, Inc. [prochemonline.com]
- 7. JP2020515487A - Process for producing highly pure iridium(III) chloride hydrate - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. medchemexpress.com [medchemexpress.com]
Unraveling the Thermal Degradation of Iridium(III) Chloride Trihydrate: A Thermogravimetric Analysis
A comprehensive technical guide on the thermal decomposition of Iridium(III) chloride trihydrate (IrCl₃·3H₂O), providing in-depth analysis of its behavior under varying atmospheric conditions. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize iridium compounds in their work.
The thermal decomposition of this compound is a multi-step process significantly influenced by the surrounding atmosphere. A thorough understanding of these decomposition pathways is critical for applications ranging from catalyst preparation to the synthesis of novel iridium-based pharmaceuticals. This guide presents a detailed examination of the thermal degradation of IrCl₃·3H₂O using thermogravimetric analysis (TGA), summarizing key quantitative data and outlining the experimental protocols for its characterization.
Decomposition Profile: A Tale of Three Atmospheres
The thermal behavior of this compound has been systematically investigated under oxidative, inert, and reductive atmospheres. The decomposition process involves dehydration, dechlorination, and ultimately, the formation of iridium metal or its oxide. The precise temperature ranges and intermediate products are highly dependent on the reactive gases present.
Data Presentation
The following tables summarize the quantitative data obtained from the thermogravimetric analysis of IrCl₃·3H₂O decomposition under oxidative (2% O₂ in Ar), inert (Ar), and reductive (2% H₂ in Ar) atmospheres.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Evolved Species (m/z) | Intermediate/Final Product |
| Oxidative Atmosphere (2% O₂ in Ar) | ||||
| Dehydration | 50 - 250 | ~15.3 | H₂O (18) | IrCl₃ |
| Oxidative Dechlorination | 250 - 650 | ~24.2 | HCl (36), Cl₂ (70) | IrO₂ |
| Oxide Decomposition | > 650 | ~4.5 | O₂ (32) | Ir metal |
| Inert Atmosphere (Ar) | ||||
| Dehydration | 50 - 250 | ~15.3 | H₂O (18) | IrCl₃ |
| Dechlorination | > 550 | ~29.5 | Cl₂ (70) | Ir metal |
| Reductive Atmosphere (2% H₂ in Ar) | ||||
| Dehydration & Initial Reduction | 50 - 220 | ~15.3 | H₂O (18) | IrCl₃ |
| Reductive Dechlorination | 220 - 400 | ~29.5 | HCl (36) | Ir metal |
Experimental Protocols
The data presented in this guide was obtained using a combined thermogravimetric analysis (TGA), differential thermal analysis (DTA), and mass spectrometry (MS) system.
Instrumentation: A simultaneous TGA/DTA instrument coupled with a quadrupole mass spectrometer.
Sample Preparation: Approximately 20 mg of this compound was used for each analysis.
Heating Program: The samples were heated from room temperature to 800°C at a linear heating rate of 10°C/min.
Atmospheres:
-
Oxidative: 2% Oxygen in Argon (Ar)
-
Inert: High purity Argon (Ar)
-
Reductive: 2% Hydrogen in Argon (Ar)
Data Analysis: The mass loss was continuously recorded as a function of temperature. The evolved gases were identified by the coupled mass spectrometer.
Visualizing the Decomposition Pathways and Experimental Workflow
To further elucidate the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the decomposition pathways and the experimental workflow.
Caption: Decomposition pathways of IrCl₃·3H₂O under different atmospheres.
Caption: Workflow for the thermogravimetric analysis of IrCl₃·3H₂O.
Methodological & Application
Application Notes and Protocols: Iridium(III) Chloride Trihydrate as a Catalyst Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium(III) chloride trihydrate (IrCl₃·3H₂O) is a versatile and widely utilized precursor for the synthesis of a vast array of homogeneous and heterogeneous iridium catalysts.[1][2] Its accessibility and reactivity make it a cornerstone in modern organic synthesis and catalysis.[3] Catalysts derived from this precursor exhibit exceptional activity and selectivity in a variety of transformations, including hydrogenation, transfer hydrogenation, C-H activation, and oxidation reactions.[2][3] These capabilities are of paramount importance in the pharmaceutical, agrochemical, and advanced materials industries, where the efficient and precise construction of complex molecules is essential.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst precursor in key organic transformations, with a focus on applications relevant to drug development.
Key Applications and Quantitative Data
Iridium catalysts generated from this compound are instrumental in several critical organic reactions. The following tables summarize quantitative data for representative transformations, showcasing the efficacy of these catalytic systems.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols, which are crucial building blocks in many pharmaceutical agents.[5] Iridium catalysts, often prepared in situ from precursors derived from this compound, have demonstrated excellent performance in this reaction.
Table 1: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone (B1666503) Derivatives [6]
| Entry | Substrate (Ketone) | Catalyst System | Conversion (%) | ee (%) |
| 1 | Acetophenone | [CpIrCl₂]₂ / TsDPEN | >99 | 97 (R) |
| 2 | 4'-Methylacetophenone | [CpIrCl₂]₂ / TsDPEN | >99 | 98 (R) |
| 3 | 4'-Methoxyacetophenone | [CpIrCl₂]₂ / TsDPEN | >99 | 96 (R) |
| 4 | 4'-Chloroacetophenone | [CpIrCl₂]₂ / TsDPEN | >99 | 95 (R) |
| 5 | 2'-Methylacetophenone | [Cp*IrCl₂]₂ / TsDPEN | 98 | 94 (R) |
Conditions: Ketone (1 mmol), [CpIrCl₂]₂ (0.5 mol%), TsDPEN (1 mol%), HCOOH/NEt₃ (5:2 azeotrope) or aqueous formate (B1220265) solution, temperature and reaction time may vary.*[5]
Oxidation of Alcohols to Carbonyl Compounds
The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Iridium catalysts offer a mild and efficient alternative to traditional stoichiometric oxidants.
Table 2: Iridium-Catalyzed Oxidation of Benzylic Alcohols [7][8]
| Entry | Substrate (Alcohol) | Catalyst System | Product | Yield (%) |
| 1 | Benzyl alcohol | [CpIrCl₂]₂ / K₂CO₃ | Benzaldehyde | 92 |
| 2 | 4-Methylbenzyl alcohol | [CpIrCl₂]₂ / K₂CO₃ | 4-Methylbenzaldehyde | 88 |
| 3 | 4-Methoxybenzyl alcohol | [CpIrCl₂]₂ / K₂CO₃ | 4-Methoxybenzaldehyde | 95 |
| 4 | 4-Chlorobenzyl alcohol | [CpIrCl₂]₂ / K₂CO₃ | 4-Chlorobenzaldehyde | 85 |
| 5 | 1-Phenylethanol | [Cp*IrCl₂]₂ / K₂CO₃ | Acetophenone | 91 |
Conditions: Alcohol (1 mmol), [CpIrCl₂]₂ (2.5 mol%), base (e.g., K₂CO₃), solvent (e.g., toluene), and a hydrogen acceptor (e.g., acetone), heated to reflux.*[7]
C-H Functionalization
Direct C-H functionalization is a highly atom-economical and efficient strategy for the synthesis and modification of complex molecules.[9] Iridium catalysts have emerged as powerful tools for directed C-H activation, enabling the late-stage functionalization of pharmaceuticals and other bioactive compounds.[9]
Table 3: Iridium-Catalyzed C-H Amination of Benzoic Acids [10]
| Entry | Substrate (Benzoic Acid Derivative) | Catalyst | Amine Source | Yield (%) |
| 1 | Benzoic acid | [CpIr(H₂O)₃]SO₄ | 1-Amino-2,4,6-trimethylpyridinium tetrafluoroborate | 85 |
| 2 | 4-Fluorobenzoic acid | [CpIr(H₂O)₃]SO₄ | 1-Amino-2,4,6-trimethylpyridinium tetrafluoroborate | 78 |
| 3 | 2-Napthoic acid | [CpIr(H₂O)₃]SO₄ | 1-Amino-2,4,6-trimethylpyridinium tetrafluoroborate | 82 |
| 4 | Ibuprofen | [CpIr(H₂O)₃]SO₄ | 1-Amino-2,4,6-trimethylpyridinium tetrafluoroborate | 65 |
Conditions: Substrate (0.1 mmol), catalyst (5 mol%), amine source (1.2 equiv), additive (e.g., AgOAc), solvent (e.g., 1,2-dichloroethane), heated.[10]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of a common iridium catalyst precursor and its application in a representative catalytic reaction.
Protocol 1: Preparation of Dichloro(pentamethylcyclopentadienyl)iridium(III) Dimer ([Cp*IrCl₂]₂)
This dimer is a versatile and air-stable precursor for a wide range of iridium(III) catalysts.[11][12]
Materials:
-
This compound (IrCl₃·3H₂O)
-
Pentamethylcyclopentadiene (Cp*H)
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 g) in methanol (30 mL).
-
Add pentamethylcyclopentadiene (2.0 mL) to the solution.
-
Heat the mixture to reflux with stirring for 24-48 hours. The color of the solution will change, and a red-orange precipitate will form.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration under an inert atmosphere.
-
Wash the solid with cold methanol and then with hexane.
-
Dry the product under vacuum to yield the [Cp*IrCl₂]₂ dimer.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the ATH of acetophenone using an in situ generated catalyst.
Materials:
-
Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer ([Cp*IrCl₂]₂)
-
(1R,2R)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2) or aqueous sodium formate solution
-
Anhydrous solvent (e.g., dichloromethane (B109758) or isopropanol)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, add [Cp*IrCl₂]₂ (0.005 mmol) and (R,R)-TsDPEN (0.01 mmol).
-
Add the anhydrous solvent (2 mL) and stir the mixture for 10-15 minutes to allow for catalyst pre-formation.
-
Add acetophenone (1.0 mmol).
-
Add the formic acid/triethylamine azeotrope (1 mL) or an aqueous solution of sodium formate.
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Catalytic Cycles and Signaling Pathways
Understanding the mechanisms of iridium-catalyzed reactions and the biological pathways affected by iridium complexes is crucial for catalyst design and drug development.
Catalytic Cycle for Transfer Hydrogenation
The generally accepted mechanism for iridium-catalyzed transfer hydrogenation involves an outer-sphere hydrogen transfer.
Iridium Complexes in Cancer Therapy: Signaling Pathways
Recent research has highlighted the potential of iridium complexes as anticancer agents.[3][13] These complexes can induce cancer cell death through various mechanisms, often involving the mitochondria-mediated apoptosis pathway.[4][14]
Conclusion
This compound is an invaluable precursor for the development of highly efficient and selective catalysts. Its applications span a wide range of organic transformations that are critical for modern chemical synthesis and drug development. The protocols and data presented herein provide a foundation for researchers to explore the vast potential of iridium catalysis in their own work. Further investigation into novel ligand designs and reaction conditions will undoubtedly continue to expand the utility of this remarkable transition metal.
References
- 1. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 2. Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Radiosensitization effect of iridium (III) complex on lung cancer cells via mitochondria apoptosis pathway [frontiersin.org]
- 5. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 9. diva-portal.org [diva-portal.org]
- 10. Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pentamethylcyclopentadienyl iridium dichloride dimer - Wikipedia [en.wikipedia.org]
- 13. Current status of iridium-based complexes against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiosensitization effect of iridium (III) complex on lung cancer cells via mitochondria apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Iridium(III) Chloride Trihydrate in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Iridium(III) chloride trihydrate (IrCl₃·3H₂O) is a pivotal and versatile precursor for a wide array of homogeneous catalysts. Its applications span a significant range of organic transformations, including hydrogenations, C-H functionalizations, and oxidations, making it an invaluable tool in synthetic chemistry, particularly within the pharmaceutical and drug development sectors. This document provides detailed application notes and experimental protocols for key catalytic processes that utilize catalysts derived from this compound.
Application 1: Iridium-Catalyzed Transfer Hydrogenation of Ketones
Transfer hydrogenation is a powerful technique for the reduction of carbonyl compounds to alcohols, utilizing a hydrogen donor such as 2-propanol in place of gaseous hydrogen. Iridium complexes are highly efficient catalysts for this transformation. A common precursor for the active catalyst is the dimer [Ir(cod)Cl]₂, which can be synthesized from this compound.
Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(cod)Cl]₂) from this compound
This protocol outlines the synthesis of a key iridium(I) precursor for various catalytic applications.
Materials:
-
This compound (IrCl₃·3H₂O)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in a mixture of isopropanol and water.
-
Add 1,5-cyclooctadiene to the solution.
-
Heat the mixture to reflux with stirring for several hours. The color of the solution will change, and a red-orange precipitate will form.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration through a sintered glass funnel under an inert atmosphere.
-
Wash the solid with cold ethanol (B145695) and then with hexane.
-
Dry the product under vacuum to yield [Ir(cod)Cl]₂ as a red-orange solid. A high yield of this product can be obtained through this method.
Protocol 2: Iridium-Catalyzed Transfer Hydrogenation of Acetophenone (B1666503)
This protocol details the reduction of acetophenone to 1-phenylethanol (B42297) using a catalyst system derived from [Ir(cod)Cl]₂.
Materials:
-
[Ir(cod)Cl]₂
-
1,3-bis(diphenylphosphino)propane (dppp)
-
Cesium carbonate (Cs₂CO₃)
-
Acetophenone
-
2-propanol (reagent and solvent)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine [Ir(cod)Cl]₂ (e.g., 0.005 mmol), dppp (B1165662) (e.g., 0.01 mmol), and Cs₂CO₃ (e.g., 0.05 mmol).
-
Add acetophenone (e.g., 1 mmol) to the flask.
-
Add anhydrous 2-propanol (e.g., 5 mL).
-
Heat the reaction mixture to 80 °C and stir for the required time (typically 1-4 hours). Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product yield can be determined by Gas Chromatography (GC) analysis of the crude reaction mixture. The product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data for Iridium-Catalyzed Transfer Hydrogenation
The following table summarizes the performance of an iridium-catalyzed system in the transfer hydrogenation of various ketones. This catalytic system demonstrates a preference for reducing α,β-unsaturated ketones over saturated ketones[1].
| Substrate | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Acetophenone | 1-Phenylethanol | 1 | 2 | >99 |
| 4-Methylacetophenone | 1-(p-tolyl)ethanol | 1 | 2 | >99 |
| 4-Methoxyacetophenone | 1-(4-methoxyphenyl)ethanol | 1 | 2 | >99 |
| Benzophenone | Diphenylmethanol | 1 | 4 | 98 |
| Cyclohexanone | Cyclohexanol | 1 | 4 | 95 |
Reaction Conditions: Substrate (1 mmol), [Ir(cod)Cl]₂ (0.005 mmol), dppp (0.01 mmol), Cs₂CO₃ (0.05 mmol), 2-propanol (5 mL), 80 °C.
Experimental Workflow and Catalytic Cycle
Caption: Workflow for Iridium-Catalyzed Transfer Hydrogenation.
Application 2: Iridium-Catalyzed C-H Amidation of Arenes
Direct C-H amidation is a highly atom-economical method for the synthesis of anilines and their derivatives, which are important structural motifs in pharmaceuticals and agrochemicals. Iridium catalysts, particularly those derived from the [Cp*IrCl₂]₂ dimer, have shown excellent activity and selectivity in this transformation.
Protocol 3: Synthesis of [Cp*IrCl₂]₂ from this compound
This protocol describes the synthesis of the pentamethylcyclopentadienyl iridium(III) chloride dimer, a versatile catalyst precursor.
Materials:
-
This compound (IrCl₃·3H₂O)
-
Pentamethylcyclopentadiene (Cp*H)
-
Methanol
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend this compound in methanol.
-
Add pentamethylcyclopentadiene to the suspension.
-
Heat the mixture to reflux for several hours. An orange precipitate will form.
-
Cool the reaction mixture to room temperature.
-
Collect the orange precipitate by filtration, wash with cold methanol, and dry under vacuum to yield [Cp*IrCl₂]₂.
Protocol 4: Iridium-Catalyzed ortho-C-H Amidation of Benzoic Acids
This protocol details the directed C-H amidation of benzoic acids using sulfonyl azides as the nitrogen source[2].
Materials:
-
[Cp*IrCl₂]₂
-
Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)
-
Acetic Acid (AcOH)
-
Lithium Carbonate (Li₂CO₃)
-
Benzoic acid derivative
-
Sulfonyl azide (B81097) (e.g., TsN₃)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
To a screw-capped vial under an inert atmosphere, add the benzoic acid derivative (e.g., 0.2 mmol), sulfonyl azide (e.g., 0.2 mmol), [Cp*IrCl₂]₂ (e.g., 0.004 mmol, 2 mol%), AgNTf₂ (e.g., 0.016 mmol, 8 mol%), AcOH (e.g., 0.015 mmol, 7.5 mol%), and Li₂CO₃ (e.g., 0.015 mmol, 7.5 mol%).
-
Add 1,2-dichloroethane (1.0 mL).
-
Seal the vial and heat the reaction mixture at 50 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture can be filtered through a short pad of silica gel and concentrated.
-
The product can be purified by column chromatography on silica gel.
Quantitative Data for Iridium-Catalyzed C-H Amidation
The following table presents the results for the ortho-C-H amidation of various benzoic acids with tosyl azide. The reaction shows good functional group tolerance[2].
| Substrate | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Benzoic acid | 2-(Tosylamino)benzoic acid | 2 | 12 | 95 |
| 2-Methylbenzoic acid | 2-Methyl-6-(tosylamino)benzoic acid | 2 | 12 | 92 |
| 3-Methoxybenzoic acid | 3-Methoxy-2,6-bis(tosylamino)benzoic acid | 2 | 12 | 85 (di-amidated) |
| 4-Chlorobenzoic acid | 4-Chloro-2-(tosylamino)benzoic acid | 2 | 12 | 88 |
Reaction Conditions: Substrate (0.2 mmol), TsN₃ (0.2 mmol), [Cp*IrCl₂]₂ (2 mol%), AgNTf₂ (8 mol%), AcOH (7.5 mol%), Li₂CO₃ (7.5 mol%), DCE (1.0 mL), 50 °C.
Logical Relationship in C-H Amidation
Caption: Catalytic cycle for Iridium-catalyzed C-H amidation.
Application 3: Iridium-Catalyzed Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Iridium catalysts, in conjunction with a co-oxidant, provide an efficient system for this process.
Protocol 5: Iridium-Catalyzed Oxidation of Benzyl (B1604629) Alcohol
This protocol describes the oxidation of benzyl alcohol to benzaldehyde (B42025) using an iridium catalyst and cerium(IV) sulfate (B86663) as the co-oxidant.
Materials:
-
This compound (IrCl₃·3H₂O)
-
Cerium(IV) sulfate (Ce(SO₄)₂)
-
Benzyl alcohol
-
Sulfuric acid (H₂SO₄)
-
Acetic acid
-
Deionized water
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Prepare a stock solution of the this compound catalyst in a suitable solvent.
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol (e.g., 1.0 mmol).
-
Add the co-oxidant, Cerium(IV) sulfate (e.g., 2.5 mmol).
-
Add the this compound catalyst solution (e.g., 0.01 mmol, 1 mol%).
-
Add the appropriate amounts of sulfuric acid and acetic acid to maintain the desired reaction conditions.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by distillation or column chromatography.
Quantitative Data for Iridium-Catalyzed Alcohol Oxidation
The yield of benzaldehyde is dependent on various factors, including reaction time and temperature. The following table illustrates the effect of these parameters on the product yield.
| Substrate | Catalyst Loading (mol%) | Co-oxidant (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | 1 | 2.5 | 100 | 4 | 75 |
| Benzyl Alcohol | 1 | 2.5 | 110 | 4 | 82 |
| 4-Methylbenzyl Alcohol | 1 | 2.5 | 100 | 4 | 78 |
| 4-Chlorobenzyl Alcohol | 1 | 2.5 | 100 | 5 | 70 |
Reaction Conditions: Substrate (1.0 mmol), IrCl₃·3H₂O (1 mol%), Ce(SO₄)₂ (2.5 mmol), H₂SO₄ (1.0 M), Acetic Acid (0.1 M).
Experimental Workflow for Alcohol Oxidation
Caption: Workflow for Iridium-Catalyzed Alcohol Oxidation.
References
Application Note and Protocol: Synthesis of Vaska's Complex from Iridium(III) Chloride Trihydrate
Introduction
Vaska's complex, formally known as trans-chlorocarbonylbis(triphenylphosphine)iridium(I) (IrCl(CO)[P(C₆H₅)₃]₂), is a 16-electron square planar organometallic compound.[1][2] First reported by J. W. DiLuzio and Lauri Vaska in 1961, this bright yellow crystalline solid is renowned for its ability to undergo reversible oxidative addition with small molecules like O₂.[1][3] This reactivity has made it a cornerstone in the study of homogeneous catalysis, providing fundamental insights into reaction mechanisms.[3][4] The synthesis typically involves the reduction of an iridium(III) salt, such as iridium(III) chloride trihydrate, in the presence of triphenylphosphine (B44618) and a source of carbon monoxide.[1][5] In the most common procedure, dimethylformamide (DMF) serves as both the solvent and the carbon monoxide source upon heating.[1][6] Triphenylphosphine acts as both a ligand and a reductant in this reaction.[3][7]
Reaction Scheme
The overall reaction is complex, but a possible balanced equation when using this compound, triphenylphosphine, DMF, and aniline (B41778) as a reaction accelerator is:
IrCl₃(H₂O)₃ + 3 P(C₆H₅)₃ + HCON(CH₃)₂ + C₆H₅NH₂ → IrCl(CO)[P(C₆H₅)₃]₂ + [(CH₃)₂NH₂]Cl + OP(C₆H₅)₃ + [C₆H₅NH₃]Cl + 2 H₂O[3]
Experimental Protocol
This protocol details the synthesis of Vaska's complex from this compound.
Materials and Equipment:
-
This compound (IrCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Dimethylformamide (DMF), anhydrous
-
Aniline
-
50 mL round-bottom flask
-
Reflux condenser
-
Nitrogen gas inlet/outlet (or Schlenk line)
-
Heating mantle with a stirrer
-
Oil bath
-
Magnetic stir bar
-
Erlenmeyer flask (100 mL)
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware and syringes
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (0.106 g, 0.301 mmol) and triphenylphosphine (0.398 g, 1.52 mmol).[8]
-
Addition of Solvents: Add 10 mL of dimethylformamide and 0.120 mL of aniline to the flask using syringes.[8]
-
Inert Atmosphere: Fit the flask with a reflux condenser equipped with a gas adapter. Purge the entire system with nitrogen gas for approximately 10 minutes to establish an inert atmosphere.[8]
-
Reflux: Suspend the flask in an oil bath and heat the reaction mixture to reflux at approximately 165°C for two hours under a continuous nitrogen atmosphere.[8] The solution should turn a yellow-orange color.
-
Cooling and Precipitation: After the reflux period, remove the flask from the oil bath and allow it to cool to below 50°C.[8]
-
Crystallization: Once cooled, add 30 mL of ethanol to the reaction mixture to precipitate the crude product.[8] Transfer the mixture to a 100 mL Erlenmeyer flask.
-
Isolation: Place the flask in a freezer to facilitate complete crystallization of the yellow product.[8] After approximately one week, collect the crystals by vacuum filtration.[8]
-
Drying: Wash the collected crystals with cold ethanol and dry them under a vacuum. The product is an air-stable, bright yellow crystalline solid.[2][6]
Data Presentation
The following table summarizes the key properties and characterization data for Vaska's complex.
| Property | Value | Reference(s) |
| Chemical Formula | IrCl(CO)[P(C₆H₅)₃]₂ | [1][3] |
| Molar Mass | 780.25 g/mol | [1][5] |
| Appearance | Bright yellow crystalline solid | [1][9] |
| Coordination Geometry | Square planar | [1][5] |
| Melting Point | 215 °C (decomposes) | [1][5][10] |
| Solubility | Soluble in toluene (B28343) and chloroform; insoluble in water and ethanol. | [5][9] |
| IR Spectroscopy (νCO) | ~1967 cm⁻¹ | [2][10] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of Vaska's complex.
References
- 1. Vaska's complex - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. ideals.illinois.edu [ideals.illinois.edu]
- 5. Vaska's_complex [chemeurope.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. scribd.com [scribd.com]
- 8. odinity.com [odinity.com]
- 9. Vaska's Complex - Molecule of the Month February 2013 - JMol version [chm.bris.ac.uk]
- 10. scribd.com [scribd.com]
Application Notes and Protocols for Iridium-Catalyzed C-H Activation Utilizing Iridium(III) Chloride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H bond activation is a powerful and increasingly indispensable tool in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecular architectures. Among the various transition metals employed for this purpose, iridium has emerged as a uniquely versatile and robust catalyst. Iridium(III) chloride trihydrate (IrCl₃·3H₂O), a readily available and stable iridium source, serves as a convenient entry point for a wide range of iridium-catalyzed C-H functionalization reactions. This document provides detailed application notes and experimental protocols for the preparation of key iridium precatalysts from this compound and their subsequent application in C-H borylation, amination, arylation, and alkenylation reactions.
Part 1: Preparation of Common Iridium(III) Precatalysts
This compound is typically converted into more soluble and catalytically active dimeric complexes, namely chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂, and dichloro(pentamethylcyclopentadienyl)iridium(III) dimer, [IrCp*Cl₂]₂. These air-stable precursors are widely used in iridium catalysis.
Protocol 1.1: Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([Ir(COD)Cl]₂)
This protocol outlines the synthesis of [Ir(COD)Cl]₂ from this compound. The reaction involves the reduction of Ir(III) to Ir(I) in the presence of 1,5-cyclooctadiene (B75094) (COD).
Materials:
-
This compound (IrCl₃·3H₂O)
-
1,5-cyclooctadiene (COD)
-
Ethanol (B145695) (EtOH)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
-
Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
To a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 6.0 g, 0.017 mol).
-
Under a nitrogen or argon atmosphere, add ethanol (80 mL) and 1,5-cyclooctadiene (20 g, 0.18 mol).[1]
-
Heat the reaction mixture to reflux and maintain for 24 hours. The solution will typically turn from a dark green-brown to a red-orange color as the [Ir(COD)Cl]₂ dimer forms.
-
After 24 hours, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. As the ethanol is removed, a red-orange solid will precipitate.
-
The crude product can be further purified by recrystallization. For instance, refluxing in a mixture of methanol (B129727) and a small amount of COD, followed by slow cooling, can yield shiny yellow-orange needles of [Ir(COD)Cl]₂.[1]
-
Isolate the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Yield: Yields can vary, but reports indicate ranges from 70% to over 90% depending on the specific procedure and purity of the starting materials.[2]
Protocol 1.2: Synthesis of Dichloro(pentamethylcyclopentadienyl)iridium(III) Dimer ([IrCp*Cl₂]₂)
This protocol describes the synthesis of the widely used [IrCpCl₂]₂ precatalyst. The reaction involves the coordination of the pentamethylcyclopentadienyl (Cp) ligand to the iridium center.
Materials:
-
This compound (IrCl₃·3H₂O) or Chloroiridic acid (H₂IrCl₆·nH₂O)
-
Pentamethylcyclopentadiene (Cp*H)
-
Methanol (MeOH)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound or chloroiridic acid (1.0 eq).
-
Add methanol as the solvent.
-
Add pentamethylcyclopentadiene (2.5 eq).[3]
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. During this time, a bright orange precipitate of [IrCp*Cl₂]₂ will form.[3] The methanol serves as both a solvent and a reducing agent for the in situ reduction of Ir(IV) to Ir(III) if chloroiridic acid is used.[3]
-
Allow the reaction mixture to cool to room temperature.
-
Collect the orange precipitate by vacuum filtration.
-
Wash the solid with cold methanol (3 x 10 mL).[3]
-
Dry the product under vacuum to yield [IrCp*Cl₂]₂ as an orange powder.
Part 2: Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a powerful method for the synthesis of aryl and heteroaryl boronate esters, which are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.
Application Notes:
-
Catalyst System: Typically, a combination of an iridium(I) precatalyst like [Ir(COD)Cl]₂ and a bipyridine-based ligand is employed.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common boron source.
-
Regioselectivity: The reaction is highly regioselective and is primarily governed by steric factors, with borylation occurring at the least sterically hindered C-H bond.[4]
-
Functional Group Tolerance: This method exhibits excellent functional group tolerance, making it suitable for late-stage functionalization of complex molecules.
Catalytic Cycle for Iridium-Catalyzed C-H Borylation
References
Application Notes and Protocols: Hydrogenation Reactions Catalyzed by Iridium Complexes from IrCl₃ Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting hydrogenation reactions using iridium catalysts synthesized from iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O). These protocols are intended to guide researchers in setting up experiments, understanding key parameters, and achieving high efficiency and selectivity in the hydrogenation of various substrates.
Introduction to Iridium-Catalyzed Hydrogenation
Iridium(III) chloride hydrate is a versatile and common precursor for the synthesis of highly active homogeneous and heterogeneous iridium catalysts.[1][2] These catalysts are powerful tools for the hydrogenation of a wide array of unsaturated functional groups, including alkenes, ketones, imines, and N-heteroarenes.[1][3] The high catalytic activity, functional group tolerance, and the potential for excellent enantioselectivity make iridium catalysts particularly valuable in the pharmaceutical and fine chemical industries for the synthesis of complex chiral molecules.[1][4]
The catalytic properties of the iridium center are significantly influenced by the surrounding ligands. The choice of ligands is crucial for controlling the steric and electronic environment, which in turn dictates the reactivity and stereochemical outcome of the hydrogenation reaction.[3] Iridium complexes derived from IrCl₃ hydrate are utilized in both direct hydrogenation, using hydrogen gas, and transfer hydrogenation, employing hydrogen donors like formic acid or glucose.[3][5][6]
Data Presentation: Performance of Iridium Catalysts
The following table summarizes the performance of various iridium catalysts derived from IrCl₃ hydrate in hydrogenation reactions.
| Substrate | Catalyst System | Ligand | Solvent | Temp (°C) | H₂ Pressure/Donor | Time (h) | Conversion (%) | Yield/ee (%) |
| Phenylacetylene | Na₂[Ir(cod)(emim)(mtppts)] | NHC-Phosphine | Methanol | 50 | - | - | 100 | - |
| 1-Hexyne | Na₂[Ir(cod)(emim)(mtppts)] | NHC-Phosphine | Methanol | 50 | - | - | 90 | >82 (alkene) |
| Benzylideneacetone | Immobilized Na₂[Ir(cod)(emim)(mtppts)] | NHC-Phosphine | - | - | - | - | - | 93 (C=C reduction) |
| Levulinic Acid | Na₂[Ir(cod)(emim)(mtppts)] | NHC-Phosphine | - | - | - | 2 | - | 32 (GVL) |
| 2-Aryl Quinolines | Water-soluble Ir complexes | N,N-chelate | H₂O/MeOH | RT | Formic Acid | 12 | - | Good to Excellent |
| Acetophenone Derivatives | [Cp*IrCl₂]₂ / Ligand 1 | Bipyridine-dionate | Water | 100 | Glucose | 20 | - | 85 |
| N-iminopyridinium ylides | Ir-PHOX complex | PHOX derivative | - | - | - | - | High | Optimal |
| γ- and δ-ketoacids | Chiral Spiro Iridium Catalyst | Spiro Ligand | - | - | - | - | High | >99 ee |
Experimental Protocols
Protocol 1: In Situ Preparation of an Iridium Catalyst and Hydrogenation of an Aromatic Ketone
This protocol describes the in situ formation of an iridium catalyst from IrCl₃·xH₂O and a suitable ligand, followed by the hydrogenation of an aromatic ketone.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Appropriate phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand (e.g., (R,S_Fc)-Xyliphos for asymmetric hydrogenation)
-
Aromatic ketone substrate
-
Anhydrous and degassed solvent (e.g., Methanol, Dichloromethane)
-
Base (e.g., t-BuOK), if required
-
Hydrogen gas (high purity)
-
Schlenk tube or high-pressure autoclave
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk tube or autoclave under an inert atmosphere (e.g., Argon or Nitrogen), add IrCl₃·xH₂O (e.g., 0.01 mmol, 1 mol%).
-
Add the desired ligand (e.g., 0.011 mmol, 1.1 mol%).
-
Add 5 mL of anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iridium complex.[3]
-
Add the aromatic ketone substrate (1.0 mmol, 1 eq).
-
If the catalytic system requires a base, add the base (e.g., t-BuOK) at this stage.
-
For direct hydrogenation, purge the reaction vessel with hydrogen gas 3-4 times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 bar).[3]
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress using TLC or GC-MS.
-
After completion, carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Quench the reaction with a saturated solution of NaHCO₃ if a base was used.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the yield and, for asymmetric reactions, the enantiomeric excess (ee) by chiral HPLC.
Protocol 2: Transfer Hydrogenation of a Quinoline (B57606) Derivative
This protocol details the transfer hydrogenation of a quinoline derivative using a water-soluble iridium catalyst and formic acid as the hydrogen source.[5]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Suitable chiral ligand for asymmetric transfer hydrogenation (e.g., a chiral N,N-chelate)
-
Quinoline substrate (e.g., 2-methylquinoline)
-
Methanol (MeOH)
-
Deionized Water
-
Formic acid
-
25 mL Schlenk tube
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Prepare the chiral iridium catalyst in situ or use a pre-formed complex. For in situ preparation, mix IrCl₃·xH₂O and the chiral ligand in the reaction solvent and stir.
-
To a 25 mL Schlenk tube, add the quinoline substrate (0.25 mmol).[5]
-
Add the chiral iridium catalyst (1.0 mol%).[5]
-
Add a 1:1 mixture of H₂O and MeOH (4.0 mL total).[5]
-
Add formic acid (5.0 equiv).[5]
-
Stir the reaction mixture at room temperature under air for 12 hours.[3]
-
Monitor the reaction by TLC or GC-MS.[3]
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the product by column chromatography.
-
Determine the yield and enantiomeric excess.
Visualizations
Caption: Workflow for the in situ preparation of an active iridium catalyst.
Caption: General workflow for an iridium-catalyzed hydrogenation reaction.
Caption: Key factors influencing the outcome of iridium-catalyzed hydrogenations.
References
Application Note: Synthesis of Cyclooctadiene Iridium Chloride Dimer from Iridium(III) Chloride Trihydrate
[AN-2025-12-21]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclooctadiene iridium chloride dimer, [Ir(COD)Cl]₂, is a vital precursor in the synthesis of a wide array of organoiridium catalysts.[1][2] These catalysts are instrumental in various organic transformations, including hydrogenation, C-H activation, and asymmetric synthesis, which are critical processes in pharmaceutical and fine chemical production.[2] The synthesis of [Ir(COD)Cl]₂ from hydrated iridium(III) chloride (IrCl₃·3H₂O) involves the reduction of Ir(III) to Ir(I) in the presence of 1,5-cyclooctadiene (B75094) (COD), typically in an alcohol solvent.[1] This document provides a detailed protocol for this synthesis, summarizing various reported methodologies and their corresponding quantitative data to offer a comprehensive guide for laboratory preparation.
Quantitative Data Summary
The following table summarizes quantitative data from various reported protocols for the synthesis of [Ir(COD)Cl]₂ from IrCl₃·3H₂O.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Iridium Precursor | IrCl₃·3H₂O | IrCl₃·3H₂O | IrCl₃·3H₂O | IrCl₃·3H₂O |
| Iridium Precursor Amount | 2.5 g (7.1 mmol) | 5.0 g (14.2 mmol) | 2.0 g | 6.0 g (0.017 mol) |
| 1,5-Cyclooctadiene (COD) | 0.88 mL | 2.11 mL | 6 mL | 20 g (0.18 mol) |
| Solvent | 50 mL absolute ethanol (B145695) | 100 mL absolute ethanol | 35 mL ethanol, 20 mL water | 80 mL ethanol |
| Reaction Temperature | 110°C (oil bath) | 120°C (oil bath) | Reflux | Reflux |
| Reaction Time | 6 hours | 5 hours | 24 hours | 24 hours |
| Product Appearance | Red crystals | Red crystals | Orange-red precipitate | Yellow solid |
| Yield | 89.3% | 93.5% | Not specified | 70.5% |
| Washing Solvent | Ice-cold absolute ethanol | Ice-cold absolute ethanol | Cold methanol (B129727) | Not specified |
| Reference | [3] | [3] | [4] | [5] |
Experimental Protocol
This protocol describes a general and widely adopted method for the synthesis of cyclooctadiene iridium chloride dimer from iridium(III) chloride trihydrate. The procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Materials and Reagents:
-
This compound (IrCl₃·3H₂O)
-
1,5-Cyclooctadiene (COD)
-
Absolute Ethanol (or a mixture of ethanol and water)
-
Ice-cold absolute ethanol or methanol for washing
-
Three-necked round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox for inert atmosphere operations
-
Filtration apparatus (e.g., Büchner funnel or Schlenk filter)
-
Vacuum pump
Procedure:
-
Reaction Setup: Place the desired amount of this compound into a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive flow of inert gas, add the solvent (e.g., absolute ethanol or an ethanol/water mixture) and 1,5-cyclooctadiene to the flask. The molar ratio of IrCl₃·3H₂O to COD is typically between 1:1 and 1:1.5.[3]
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The color of the solution will typically change from dark brown to brick red as the reaction progresses.[3] The reaction time can vary from 5 to 24 hours, depending on the specific conditions.[3][4] During the reaction, the product may precipitate as red or orange-red crystals.[3][4]
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, [Ir(COD)Cl]₂, will precipitate out of the solution.
-
Washing: Under an inert atmosphere, filter the reaction mixture to collect the solid product. Wash the collected crystals multiple times with ice-cold absolute ethanol or methanol to remove any unreacted starting materials and byproducts.[3][4]
-
Drying: Dry the resulting orange-red solid under vacuum to obtain the final product.
Visualizations
.dot
Caption: A flowchart illustrating the key steps in the synthesis of cyclooctadiene iridium chloride dimer.
Safety Precautions:
-
Iridium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
1,5-Cyclooctadiene is flammable.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
All operations involving flammable solvents should be performed away from ignition sources.
The synthesis of cyclooctadiene iridium chloride dimer from this compound is a well-established and reproducible procedure. By carefully controlling the reaction conditions, particularly the inert atmosphere and the purity of the reagents, high yields of this important catalyst precursor can be reliably obtained. The provided protocol and quantitative data offer a solid foundation for researchers to adapt the synthesis to their specific laboratory settings and needs.
References
- 1. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer - Google Patents [patents.google.com]
- 4. Chloro(1,5-cyclooctadiene)iridium(I) dimer | 12112-67-3 [chemicalbook.com]
- 5. Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iridium(III) Chloride Trihydrate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium(III) chloride trihydrate (IrCl₃·3H₂O) has emerged as a versatile and powerful precursor for the generation of catalysts in modern pharmaceutical synthesis. Its applications span a wide range of transformations crucial for the efficient and selective construction of complex drug molecules. Iridium-based catalysts are particularly valued for their high efficiency, selectivity, and functional group tolerance, enabling their use in the late-stage functionalization of drug candidates and the synthesis of chiral intermediates.[1][2] This document provides an overview of key applications, detailed experimental protocols, and mechanistic insights into the use of iridium catalysts derived from this compound in pharmaceutical research and development.
Key Applications
Iridium catalysts, often generated in situ from this compound or its derivatives, are instrumental in several classes of reactions that are highly relevant to pharmaceutical synthesis:
-
Asymmetric Hydrogenation: The enantioselective reduction of prochiral ketones, imines, and olefins to produce chiral alcohols, amines, and alkanes, respectively, is a cornerstone of modern pharmaceutical manufacturing.[3][4] Iridium catalysts, particularly those bearing chiral ligands, have demonstrated exceptional performance in these transformations, often providing high enantiomeric excess (ee) and turnover numbers (TONs).[3][5][6]
-
C-H Activation: The direct functionalization of otherwise inert C-H bonds is a rapidly evolving field that offers novel retrosynthetic disconnections for the synthesis and modification of complex molecules.[7] Iridium catalysts have been successfully employed in directed C-H amination and borylation reactions, allowing for the late-stage introduction of key functional groups into drug candidates, thereby streamlining the exploration of structure-activity relationships (SAR).[1][7][8]
-
Photocatalysis: Visible-light photoredox catalysis using iridium complexes has opened up new avenues for conducting challenging chemical transformations under mild conditions.[9][10] These reactions, which proceed via single-electron transfer (SET) mechanisms, are increasingly being used in the pharmaceutical industry for reactions such as C-C bond formation and trifluoromethylation.[9][10]
Data Presentation: Summary of Quantitative Data
The following tables summarize representative quantitative data for key iridium-catalyzed reactions relevant to pharmaceutical synthesis.
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Ketones
| Entry | Substrate | Catalyst System | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone (B1666503) | [Ir(COD)Cl]₂ / (S,S)-f-SpiroPhos | 1000:1 | 50 | 25 | 12 | >99 | 99 | [11] |
| 2 | 1-(2-Naphthyl)ethanone | [Ir(COD)Cl]₂ / (R)-SpiroPAP | 2000:1 | 30 | 30 | 6 | 98 | 99.5 | [12] |
| 3 | 4-Chromanone | MsDPEN–Cp*Ir complex | 5000:1 | 15 | 60 | 24 | >95 | 99 | [5] |
| 4 | α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- | 1000:1 | 10 | 25 | 10 | >95 | 96 | [5] |
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Imines
| Entry | Substrate | Catalyst System | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ / (R,S)-Xyliphos / I₂ | 1000:1 | 80 | 50 | 4 | >99 | 79 | [7] |
| 2 | 2-Phenyl-3,4-dihydroisoquinoline | [Ir(COD)Cl]₂ / Chiral Spiro PAP | 1000:1 | 50 | 60 | 12 | 98 | 98 | [11] |
| 3 | N-Benzylidene-4-methylaniline | Ir-NHC-phosphine complex | 100:1 | 1 (balloon) | 25 | 16 | 99 | 91 | [2][13] |
| 4 | MEA imine (for (S)-metolachlor) | [IrCl(COD)]₂ / (R,S_Fc_)-Xyliphos / NBu₄I / HOAc | >1,000,000:1 | 80 | 50 | 4 | >99 | 79 | [7] |
Table 3: Iridium-Catalyzed C-H Functionalization
| Entry | Reaction Type | Substrate | Catalyst System | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | C-H Amination | Benzoic Acid | [CpIr(H₂O)₃]SO₄ | MozN₃ | DCE | 100 | 12 | 70-90 | [1] |
| 2 | C-H Borylation | Celecoxib | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂ | THF | 80 | 16 | 65 | [3][14] |
| 3 | C-H Borylation | Duocarmycin Derivative | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂ | THF | 80 | 16 | 49 | [15] |
| 4 | C-H Amination | Late-stage functionalization of Paclitaxel | [CpIr(H₂O)₃]SO₄ | MozN₃, Acid additive | DCE | 100 | 12 | 72 | [1] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Prochiral Ketone
This protocol describes a general procedure for the iridium-catalyzed asymmetric hydrogenation of acetophenone as a model substrate.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
(S,S)-f-SpiroPhos (or other suitable chiral phosphine (B1218219) ligand)
-
Acetophenone
-
Anhydrous, degassed solvent (e.g., Methanol or Toluene)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with [Ir(COD)Cl]₂ (0.005 mol%) and the chiral ligand (0.011 mol%).
-
Anhydrous, degassed solvent (e.g., 10 mL) is added, and the mixture is stirred for 30 minutes to allow for catalyst pre-formation.
-
Acetophenone (1.0 mmol) is added to the catalyst solution.
-
The glass liner is sealed inside the autoclave.
-
The autoclave is purged with hydrogen gas three times.
-
The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50 bar).
-
The reaction mixture is stirred at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Directed C-H Amination of a Drug-Like Molecule
This protocol provides a general method for the iridium-catalyzed directed C-H amination of a substrate containing a directing group, such as a carboxylic acid.
Materials:
-
[Cp*Ir(H₂O)₃]SO₄
-
Substrate with a directing group (e.g., a benzoic acid derivative)
-
(p-methoxybenzyl)azide (MozN₃)
-
Silver acetate (B1210297) (AgOAc)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a sealed reaction vessel under an inert atmosphere, add the substrate (0.2 mmol), [Cp*Ir(H₂O)₃]SO₄ (10 mol%), and AgOAc (1.0 equiv.).
-
Add anhydrous DCE (2.0 mL) to the vessel.
-
Add MozN₃ (1.5 equiv.) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the aminated product.
-
The Moz protecting group can be removed under various conditions (e.g., acidic, basic, or hydrogenolysis) to provide the free amine.[1]
Protocol 3: Iridium-Catalyzed Photocatalytic Reaction
This protocol outlines a general setup for an iridium-catalyzed photoredox reaction.
Materials:
-
fac-[Ir(ppy)₃] or other suitable iridium photocatalyst
-
Substrate
-
Reagent (e.g., an alkyl trifluoroborate)
-
Base or additive as required by the specific reaction
-
Anhydrous, degassed solvent (e.g., DMF or MeCN)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a reaction vessel, add the iridium photocatalyst (e.g., 1-2 mol%), the substrate (1.0 equiv.), and the reagent (1.5 equiv.).
-
If required, add a base or other additives.
-
Add anhydrous, degassed solvent to the vessel.
-
The reaction mixture is thoroughly degassed by three freeze-pump-thaw cycles or by sparging with an inert gas.
-
The vessel is sealed and placed at a fixed distance from a visible light source (e.g., a 34 W blue LED lamp). A fan may be used to maintain the reaction at room temperature.
-
The reaction is stirred and irradiated for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up according to the specific procedure for the transformation (e.g., extraction, concentration).
-
The crude product is purified by column chromatography.
Visualizations
Catalytic Cycle of Iridium-Catalyzed Asymmetric Hydrogenation of an Imine
Caption: Proposed catalytic cycle for the asymmetric hydrogenation of an imine.
Experimental Workflow for High-Throughput C-H Borylation Screening```dot
// Nodes Start [label="Start: Select Substrate\n(Pharmaceutical Compound)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plate_prep [label="Prepare 96-well Plate:\n- Substrate Stock Solution\n- Catalyst/Ligand Stock Solutions\n- Reagent Stock Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Dispensing [label="Automated Liquid Handling:\nDispense solutions into wells", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction Incubation:\n- Seal Plate\n- Heat and Stir", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="High-Throughput Analysis:\n- Quench Reactions\n- LC-MS or GC-MS analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_processing [label="Data Processing and Hit Identification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Scale_up [label="Scale-up of Optimal Conditions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Isolated, Functionalized Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Plate_prep; Plate_prep -> Dispensing; Dispensing -> Reaction; Reaction -> Analysis; Analysis -> Data_processing; Data_processing -> Scale_up; Scale_up -> End; }
Caption: Simplified relationship in a dual catalytic system for cross-coupling.
Conclusion
This compound serves as an invaluable entry point to a wide array of powerful catalytic transformations that are of high importance to the pharmaceutical industry. The development of iridium-catalyzed methods for asymmetric hydrogenation, C-H activation, and photocatalysis has significantly impacted the way chemists approach the synthesis of chiral drugs and the optimization of lead compounds. The protocols and data presented herein provide a foundation for researchers to explore and implement these cutting-edge technologies in their own drug discovery and development programs. Further exploration into ligand design and reaction engineering will undoubtedly continue to expand the impressive synthetic utility of iridium catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thesis | New iridium catalysed methods for enantioselective imine hydrogenation | ID: 4m90dw15c | STAX [stax.strath.ac.uk]
- 3. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nepjol.info [nepjol.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. researchgate.net [researchgate.net]
- 13. Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxe… [ouci.dntb.gov.ua]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00814F [pubs.rsc.org]
Application Notes and Protocols for Iridium-Catalyzed Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various iridium-catalyzed oxidation reactions. The methodologies outlined are intended to serve as a practical guide for laboratory execution, while the tabulated data offers a convenient reference for catalyst performance and substrate scope.
Iridium-Catalyzed Directed C–H Amination
The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful strategy in modern organic synthesis, enabling more efficient and atom-economical routes to complex molecules. Iridium catalysts have emerged as particularly effective for directed C–H amination, allowing for the introduction of nitrogen-containing functional groups at specific positions, guided by directing groups present in the substrate. This is highly valuable in drug discovery for the late-stage functionalization of complex molecules.[1][2][3]
A high-throughput experimentation (HTE) approach has been successfully used to develop a broadly applicable and robust protocol for iridium-catalyzed directed ortho-C–H amination.[1][4] This methodology demonstrates excellent functional group tolerance and is applicable to a wide range of directing groups inherent to building blocks, natural products, and pharmaceuticals.[1][2][3]
Experimental Workflow for HTE-Based C–H Amination Development
Caption: High-throughput experimentation workflow for reaction development.
General Protocol for Directed C–H Amination
This protocol is a representative example for the amination of a substrate with a suitable directing group.
Materials:
-
[Cp*Ir(H₂O)₃]SO₄ (Iridium catalyst)
-
Substrate with directing group (e.g., benzamide)
-
Amine source (e.g., alkylamine)
-
Solvent (e.g., 1,2-dichloroethane)
-
Acid additive (e.g., cyclopentane (B165970) carboxylic acid, if necessary)
-
Reaction vessel (e.g., pressure tube)
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
To a pressure tube, add the substrate (0.2 mmol, 1.0 equiv).
-
Add the iridium catalyst, [Cp*Ir(H₂O)₃]SO₄ (10 mol%).
-
If required, add the acid additive (1.0 equiv).
-
Add the amine source (1.5 equiv).
-
Add the solvent (e.g., 1,2-dichloroethane) to achieve the desired concentration.
-
Seal the pressure tube and place it in a preheated oil bath at the reaction temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, carefully open the pressure tube.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired aminated product.
Quantitative Data: C–H Amination of Various Substrates
| Substrate (Directing Group) | Product Yield (%) | Notes |
| Paclitaxel (Amide) | 72% | Functionalization of a complex natural product.[1] |
| Repaglinide (Carboxylate) | Isolated on 0.02 mmol scale | Demonstrates applicability to pharmaceutical compounds.[4] |
| Acetanilide (Amide) | Yield improved with acid additive | Extends scope to oxygen-centered directing groups.[4] |
| Substrate with Sulfonimidamide DG | Successful functionalization | First application of this directing group in directed C-H activation.[4] |
Iridium-Catalyzed Oxidation of Alcohols to Carbonyl Compounds
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Iridium catalysts offer an efficient and often oxidant-free method for this conversion through a process known as transfer hydrogenation or dehydrogenative oxidation.[5][6][7] In these reactions, a hydrogen acceptor (like acetone) or the evolution of hydrogen gas facilitates the oxidation, providing a green alternative to traditional methods that use stoichiometric, often toxic, oxidants.[5][8][9]
Catalytic Cycle for Dehydrogenative Alcohol Oxidation
Caption: Simplified catalytic cycle for alcohol dehydrogenation.
General Protocol for Oxidation of a Secondary Alcohol to a Ketone
Materials:
-
[Ir(Cp*)Cl₂]₂ (Iridium catalyst precursor)
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., toluene)
-
Reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction vessel, dissolve the iridium catalyst precursor (e.g., 2.5 mol %) and the base (e.g., 0.3 mmol) in the solvent.
-
Add the secondary alcohol (e.g., 1.0 mmol) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 111 °C) and stir for the required time (e.g., 24-36 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solids and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure ketone.[6]
Quantitative Data: Iridium-Catalyzed Alcohol Oxidation
| Catalyst | Substrate | Product | Yield (%) | Conditions |
| [Ir(NCCH₃)(cod)(MeIm(2-methoxybenzyl))][BF₄] | Benzyl alcohol | Benzaldehyde | High Conversion | Acetone, Cs₂CO₃ |
| [Ir(NCCH₃)(cod)(MeIm(2-methoxybenzyl))][BF₄] | 2-Propanol + Butan-1-ol | Heptan-2-ol | 94% | β-alkylation, 10h |
| [Ir(Cp*)Cl₂]₂ | Various benzylic alcohols | Corresponding amides (via oxime) | Moderate to Excellent | Toluene, 111 °C, 24-36h |
Iridium-Catalyzed Electrochemical Water Oxidation
The oxidation of water to produce molecular oxygen is a critical half-reaction in water splitting for hydrogen production, a key process for renewable energy storage.[10] Iridium oxides are among the most active and stable catalysts for the oxygen evolution reaction (OER) in acidic media.[11][12] Understanding the experimental setup and the nature of the active iridium species is crucial for designing more efficient and durable water oxidation catalysts.[13]
Experimental Setup for Electrochemical Water Oxidation
A typical three-electrode electrochemical cell is used to study the performance of iridium-based water oxidation catalysts.
Components:
-
Working Electrode: A conductive substrate (e.g., carbon paper, ITO glass) onto which the iridium catalyst is immobilized.[10][11]
-
Counter Electrode: A platinum wire or mesh.
-
Reference Electrode: A standard electrode such as Ag/AgCl or a saturated calomel (B162337) electrode (SCE).
-
Electrolyte: An aqueous solution, typically acidic (e.g., 0.1 M HClO₄ or 0.5 M H₂SO₄) or alkaline (e.g., 1.0 M KOH).[12][14]
-
Potentiostat: To control the potential of the working electrode and measure the resulting current.
-
In situ Spectroscopic Techniques (Optional): Techniques like X-ray Absorption Spectroscopy (XAS) can be coupled to the electrochemical setup to probe the oxidation state and coordination environment of the iridium catalyst under operating conditions.[13][14]
Logical Flow of Water Oxidation Catalysis
Caption: Proposed iridium oxidation state changes during OER.
Quantitative Data: Performance of Iridium Water Oxidation Catalysts
| Catalyst System | Turnover Frequency (TOF) | Turnover Number (TON) | Conditions |
| Carbon-grafted molecular Ir complexes | up to 3.3 s⁻¹ | 644 (in the first hour) | Electrochemical oxidation |
| Ir single-atom on Nickel-Iron Sulfide (Ir₁/NFS) | 9.85 s⁻¹ | - | 1.0 M KOH, 300 mV overpotential |
| Atomically dispersed Ir on Indium Tin Oxide (Ir_SAC–ITO) | - | High stability for 2h at 10 mA cm⁻² | 0.1 M HClO₄ |
References
- 1. Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidation and β-Alkylation of Alcohols Catalysed by Iridium(I) Complexes with Functionalised N-Heterocyclic Carbene Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kanto.com.my [kanto.com.my]
- 10. Electrochemical water oxidation with carbon-grafted iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Iridium(III) Chloride Trihydrate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Iridium(III) chloride trihydrate (IrCl₃·3H₂O) is a pivotal precursor in materials science, valued for its role in creating advanced materials with unique photophysical and catalytic properties. Its applications span from next-generation electronics to efficient energy conversion and catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of materials science research.
Application 1: Synthesis of Phosphorescent Iridium(III) Complexes for Organic Light-Emitting Diodes (OLEDs)
This compound is the most common starting material for synthesizing phosphorescent iridium(III) complexes, which are essential for highly efficient OLEDs.[1][2] These complexes can achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons.[3] The emission color of the final complex, ranging from blue to deep red and even near-infrared (NIR), can be tuned by modifying the ligand structure.[4][5]
A common synthetic route involves a two-step process: first, the synthesis of a chloro-bridged iridium(III) dimer, followed by the reaction of this dimer with an ancillary ligand to yield the final, neutral, and often sublimable complex.[4]
Quantitative Data: Performance of OLEDs with Iridium(III) Complexes
The performance of OLEDs fabricated using emitters derived from this compound is summarized below.
| Emitting Complex | Color | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Reference |
| Ir-3 (phenothiazine unit) | Red | 22,480 | 23.71 | 18.1 | [6] |
| (dfdmappy)₂Ir(phim) (Ir1) | Blue | - | - | 28 | [7] |
| Ir(III) complex 1 | Orange-Red | 18,740 (at 11V) | 25.9 | 9.25 | [8] |
| Ir-dfpMepy-CN | Deep Blue | - | - | High (84±5% PLQY) | [9] |
| Ir2 (solution-processed) | Deep Red/NIR | 507.2 | 0.14 | 0.14 | [10] |
Experimental Protocols
Protocol 1.1: Synthesis of Chloro-Bridged Iridium(III) Dimer
This protocol describes the synthesis of a common intermediate, the chloro-bridged iridium(III) dimer, using a microwave-assisted method for accelerated reaction times.[11][12]
Materials:
-
This compound (IrCl₃·3H₂O)
-
Cyclometalating ligand (e.g., 2-phenylpyridine) (2.2 equivalents)
-
2-alkoxyethanol (e.g., 2-methoxyethanol)
-
Deionized water
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine this compound (1 equivalent) and the cyclometalating ligand (2.2 equivalents).
-
Add a 3:1 (v/v) mixture of 2-alkoxyethanol and deionized water.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture under microwave irradiation to a specified temperature (e.g., 150-200 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, the product often precipitates out of the solution.
-
Collect the precipitate by filtration, wash with water and a suitable organic solvent (e.g., methanol (B129727) or hexane), and dry under vacuum.
Protocol 1.2: Synthesis of a Neutral Iridium(III) Complex
This protocol outlines the final step to create a monomeric, phosphorescent iridium(III) complex.[4]
Materials:
-
Chloro-bridged iridium(III) dimer (from Protocol 1.1)
-
Ancillary ligand (e.g., acetylacetone (B45752) - acac) (2.5 equivalents)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Suspend the chloro-bridged iridium(III) dimer in 2-ethoxyethanol under an inert atmosphere.
-
Add the ancillary ligand (2.5 equivalents).
-
Heat the mixture to reflux and maintain for several hours (e.g., 12-18 hours) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or sublimation.
Application 2: Preparation of Iridium-Based Catalysts
This compound is a precursor for a wide range of highly active and selective homogeneous and heterogeneous catalysts.[13][14] These catalysts are effective in various organic transformations, including hydrogenation, dehydrogenation, and oxidation reactions.[14]
Quantitative Data: Catalytic Hydrogenation Performance
The following table presents data on the performance of an iridium-based catalyst in the hydrogenation of carbonyl compounds.
| Catalyst | Substrate | Solvent | Conversion (%) | Reference |
| IrH₂Cl[(iPr₂PC₂H₄)₂NH] | Ketones, Aldehydes | CH₂Cl₂ | High | [15] |
Experimental Protocol
Protocol 2.1: Synthesis of an Iridium Pincer Complex for Hydrogenation
This protocol is for the synthesis of a highly active iridium catalyst for the hydrogenation of ketones and aldehydes.[15]
Materials:
-
This compound
-
Pincer ligand (e.g., (iPr₂PC₂H₄)₂NH)
-
Solvent (e.g., toluene)
-
Inert atmosphere
Procedure:
-
Dissolve this compound and the pincer ligand in toluene (B28343) under an inert atmosphere.
-
Reflux the mixture for a specified period.
-
Cool the solution and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
The complex can then be activated, for instance, in the presence of a base and hydrogen gas, to form the active catalytic species.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. irphouse.com [irphouse.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. Highly active iridium catalysts for the hydrogenation of ketones and aldehydes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving solubility of Iridium(III) chloride trihydrate in non-polar solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dissolving Iridium(III) chloride trihydrate, particularly in non-polar solvents.
Troubleshooting Guide
Issue: this compound does not dissolve in my non-polar solvent.
This is a common observation. This compound is known to have poor solubility in low-polarity organic solvents. Direct dissolution in solvents like toluene, hexane, or dichloromethane (B109758) is often unsuccessful. The strong ionic character of the iridium salt and the presence of water of hydration contribute to its preference for more polar environments.
Solution: Convert to a Soluble Organometallic Complex
The most effective strategy to achieve solubility in non-polar solvents is to convert the this compound into a more lipophilic organometallic complex. A widely used and well-documented method is the synthesis of the cyclooctadiene iridium(I) chloride dimer, [Ir(COD)Cl]₂. This complex is soluble in a range of organic solvents.[1]
Experimental Protocol: Synthesis of Cyclooctadiene Iridium(I) Chloride Dimer, [Ir(COD)Cl]₂
This protocol describes the synthesis of a soluble iridium complex from this compound. In this reaction, Iridium(III) is reduced to Iridium(I) in the presence of 1,5-cyclooctadiene (B75094) (COD).[1]
Materials:
-
This compound (IrCl₃·3H₂O)
-
1,5-cyclooctadiene (COD)
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Ethanol (B145695) or a 2:1 to 1:1 mixture of isopropanol (B130326) and water[2]
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heat source
-
Filtration apparatus (e.g., Büchner funnel)
-
Methanol (B129727) (for washing)
Procedure:
-
In a round-bottom flask, combine this compound and the alcohol solvent (e.g., ethanol or isopropanol/water mixture).
-
Add 1,5-cyclooctadiene to the mixture.
-
The reaction is typically carried out under an inert atmosphere (Argon or Nitrogen).
-
Heat the mixture to reflux with stirring. The reaction time can vary, with some procedures suggesting several hours (e.g., 4 to 12 hours).[2]
-
As the reaction proceeds, a color change will be observed, and the product will precipitate out of the solution as a red-orange solid.[1]
-
After the reflux period, cool the mixture to room temperature to allow for complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials and byproducts.
-
Dry the final product, cyclooctadiene iridium chloride dimer ([Ir(COD)Cl]₂), under vacuum.
Expected Outcome:
An orange-red, air-stable solid that is soluble in many organic solvents.[1]
Frequently Asked Questions (FAQs)
Q1: Why is this compound insoluble in non-polar solvents?
This compound is a salt with significant ionic character. Non-polar solvents are generally poor at solvating charged species. Additionally, the coordinated water molecules (trihydrate) contribute to its polar nature, making it more compatible with polar solvents like alcohols.
Q2: What is the solubility of the resulting cyclooctadiene iridium chloride dimer, [Ir(COD)Cl]₂, in organic solvents?
While specific quantitative data is not always readily available and can depend on the specific solvent and temperature, the dimer is generally considered soluble in chlorinated solvents like dichloromethane and chloroform, as well as other common organic solvents.[2][3] Some sources indicate a solubility of at least 2.5 mg/mL in DMSO and corn oil.[3][4]
Q3: Are there other ligands I can use to improve the solubility of my iridium complex?
Yes, the solubility of iridium complexes can be tailored by the choice of ligands. For solubility in non-polar solvents, ligands with larger, non-polar organic groups are often employed. Besides cyclooctadiene, other alkenes can be used.[5] For different applications, ligands such as 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995) can also be used to form iridium complexes, though these are often prepared in more polar solvent systems.
Q4: Can I use anhydrous Iridium(III) chloride instead of the trihydrate?
Anhydrous Iridium(III) chloride is also insoluble in water and most common solvents, which can make it difficult to work with. The hydrated form is more commonly used as a starting material for the synthesis of other iridium compounds.[5]
Q5: What are the applications of the soluble cyclooctadiene iridium chloride dimer?
Cyclooctadiene iridium chloride dimer is a versatile precursor for the synthesis of a wide range of other iridium complexes.[1] It is a common starting material for catalysts used in various organic reactions, including hydrogenation and C-H activation.
Data Presentation
Table 1: Solubility of Iridium Complexes
| Compound | Solvent | Solubility | Reference |
| This compound | Low-polarity organic solvents | Poor/Insoluble | [General Knowledge] |
| Cyclooctadiene iridium chloride dimer | Dichloromethane | Soluble | [2] |
| Cyclooctadiene iridium chloride dimer | DMSO | ≥ 2.5 mg/mL | [3] |
| Cyclooctadiene iridium chloride dimer | Corn Oil | ≥ 2.5 mg/mL | [4] |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of [Ir(COD)Cl]₂
Caption: Workflow for synthesizing soluble [Ir(COD)Cl]₂.
Diagram 2: Logical Relationship for Improving Solubility
Caption: Logic for enhancing iridium salt solubility.
References
- 1. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]
- 2. US6399804B2 - Method for producing [Ir(cod)Cl]2 - Google Patents [patents.google.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
Issues with converting anhydrous iridium chloride to the trihydrate form
Technical Support Center: Iridium Chloride Conversion
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the conversion of anhydrous iridium chloride to its trihydrate form.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why won't my anhydrous iridium chloride dissolve in water to form the trihydrate?
A: Anhydrous iridium(III) chloride is notoriously inert and insoluble in water, as well as in acids and alkalis.[1][2][3] This is a common issue and simply adding water, even with heating and stirring, will not result in the formation of the soluble trihydrate. The insolubility is due to the stable crystalline structure of the anhydrous form.[4]
Q2: I've tried heating the anhydrous iridium chloride in hydrochloric acid, but it still won't dissolve. What am I doing wrong?
A: You are not doing anything wrong; this is expected behavior. Boiling anhydrous iridium chloride in concentrated hydrochloric acid is generally ineffective for dissolution.[3][4] The material's inert nature prevents this straightforward approach from working.
Q3: What are the primary, effective methods to convert insoluble anhydrous IrCl₃ to the soluble trihydrate form?
A: Since direct hydration is not feasible, indirect methods are required. The most common strategies involve converting the anhydrous chloride into a more reactive intermediate that can then be readily converted to the hydrated form. The main successful approaches are:
-
Dissolution in Aqua Regia: This powerful oxidizing acid mixture can dissolve anhydrous iridium chloride.[1]
-
Alkaline Fusion: This high-temperature method involves melting the anhydrous salt with a basic oxidant mixture to form a water-soluble iridate.
-
Hydrolysis to Iridium Hydroxide (B78521): A strong base can be used to hydrolyze the anhydrous chloride to iridium(III) hydroxide, which is then dissolved in HCl.[3]
-
Electrochemical Dissolution: This technique uses an electric current to dissolve iridium (in powder form, which is similarly inert) in hydrochloric acid to generate a solution from which the trihydrate can be crystallized.[2][5]
Q4: My final product after conversion is not the expected dark green color. What could be the reason?
A: The color of iridium chloride compounds can be an indicator of its oxidation state and hydration. The trihydrate is typically a dark green, almost black, solid.[3][6] If you obtain a different color, it could indicate the presence of iridium(IV) species, incomplete conversion, or the formation of a different complex. For instance, anhydrous iridium chloride can exist as brown or red polymorphs.[6] It is advisable to characterize your final product using analytical techniques to confirm its identity.
Q5: Are there any safety precautions I should be aware of during these conversion processes?
A: Yes, absolutely.
-
Aqua Regia: This mixture of nitric acid and hydrochloric acid is extremely corrosive and produces toxic fumes (chlorine and nitrogen oxides). It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Alkaline Fusion: This procedure involves molten salts at high temperatures, posing a severe burn risk. It should be performed in a furnace with appropriate crucibles and tongs. The reagents, such as sodium peroxide, are powerful oxidizing agents and can react violently with organic materials.
-
Strong Bases: Concentrated sodium hydroxide is highly caustic and can cause severe chemical burns. Handle with appropriate PPE.
-
Electrochemical Dissolution: This method involves working with electricity and corrosive acids at high temperatures, requiring careful setup to avoid electrical shocks and chemical exposure.
Data Presentation: Comparison of Conversion Methodologies
The following table summarizes the different experimental approaches for solubilizing anhydrous iridium chloride to facilitate its conversion to the trihydrate form.
| Method | Principle | Advantages | Disadvantages | Typical Reagents |
| Dissolution in Aqua Regia | Oxidation of Ir(III) to a soluble chloro-complex (e.g., H₂[IrCl₆]) | Effective for complete dissolution. | Extremely corrosive and hazardous; introduces nitrates that may need to be removed. | Concentrated Nitric Acid, Concentrated Hydrochloric Acid |
| Alkaline Fusion | High-temperature oxidation to form a soluble iridate salt. | Effective for highly inert materials. | Requires very high temperatures (600°C+); can introduce impurities from the flux.[1] | Sodium Hydroxide, Sodium Peroxide or Potassium Nitrate |
| Hydrolysis to Hydroxide | Conversion to Ir(OH)₃, which is then dissolved in acid. | Avoids the use of aqua regia; conceptually simpler. | May be a slow process; requires careful control of pH. | Concentrated Sodium Hydroxide, Hydrochloric Acid |
| Electrochemical Dissolution | Anodic dissolution of iridium in HCl to form a chloroiridic acid solution. | High yield (>=99.9%); high product purity; avoids harsh oxidants like aqua regia.[2] | Requires specialized equipment (electrolytic cell, power supply).[5] | Hydrochloric Acid, Iridium Powder |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
Protocol 1: Conversion via Dissolution in Aqua Regia
-
Preparation of Aqua Regia: In a fume hood, carefully prepare aqua regia by mixing one part concentrated nitric acid with three parts concentrated hydrochloric acid.
-
Dissolution: Place the anhydrous iridium chloride in a suitable flask. Slowly add the freshly prepared aqua regia.
-
Heating: Gently heat the mixture with stirring. The anhydrous salt should dissolve to form a solution, which may be heated to dryness.[3]
-
Reduction (if necessary): The resulting complex in aqua regia will be an Ir(IV) species (hexachloroiridic acid). To obtain the Ir(III) trihydrate, a reduction step is necessary. This can be achieved by, for example, reaction with oxalic acid.[3]
-
Crystallization: After reduction, the solution can be carefully concentrated by heating to drive off excess acid and water, allowing the iridium(III) chloride trihydrate to crystallize.
Protocol 2: Conversion via Hydrolysis to Iridium(III) Hydroxide
-
Hydrolysis: Suspend the anhydrous iridium chloride in a concentrated solution of sodium hydroxide (NaOH).
-
Heating: Heat the mixture, potentially to boiling, to facilitate the hydrolysis of the inert chloride to iridium(III) hydroxide (Ir(OH)₃).[3] The solid will be converted from the starting material to the hydroxide.
-
Isolation of Hydroxide: Cool the mixture and isolate the solid iridium(III) hydroxide by filtration. Wash thoroughly with deionized water to remove excess NaOH and any soluble impurities.
-
Dissolution in HCl: Transfer the washed iridium(III) hydroxide precipitate to a new flask and add hydrochloric acid.
-
Formation of Trihydrate: Gently heat and stir the mixture. The iridium(III) hydroxide will dissolve in the HCl to form a solution of hydrated iridium(III) chloride.
-
Crystallization: Carefully evaporate the solution to crystallize the this compound product.
Protocol 3: Conversion via Electrochemical Dissolution of Iridium Powder
This protocol is adapted from a patented method and is suitable for converting iridium raw material into the trihydrate.[2][5]
-
Electrolytic Cell Setup: Assemble a U-shaped electrolytic cell with non-metallic conductive electrodes (e.g., graphite). The cell should be made of an acid-resistant material.
-
Electrolyte and Reactant Addition: Add the iridium powder and concentrated hydrochloric acid (e.g., 37%) to the electrolytic cell.
-
Electrolysis: Heat the cell to maintain the hydrochloric acid temperature at approximately 100-115°C. Apply an alternating current to the electrodes (e.g., 40-55 Volts). Continue the electrolysis for several hours (e.g., 8-12 hours) until the iridium powder is dissolved, forming a chloroiridic acid solution.
-
Filtration: After electrolysis, filter the hot solution to remove any unreacted iridium powder.
-
Concentration: Distill the filtrate to remove excess hydrochloric acid and water, concentrating the solution to a target iridium concentration (e.g., 1.8-2.1 M/L).
-
Crystallization: Transfer the concentrated chloroiridic acid solution to a crystallization furnace and maintain a temperature of 110-115°C for 10-12 hours to obtain crystals of this compound.[2][5]
Visualizations
The following diagrams illustrate the logical workflows for converting anhydrous iridium chloride to its trihydrate form.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN102408135B - Method for preparing iridous chloride hydrate - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. CN102408135A - Preparation method of iridium trichloride hydrate - Google Patents [patents.google.com]
- 6. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
Stabilizing Iridium(III) chloride trihydrate solutions against oxidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iridium(III) chloride trihydrate solutions. The focus is on preventing and addressing the common issue of oxidation to Iridium(IV).
Frequently Asked Questions (FAQs)
Q1: My freshly prepared this compound solution has changed color from olive green/yellow-green to a reddish-brown or dark red. What happened?
A1: A color change from the typical green or yellow-green of Ir(III) chloro-complexes to a reddish-brown or dark red indicates oxidation of Iridium(III) to Iridium(IV). The [IrCl₆]³⁻ ion, characteristic of Ir(III) in chloride media, is olive-green, while the [IrCl₆]²⁻ ion, representing Ir(IV), is a deep red or brown color. This oxidation can be caused by exposure to atmospheric oxygen, oxidizing impurities in the solvent, or inappropriate storage conditions.
Q2: What are the ideal storage conditions for solid this compound and its solutions to prevent oxidation?
A2: To minimize oxidation and hydrolysis, both the solid compound and its solutions require specific storage conditions.
| Form | Recommended Storage Conditions |
| Solid IrCl₃·3H₂O | Store in a tightly sealed container in a cool, dry, dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[1] |
| IrCl₃ Solutions | Store in a tightly sealed, opaque container to protect from light. The headspace of the container should be purged with an inert gas (argon or nitrogen) before sealing. Refrigeration (2-8°C) can slow down degradation.[1] |
Q3: How does hydrochloric acid (HCl) concentration affect the stability of my Iridium(III) chloride solution?
A3: The concentration of hydrochloric acid is a critical factor in stabilizing Iridium(III) solutions. Dissolving this compound in HCl promotes the formation of stable chloro-complexes, primarily [IrCl₆]³⁻. A higher HCl concentration (e.g., 1 M or greater) is generally better as it helps to suppress the formation of less stable aqua-complexes and hydroxides which can be more susceptible to oxidation.[2] Thermodynamic studies have shown that soluble iridium species are more readily formed in 1 M HCl compared to lower concentrations.[2]
Q4: Can I use an antioxidant to stabilize my Iridium(III) solution?
A4: Yes, using a mild reducing agent or antioxidant can help maintain the Iridium(III) oxidation state. Ascorbic acid (Vitamin C) is a suitable option as it is a gentle reductant and is effective in preventing the oxidation of other metal ions.[3][4] It can be added in a small molar excess to the solution to scavenge dissolved oxygen and reduce any Ir(IV) that may form. However, it's important to consider potential interactions with your downstream applications.
Q5: How can I confirm the oxidation state of iridium in my solution?
A5: UV-Vis spectrophotometry is a straightforward method to monitor the oxidation state. Iridium(III) and Iridium(IV) chloro-complexes have distinct absorption spectra.
-
Ir(III) as [IrCl₆]³⁻ typically exhibits absorbance peaks around 356 nm and 415 nm.[1] A pale yellow or olive-green solution is characteristic of Ir(III).[5]
-
Ir(IV) as [IrCl₆]²⁻ shows characteristic absorption bands at higher wavelengths, with a prominent peak around 486-488 nm.[1][6] This corresponds to a reddish-brown or dark red solution.[6]
By scanning your solution and comparing the spectra to known standards, you can determine the relative amounts of Ir(III) and Ir(IV).
Troubleshooting Guide: Unstable Iridium(III) Solutions
This guide will help you diagnose and resolve issues related to the instability and oxidation of your this compound solutions.
Problem: Solution color changes from green/yellow-green to red/brown.
This indicates oxidation of Ir(III) to Ir(IV). Follow this troubleshooting workflow:
Experimental Protocols
Protocol 1: Preparation of a Stabilized Iridium(III) Chloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in 1 M HCl, stabilized with ascorbic acid.
Materials:
-
This compound (IrCl₃·3H₂O)
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Concentrated hydrochloric acid (HCl), trace metals grade
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L-Ascorbic acid
-
Deionized water (18.2 MΩ·cm), deoxygenated
-
Volumetric flasks
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Deoxygenate Water: Sparge deionized water with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Prepare 1 M HCl: In a volumetric flask, carefully add the required volume of concentrated HCl to the deoxygenated deionized water to prepare a 1 M HCl solution. Allow the solution to cool to room temperature.
-
Weigh Reagents: Accurately weigh the amount of IrCl₃·3H₂O required for your target concentration. For a 10 mM solution, this is approximately 35.21 mg per 10 mL. Also, weigh a 5-fold molar excess of L-ascorbic acid.
-
Dissolution: Add the weighed IrCl₃·3H₂O and L-ascorbic acid to a clean, dry volumetric flask.
-
Add Solvent: Add a small amount of the 1 M HCl solution to dissolve the solids completely. Once dissolved, bring the solution to the final volume with the 1 M HCl.
-
Inert Atmosphere: Purge the headspace of the volumetric flask with argon or nitrogen, then quickly cap and seal the flask.
-
Storage: Store the solution in a sealed, opaque container at 2-8°C.
References
- 1. Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uaeh.edu.mx [uaeh.edu.mx]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Science made alive: Chemistry/Experiments [woelen.homescience.net]
Technical Support Center: Optimizing Iridium-Catalyzed Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in iridium-catalyzed cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My iridium-catalyzed reaction is not working or giving low yields. What are the first steps I should take to troubleshoot?
A1: Low catalytic activity in iridium-catalyzed reactions can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. First, verify the integrity of your iridium catalyst. Iridium complexes, particularly those in low oxidation states, can be sensitive to air and moisture, leading to decomposition. Ensure that all reagents and solvents are pure and rigorously degassed, as even trace impurities like oxygen, water, or sulfur compounds can act as catalyst poisons. Next, carefully review your reaction conditions, including temperature, concentration, and the presence of necessary additives like bases or salts. Finally, examine the stability and purity of your substrate, as it may contain inhibitors or decompose under the reaction conditions.
Q2: How can I determine if my iridium catalyst has decomposed?
A2: Catalyst integrity is crucial for a successful reaction. You can assess the quality of your catalyst through several methods:
-
Spectroscopic Analysis: Use NMR spectroscopy (e.g., ¹H, ³¹P) to compare the spectrum of your catalyst with that of a fresh, authenticated sample. This can help identify ligand degradation or changes to the iridium center.
-
Visual Inspection: A change in color or the appearance of insoluble material can indicate catalyst decomposition or aggregation.
-
Control Reaction: Run the reaction with a newly purchased or freshly synthesized batch of the catalyst under previously successful conditions. If this reaction proceeds as expected, it strongly suggests an issue with your original catalyst batch.
Q3: What are common catalyst poisons in iridium-catalyzed cross-coupling, and how can I avoid them?
A3: Even high-grade reagents and solvents can contain trace impurities that act as potent catalyst poisons by irreversibly binding to the active iridium sites. Common poisons include:
-
Oxygen and Water: Many iridium catalysts are sensitive to oxidation and hydrolysis. It is critical to use rigorous inert atmosphere techniques, such as a glovebox or Schlenk line, for all manipulations. Solvents should be thoroughly degassed and dried.
-
Sulfur Compounds: Species like sulfides and sulfites are notorious for poisoning metal catalysts. Ensure your substrates and reagents are free from sulfur-containing impurities.
-
Coordinating Molecules: Small molecules generated during the reaction, such as ammonia (B1221849) or certain amines, can coordinate to the iridium center and inhibit catalytic turnover.
To avoid catalyst poisoning, use high-purity, degassed and dried solvents and reagents. If poisoning is suspected, purification of the starting materials may be necessary.
Q4: My reaction is producing a mixture of isomers or undesired side products. How can I improve the selectivity?
A4: Achieving high selectivity is a common challenge. Several factors can influence the stereoselectivity and regioselectivity of your reaction:
-
Ligand Choice: The steric and electronic properties of the ligand coordinated to the iridium center play a critical role in controlling selectivity. Screening different ligands is often a key step in optimizing selectivity. For example, in asymmetric allylic amination, phosphoramidite (B1245037) ligands are highly effective in achieving high enantioselectivity.
-
Solvent: The polarity of the solvent can significantly impact the reaction pathway and, consequently, the selectivity. For instance, in some iridium-catalyzed asymmetric allylic aminations, polar solvents like ethanol (B145695) can lead to higher yields and selectivity.
-
Temperature: Reaction temperature can influence the energy barriers of different reaction pathways. Lowering the temperature may favor the desired kinetic product.
-
Additives: The choice and stoichiometry of additives, such as bases, can influence the formation of the active catalytic species and the overall selectivity.
Troubleshooting Guides
Problem 1: Low or No Conversion
If you are observing low or no conversion of your starting materials, follow this troubleshooting workflow:
Technical Support Center: Purification of Crude Iridium(III) Chloride Trihydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude Iridium(III) chloride trihydrate (IrCl₃·3H₂O). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification experiments.
Troubleshooting Guide
This section addresses common problems that may arise during the purification of crude this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to desired oxidation state | Incomplete oxidation of Ir(III) to Ir(IV) before ion exchange. | Ensure complete oxidation by using a suitable oxidizing agent like chlorine gas or cerium(IV) sulfate (B86663) in a hydrochloric acid solution. The solution should exhibit a distinct reddish-brown color indicative of the [IrCl₆]²⁻ complex.[1] |
| Incomplete Dissolution of Crude Material | Crude IrCl₃·3H₂O can be poorly soluble in water alone. Anhydrous IrCl₃ is insoluble in water and acids.[2][3] | Dissolve the crude solid in concentrated hydrochloric acid. Gentle heating may aid dissolution. For anhydrous forms, more rigorous methods may be necessary, which are beyond the scope of standard purification. |
| Low Yield of Purified Product | - Incomplete elution from the ion-exchange column.- Co-precipitation of iridium with impurities.- Loss of material during transfer steps. | - Optimize the elution by adjusting the concentration and volume of the eluent (e.g., hydrochloric acid).- Carefully control the pH during precipitation steps to ensure selective precipitation of impurities like rhodium hydroxide.[1]- Ensure quantitative transfer of solutions and precipitates between vessels. |
| Presence of Rhodium Impurity in Final Product | Rhodium and iridium have similar chemical properties, making their separation challenging.[1] | Anion-exchange chromatography is effective for separating iridium from rhodium. Iridium in the +4 oxidation state as [IrCl₆]²⁻ binds strongly to the resin, while rhodium in the +3 state can be washed away.[1] |
| Discoloration of the Final Product | Presence of residual impurities or incorrect oxidation state of iridium. | Re-purify the material using the appropriate method. The expected color of this compound is a dark green solid.[3] |
| Column Clogging During Chromatography | - Presence of particulate matter in the sample solution.- Precipitation of the iridium complex on the column. | - Filter the sample solution through a 0.45 µm filter before loading it onto the column.- Ensure the iridium complex remains soluble in the loading and washing buffers. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities include other platinum group metals (PGMs) such as rhodium (Rh), platinum (Pt), palladium (Pd), and ruthenium (Ru). Base metals like iron (Fe), copper (Cu), and nickel (Ni) can also be present.[1]
Q2: Which purification method is most suitable for removing a broad range of impurities?
A2: Anion-exchange chromatography is a versatile and highly effective method for removing a wide spectrum of both PGM and base metal impurities from iridium chloride solutions.[1]
Q3: How can I determine the purity of my this compound sample?
A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the recommended analytical techniques for quantifying trace metal impurities in your sample.[1]
Q4: What is the principle behind anion-exchange chromatography for iridium purification?
A4: In a hydrochloric acid medium, Iridium(IV) forms the stable hexachloroiridate(IV) anion, [IrCl₆]²⁻. This doubly charged anion has a high affinity for the positively charged functional groups of a strong base anion-exchange resin. Many common impurities either do not form anionic chloro-complexes or form complexes with a lower charge, allowing them to be washed from the column while the iridium complex remains bound. The purified iridium can then be eluted by changing the conditions, such as the acid concentration.[1]
Q5: Are there any specific safety precautions I should take when working with iridium compounds?
A5: Yes, it is important to handle all iridium compounds with care. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][4]
Quantitative Data Presentation
The following table provides an illustrative example of impurity levels in a crude this compound sample before and after purification by anion-exchange chromatography. Actual values can vary depending on the source of the crude material and the specific experimental conditions.
| Impurity | Typical Concentration in Crude Sample (ppm) | Concentration After Anion-Exchange Chromatography (ppm) |
| Rhodium (Rh) | 500 - 2000 | < 10 |
| Platinum (Pt) | 200 - 1000 | < 5 |
| Palladium (Pd) | 100 - 500 | < 5 |
| Ruthenium (Ru) | 100 - 500 | < 10 |
| Iron (Fe) | 50 - 200 | < 1 |
| Copper (Cu) | 20 - 100 | < 1 |
| Nickel (Ni) | 20 - 100 | < 1 |
Note: This data is illustrative and intended for comparative purposes only.
Experimental Protocols
Anion-Exchange Chromatography for Purification of this compound
This protocol describes a general procedure for the purification of crude this compound using a strong base anion-exchange resin.
Materials:
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Crude this compound
-
Concentrated hydrochloric acid (HCl)
-
Chlorine gas or Cerium(IV) sulfate
-
Strong base anion-exchange resin (e.g., Amberlite® IRA-400)
-
Chromatography column
-
Deionized water
Procedure:
-
Preparation of the Iridium Solution:
-
Dissolve the crude this compound in 6 M HCl.
-
Oxidize the iridium from Ir(III) to Ir(IV) by bubbling chlorine gas through the solution at approximately 40°C or by adding a suitable oxidizing agent like cerium(IV) sulfate. The solution should turn a distinct reddish-brown, indicating the formation of the [IrCl₆]²⁻ complex.[1]
-
-
Column Preparation:
-
Prepare a slurry of the anion-exchange resin in 6 M HCl and pour it into the chromatography column.
-
Allow the resin to settle, ensuring there are no air bubbles in the packed bed.
-
Equilibrate the column by passing 5-10 column volumes of 6 M HCl through it.
-
-
Sample Loading and Washing:
-
Carefully load the prepared iridium solution onto the top of the resin bed at a slow flow rate (e.g., not exceeding 1 mL/cm²/min).[1]
-
The reddish-brown band of the [IrCl₆]²⁻ complex should be visible at the top of the column.
-
Wash the column with 5-10 column volumes of 6 M HCl to remove unbound and weakly bound impurities.
-
-
Elution of Purified Iridium:
-
Elute the purified iridium complex from the resin. This can be achieved by using a different concentration of HCl. A common method involves eluting with a more dilute HCl solution, which will reduce the affinity of the iridium complex for the resin.
-
Collect the eluate containing the purified iridium.
-
-
Recovery of this compound:
-
The collected eluate contains the purified iridium as a chloro-complex. To recover the solid this compound, the iridium must be reduced back to the +3 oxidation state. This can be achieved by treating the solution with a suitable reducing agent.
-
After reduction, carefully evaporate the solvent to crystallize the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Separation of impurities from crude Iridium(III) chloride.
References
Common impurities in commercial Iridium(III) chloride trihydrate and their effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the common impurities found in commercial Iridium(III) chloride trihydrate (IrCl₃·3H₂O), their impact on experimental outcomes, and detailed protocols for their detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound typically contains trace amounts of other Platinum Group Metals (PGMs) due to their similar chemical properties and co-occurrence in natural sources.[1] Base metals from processing equipment can also be present. A typical certificate of analysis may reveal the presence of platinum (Pt), palladium (Pd), rhodium (Rh), ruthenium (Ru), osmium (Os), as well as base metals like iron (Fe), nickel (Ni), copper (Cu), and calcium (Ca).[2]
Q2: How can these impurities affect my reaction?
A2: Trace impurities can have a significant negative impact on catalytic reactions.[3] They can act as catalyst poisons, binding to the active sites of the iridium catalyst and reducing its activity, selectivity, or stability.[4] This can lead to lower yields, the formation of unwanted byproducts, or complete reaction failure.[5] In some cases, the impurity itself may catalyze an undesired side reaction.
Q3: My iridium-catalyzed reaction is sluggish or failing. Could impurities be the cause?
A3: Yes, catalyst deactivation due to impurities is a common cause of poor reaction performance.[5] Before extensively optimizing reaction conditions, it is crucial to assess the purity of your this compound, as well as other reagents and solvents.
Q4: How can I check the purity of my this compound?
A4: The most effective methods for determining the purity of this compound are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for quantifying trace metal impurities and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for assessing the overall purity of the compound.
Troubleshooting Guide: Low Catalytic Activity
If you are experiencing low conversion rates or reaction failure in your iridium-catalyzed process, follow this troubleshooting guide to diagnose potential issues related to impurities.
Logical Flow for Troubleshooting Low Catalytic Activity
Caption: A flowchart for troubleshooting low catalytic activity.
Common Impurities and Their Effects
| Impurity Group | Common Elements | Typical Concentration (ppm)[2] | Potential Effects on Catalysis |
| Platinum Group Metals (PGMs) | Platinum (Pt), Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), Osmium (Os) | 10 - 100 | - Competitive Catalysis: May catalyze alternative, undesired reaction pathways. - Alloying Effects: Can alter the electronic properties and reactivity of the iridium catalyst. - Catalyst Poisoning: Can block active sites on the iridium catalyst. |
| Base Metals | Iron (Fe), Nickel (Ni), Copper (Cu), Calcium (Ca), Aluminum (Al) | 10 - 200 | - Lewis Acid Effects: Can interact with substrates or reagents, leading to side reactions. - Redox Cycling: May interfere with the desired catalytic cycle of iridium. - Catalyst Deactivation: Can precipitate and foul the catalyst.[4] |
| Other | Silicon (Si), Tin (Sn), Lead (Pb) | < 50 | - Variable Effects: Can range from inert to detrimental depending on the specific reaction conditions. |
Experimental Protocols
Protocol 1: Trace Metal Analysis by ICP-MS
This protocol outlines the procedure for the quantitative analysis of metallic impurities in this compound using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Caption: Workflow for ICP-MS analysis of this compound.
Materials:
-
This compound sample
-
High-purity (trace metal grade) hydrochloric acid (HCl) and nitric acid (HNO₃)
-
Deionized water (18 MΩ·cm)
-
Multi-element calibration standards
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 100 mg of the this compound sample into a clean digestion vessel. b. Carefully add a freshly prepared mixture of high-purity HCl and HNO₃ (aqua regia, 3:1 v/v) to dissolve the sample. Gentle heating may be required. c. Once fully dissolved, cool the solution to room temperature and quantitatively transfer it to a 50 mL volumetric flask. d. Dilute to the mark with deionized water. Further dilutions may be necessary to bring the analyte concentrations within the linear range of the instrument.
-
Instrumental Analysis: a. Calibrate the ICP-MS instrument using a series of multi-element standards covering the expected concentration range of the impurities. b. Aspirate the prepared sample solution into the ICP-MS. c. Acquire data for the masses of the elements of interest.
-
Data Analysis: a. Use the instrument software to construct calibration curves for each element. b. Quantify the concentration of each impurity in the sample solution based on the calibration curves. c. Calculate the concentration of each impurity in the original solid sample (in ppm).
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
This protocol describes the use of ¹H qNMR to determine the purity of an organic ligand that might be used with the iridium precursor, as an example of the technique's application. The principle can be adapted for organometallic iridium complexes with suitable internal standards.
Caption: Workflow for qNMR purity determination.
Materials:
-
Iridium complex or ligand sample (analyte)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation: a. Accurately weigh a known amount of the analyte and a suitable, high-purity internal standard into a vial. b. Dissolve both solids completely in a known volume of a suitable deuterated solvent. c. Transfer the solution to an NMR tube.
-
NMR Data Acquisition: a. Acquire a ¹H NMR spectrum of the sample. b. Crucially , ensure a sufficient relaxation delay (D1, typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all protons, ensuring accurate integration. c. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: a. Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction. b. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: a. Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
This technical support guide provides a foundational understanding of common impurities in commercial this compound and their potential impact on research outcomes. For further assistance, please consult the material safety data sheet (MSDS) and the certificate of analysis provided by your supplier.
References
- 1. Iridium - Wikipedia [en.wikipedia.org]
- 2. Analysis of Trace Elements in High Purity Iridium by ICP-OES [spectro.com]
- 3. Trace metal impurities in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Iridium(III) Chloride Trihydrate (IrCl₃·3H₂O)
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling, storage, and use of moisture-sensitive Iridium(III) chloride trihydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
A1: this compound (IrCl₃·3H₂O) is a dark green, hygroscopic crystalline solid commonly used as a precursor for synthesizing other iridium compounds and as a catalyst in various organic reactions, including hydrogenations and oxidations.[1][2][3] Its moisture sensitivity stems from the hydrated nature of the salt; exposure to excess moisture can lead to changes in its hydration state or hydrolysis, which can impact its reactivity and catalytic performance.[4][5]
Q2: What are the immediate signs that my IrCl₃·3H₂O may have been compromised by moisture?
A2: Visual inspection may reveal a change in the material's appearance from a crystalline powder to a darker, clumped, or sticky solid. For catalytic applications, a significant sign of compromise is a noticeable decrease in catalytic activity, inconsistent reaction times, or lower yields compared to established benchmarks.[6]
Q3: Can I handle IrCl₃·3H₂O on an open lab bench?
A3: It is strongly recommended to handle IrCl₃·3H₂O in a controlled environment to minimize exposure to atmospheric moisture.[7][8] Operations should be performed in a glovebox with an inert atmosphere (e.g., argon or nitrogen) or, for shorter durations, using Schlenk line techniques.[6] If a controlled atmosphere is unavailable, work should be conducted swiftly in a chemical fume hood with low ambient humidity.
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: Standard laboratory PPE is mandatory. This includes chemical safety goggles, a lab coat, and chemical-resistant gloves.[9][10] If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[7][8] Always wash hands thoroughly after handling.[10]
Storage and Handling Protocols
Proper storage and handling are critical to maintaining the integrity and reactivity of IrCl₃·3H₂O.
Storage Precautions
Upon receipt, the compound should be immediately transferred to a dedicated, controlled storage environment.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C (36–46 °F) | Minimizes degradation from heat. |
| Atmosphere | Dry, Inert (Argon or Nitrogen)[8][11] | Protects against moisture and air, which can degrade the compound. |
| Container | Tightly sealed container[9][12] | Prevents ingress of atmospheric moisture and air. |
| Location | Cool, dry, well-ventilated area[7][9] | Ensures stability and safety. |
| Incompatibilities | Strong oxidizing agents, acids, bases, metal powders[7][13] | Avoids hazardous reactions. |
Experimental Workflow: Handling a New Batch
This workflow outlines the key steps from receiving a new container to its first use in an experiment, ensuring the material's integrity is maintained.
Caption: Workflow for receiving and handling new IrCl₃·3H₂O.
Troubleshooting Guide
Low catalytic activity is a common issue when working with moisture-sensitive catalysts. This guide provides a systematic approach to diagnosing the problem.
Q5: My iridium-catalyzed reaction is sluggish or has failed. What are the likely causes?
A5: The primary suspects for poor performance in reactions involving IrCl₃·3H₂O are related to its sensitivity. The main areas to investigate are:
-
Catalyst Integrity: The compound may have degraded due to improper handling or storage, leading to exposure to moisture or air.[6]
-
Reagent and Solvent Purity: Even high-grade solvents and reagents can contain trace amounts of water or other impurities that can act as catalyst poisons.[6]
-
Reaction Conditions: Sub-optimal parameters such as temperature, pressure, or concentration can significantly impact reaction outcomes.[6][14]
-
Inert Atmosphere: The exclusion of air and moisture during the reaction setup and execution is critical for many iridium catalysts.[6][15]
Troubleshooting Workflow for Failed Reactions
If you encounter low or no catalytic activity, follow this logical troubleshooting process to identify the root cause.
Caption: A systematic workflow for troubleshooting failed reactions.
References
- 1. rhodiummaster.com [rhodiummaster.com]
- 2. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.nl [fishersci.nl]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Iridium Chloride Hydrate - ESPI Metals [espimetals.com]
- 8. Iridium Chloride - ESPI Metals [espimetals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. rmrorwxhoilrmk5q.ldycdn.com [rmrorwxhoilrmk5q.ldycdn.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Troubleshooting low yields in reactions using Iridium(III) chloride trihydrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in reactions utilizing Iridium(III) chloride trihydrate as a catalyst precursor.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes when using this compound?
A1: Low yields in iridium-catalyzed reactions often stem from several key areas: integrity of the catalyst, purity of reagents and solvents, suboptimal reaction conditions, or issues with the substrate itself. A systematic approach to troubleshooting these factors is recommended to identify the root cause.[1][2]
Q2: How can I be sure my this compound is active?
A2: this compound is a precursor, and the active catalyst is typically formed in situ.[3] Its quality is crucial; high-purity material should be used as trace impurities can poison the catalyst.[3] Visually, it is a hygroscopic, dark green solid.[4] If catalyst decomposition is suspected, using a freshly purchased batch and handling it under an inert atmosphere can help resolve the issue.[1]
Q3: Can the solvent choice impact my reaction yield?
A3: Absolutely. The solvent plays a critical role in solubility of the reactants and the catalyst, and can also affect the catalytic activity. For instance, in some hydrogenations, polar solvents like ethanol (B145695) can lead to higher yields.[5] It is crucial to use anhydrous and degassed solvents, as many iridium catalysts are sensitive to moisture and oxygen.[1]
Q4: What is the typical catalyst loading for reactions using this compound?
A4: Typical catalyst loadings for iridium-catalyzed reactions are often low, ranging from 0.1 to 1.0 mol%.[6][7] However, the optimal loading can be substrate-dependent and may need to be increased if low conversion is observed.[8] For some applications like PEM water electrolysis, minimizing iridium loading is a key research goal, with targets as low as 0.125 mg/cm².[9][10]
Q5: My reaction starts well but then stalls. What could be the reason?
A5: Reaction stalling can be a sign of catalyst deactivation. Iridium catalysts can degrade through various pathways, including the formation of inactive iridium oxides or ligand hydrogenation.[11][12] For heterogeneous catalysts, deactivation can also occur through agglomeration of iridium particles.[13] Investigating the reaction atmosphere and temperature stability of the catalyst can provide insights.
Troubleshooting Guides
Table 1: General Troubleshooting for Low Reaction Yields
| Problem | Potential Cause | Recommended Solution & Quantitative Considerations |
| Low or No Conversion | Inactive Catalyst Precursor | Use a fresh bottle of high-purity this compound. Ensure proper storage in a desiccator to prevent hydration changes. |
| Improper Catalyst Activation | Ensure the iridium precursor and ligand are pre-stirred in the solvent for a sufficient time (e.g., 15-30 minutes) under an inert atmosphere before adding the substrate to allow for catalyst formation.[5] | |
| Presence of Catalyst Poisons | Purify all reagents and solvents. Common poisons include sulfur compounds, strong coordinating species, and oxygen. Use of degassed, anhydrous solvents is critical.[1] | |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating (e.g., 80 °C) to achieve optimal rates.[6][8] | |
| Incorrect pH | The pH can be critical. For example, in certain nitroalkene reductions, acidic conditions (pH ≈ 1.6) favor ketone formation, while neutral conditions (pH ≈ 7.1) lead to nitroalkane production.[14] If applicable, buffer the reaction mixture. | |
| Formation of Byproducts | Side Reactions | Analyze the byproducts to understand the competing reaction pathways. Adjusting ligand sterics or electronics, or changing the solvent, may suppress unwanted side reactions. |
| Substrate Decomposition | Verify the stability of your substrate under the reaction conditions. If the substrate is degrading, consider milder conditions (lower temperature, different base). | |
| Inconsistent Results | Variability in Reagents or Setup | Ensure consistent quality of all reagents and solvents. Standardize the experimental setup, including glassware drying and inert atmosphere techniques. |
| Atmospheric Contamination | Rigorously exclude air and moisture using Schlenk line techniques or a glovebox. Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) multiple times.[1] |
Table 2: Optimizing Reaction Parameters
| Parameter | Observation | Recommended Action & Quantitative Guidance |
| Catalyst Loading | Low conversion | Incrementally increase the catalyst loading, for example, from 1 mol% to 2 mol%. Note that higher loadings are not always better and can sometimes lead to byproduct formation. |
| Ligand-to-Metal Ratio | Inefficient catalysis | The optimal ligand-to-metal ratio is often greater than 1:1. For bidentate ligands, a 1.1:1 ratio to the iridium precursor is common. For monodentate ligands, a 2.2:1 ratio may be a good starting point. |
| Solvent | Poor solubility or low reactivity | Screen a range of anhydrous, degassed solvents with different polarities (e.g., THF, Dioxane, Toluene, DCE).[15] |
| Concentration | Slow reaction rate | While some reactions are zero-order in substrate, others may benefit from higher concentrations.[1] Analyze the reaction at different substrate concentrations to determine the effect on the rate. |
| Additives | Reaction fails to initiate or proceeds slowly | Some reactions require additives like bases (e.g., t-BuOK), acids, or silver salts to activate the catalyst or facilitate a specific step in the catalytic cycle.[1][8] Ensure they are present in the correct stoichiometry. |
Experimental Protocols
Detailed Protocol: Iridium-Catalyzed Transfer Hydrogenation of Quinolines
This protocol is adapted from a literature procedure for the transfer hydrogenation of N-heteroarenes.[6]
Materials:
-
This compound
-
Appropriate ligand (e.g., a chiral N,N-chelated ligand for asymmetric synthesis)
-
Quinoline (B57606) substrate (0.25 mmol)
-
Formic acid (HCOOH, 5.0 equivalents)
-
Water (deionized and degassed)
-
Methanol (B129727) (degassed)
-
25 mL Schlenk tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Preparation (Pre-activation): In a 25 mL Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 1.0 mol%) and the desired ligand (e.g., 1.0 mol%).
-
Add a degassed 1:1 mixture of water and methanol (2.0 mL).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active iridium complex.
-
Reaction Setup: To the catalyst solution, add the quinoline substrate (0.25 mmol).
-
Add formic acid (5.0 equivalents) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature for 12 hours. The reaction can be monitored by TLC or GC-MS.
-
Work-up:
-
Upon completion, dilute the mixture with water (15.0 mL).
-
Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (B1210297) (3 x 10.0 mL).
-
Wash the combined organic extracts with brine (3 x 10.0 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterize the final product using NMR, and if applicable, determine the enantiomeric excess by chiral HPLC.
-
Visualizing Key Processes
Below are diagrams illustrating common workflows and concepts in troubleshooting and executing iridium-catalyzed reactions.
Caption: A systematic workflow for troubleshooting low yields.
Caption: General workflow for in situ catalyst activation.
Caption: A generalized catalytic cycle for transfer hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Understanding the Deactivation Pathways of Iridium(III) Pyridine-Carboxiamide Catalysts for Formic Acid Dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of iridium oxides via oxygen evolution from the lattice: correlating atomic scale structure with reaction mechanisms - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 13. US3937660A - Regeneration procedure for iridium-containing catalyst - Google Patents [patents.google.com]
- 14. Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Iridium(III) Chloride Trihydrate Catalyst Activation
Welcome to the technical support center for the activation and use of Iridium(III) chloride trihydrate (IrCl₃·3H₂O) as a catalyst precursor. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is an activation procedure necessary for this compound?
A1: this compound is best described as a catalyst precursor, not the active catalyst itself.[1][2] The hydrated form is often a complex mixture and is not catalytically active for many reactions as supplied. Activation is required to convert it into a well-defined, catalytically active iridium species, often by reacting it with ligands (like phosphines), solvents (like alcohols), or other reagents to generate the true catalyst in situ or as an isolated complex.[3][4][5]
Q2: What are the most common methods for activating IrCl₃·3H₂O?
A2: Activation strategies typically involve the synthesis of a more reactive iridium complex. Common methods include:
-
Reaction with Alkenes: Heating the hydrate (B1144303) with an alkene (e.g., 1,5-cyclooctadiene) in an alcohol/water mixture to form well-defined Ir(I) dimers like ([Ir(COD)Cl]₂).[3][6]
-
Reaction with Phosphine (B1218219) Ligands: Refluxing the hydrate with phosphine ligands in a suitable solvent (e.g., isopropanol) generates active Ir(III) or Ir(I) phosphine complexes.[7][8]
-
Reduction in Alcohols: Using alcohols as both a solvent and a reducing agent, often under reflux, can generate catalytically active species for reactions like transfer hydrogenation.[5]
-
Reaction with Carbon Monoxide (CO): This can be used to synthesize important catalyst precursors like Vaska's complex.[3][9]
Q3: My iridium-catalyzed reaction is showing low or no conversion. What should I investigate first?
A3: Low catalytic activity can often be traced to four primary areas: the integrity of the catalyst, the purity of reagents and solvents, the reaction conditions, or the substrate itself.[10] A systematic approach is recommended, starting with verifying that the catalyst was activated correctly and that all reagents and solvents are free from catalyst poisons like oxygen and water.[10][11]
Q4: How can I tell if my catalyst has been successfully activated?
A4: Successful activation often corresponds with a distinct color change. For example, when activating IrCl₃·3H₂O with phosphine ligands in isopropanol (B130326), the solution color may change from green to brown.[7] For definitive confirmation, spectroscopic analysis such as NMR (e.g., ³¹P NMR for phosphine complexes) or Mass Spectrometry of the resulting complex is recommended to verify its structure and purity.[10]
Q5: What is the role of additives like silver salts in iridium catalysis?
A5: Additives can play several crucial roles. For instance, silver salts (e.g., Ag₂CO₃, AgOTf) are often used as halide scavengers.[12][13] They precipitate chloride ions from the iridium coordination sphere, creating a vacant coordination site that allows the substrate to bind, thereby facilitating the catalytic cycle.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Low or No Catalytic Activity | Improper Catalyst Activation: The precursor was not converted to the active species. | • Ensure the activation procedure (e.g., reflux time, temperature) was followed correctly.[14] • Verify the stoichiometry and purity of any ligands or additives used in the activation step.[14] |
| Atmospheric Contamination: The catalyst is sensitive to oxygen and moisture. | • Ensure all manipulations are performed under a strictly inert atmosphere (Argon or Nitrogen) using a glovebox or Schlenk line.[11] • Use properly dried and degassed solvents. A solvent purification system (SPS) or distillation from appropriate drying agents is recommended.[11] | |
| Catalyst Poisoning: Impurities in reagents or the substrate are deactivating the catalyst. | • Use high-purity, degassed reagents and solvents.[1] • Purify the substrate to remove potential inhibitors. | |
| Catalyst Deactivates Over Time | Formation of Inactive Species: The active catalyst may convert to an inactive form, such as a dimer or cluster.[14] | • Adjust reaction conditions (e.g., temperature, concentration) to minimize deactivation pathways. • Use additives that can stabilize the active catalytic species.[14] |
| Ligand Degradation: The ligand is not stable under the reaction conditions. | • Select a more robust ligand suitable for the reaction temperature and chemical environment. • Analyze the reaction mixture for signs of ligand decomposition. | |
| Inconsistent Results Between Batches | Variable Precursor Quality: The exact composition of IrCl₃·3H₂O can vary between suppliers and batches. | • Purchase high-purity (e.g., ≥99.9%) precursor from a reliable source.[15] • Consider synthesizing a well-defined precursor, like [Ir(COD)Cl]₂, from the hydrate to ensure consistency.[3] |
| Trace Contaminants: Small variations in water, oxygen, or other impurities are affecting the reaction. | • Standardize glassware drying procedures (e.g., oven-dry at 125°C overnight).[11] • Standardize solvent degassing methods (e.g., freeze-pump-thaw cycles).[11] |
Experimental Protocols
Protocol 1: In Situ Activation with a Phosphine Ligand for C-H Activation
This protocol describes the general procedure for activating this compound with a phosphine ligand directly in the reaction vessel.
Materials:
-
This compound (IrCl₃·3H₂O)
-
Phosphine ligand (e.g., di-tert-butyl(butyl)phosphane)
-
Degassed isopropanol (iPrOH)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Add IrCl₃·3H₂O (1 equivalent) and the phosphine ligand (3 equivalents) to a dry Schlenk flask under an inert atmosphere.[7]
-
Add degassed isopropanol via cannula or syringe.[7]
-
Heat the mixture to reflux under a positive pressure of inert gas.[7]
-
Maintain reflux for 24 hours. During this time, the color of the solution should change from green to brown, indicating the formation of the active iridium complex.[7]
-
Cool the solution to room temperature. The activated catalyst is now ready for the addition of substrates.
Protocol 2: Synthesis of Cyclooctadiene Iridium(I) Chloride Dimer ([Ir(COD)Cl]₂) - A Common Precursor
This protocol details the synthesis of a stable, well-defined Ir(I) precursor from the hydrate, which can then be used in a wide range of catalytic reactions.
Materials:
-
This compound (IrCl₃·3H₂O)
-
Ethanol (B145695)/Water mixture (e.g., 3:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flask equipped with a condenser, suspend IrCl₃·3H₂O in an ethanol/water mixture.
-
Add an excess of 1,5-cyclooctadiene (COD).[6]
-
Heat the mixture to reflux under an inert atmosphere for 18-24 hours. The mixture will turn into a clear, red-orange solution.
-
Cool the solution slowly to room temperature, and then further cool in an ice bath to precipitate the product.
-
Collect the resulting yellow-orange crystals by filtration.
-
Wash the crystals with cold ethanol and then with a non-polar solvent like hexane.
-
Dry the product under vacuum. The resulting [Ir(COD)Cl]₂ dimer is a stable solid that can be weighed and used for subsequent reactions.
Diagrams and Workflows
Caption: Troubleshooting workflow for low or no catalytic activity.
Caption: Logic for selecting an appropriate activation procedure.
References
- 1. nbinno.com [nbinno.com]
- 2. uivma.com [uivma.com]
- 3. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. Iridium(iii) bis(thiophosphinite) pincer complexes: synthesis, ligand activation and applications in catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Direct Alcohol Activation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. Collection - Reactions of Phosphine Ligands with Iridium Complexes Leading to C(sp3)âH Bond Activation - Organometallics - Figshare [figshare.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diva-portal.org [diva-portal.org]
- 14. benchchem.com [benchchem.com]
- 15. ircl3 3h2o: Best Suppliers & Prices [accio.com]
Technical Support Center: Preventing Iridium Precipitation in Catalytic Cycles
Welcome to the Technical Support Center for iridium catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing and troubleshooting iridium precipitation in catalytic cycles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during your catalytic reactions, leading to iridium precipitation.
Problem 1: Sudden Catalyst Precipitation Mid-Reaction
Symptoms: You observe the formation of a solid precipitate in your reaction mixture after the reaction has been running for some time. This is often accompanied by a decrease in or complete cessation of catalytic activity.
Possible Causes and Troubleshooting Steps:
-
Catalyst Degradation: The active iridium complex may be unstable under the reaction conditions, leading to the formation of insoluble iridium species, such as iridium(0) nanoparticles or iridium oxides.
-
Troubleshooting:
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to identify the nature of the iridium species.
-
Review Ligand Stability: Certain ligands can degrade under reaction conditions, leading to catalyst decomposition.[1] Consider if your ligand is susceptible to hydrogenation, oxidation, or other transformations.
-
Re-evaluate Reaction Conditions: High temperatures can accelerate catalyst decomposition.[2] Attempt the reaction at a lower temperature to see if precipitation is mitigated.
-
-
-
Change in Solvent Environment: The polarity of the reaction medium may change as the reaction progresses due to the consumption of reactants and formation of products. This can lead to the catalyst crashing out of solution.
-
Troubleshooting:
-
Solvent Screening: Before running the reaction on a larger scale, perform small-scale solubility tests of your catalyst in solvent mixtures that mimic the expected environment at different stages of the reaction.
-
Consider a Co-solvent: Adding a co-solvent that is a good solvent for both the initial catalyst and the final product mixture might prevent precipitation.
-
-
-
Product Inhibition and Precipitation: The reaction product may have low solubility in the reaction solvent and co-precipitate with the catalyst, or the product itself might induce catalyst precipitation.
-
Troubleshooting:
-
Solubility Check: Determine the solubility of your expected product in the reaction solvent at the reaction temperature.
-
In Situ Monitoring: If available, use in situ monitoring techniques like ReactIR to observe changes in both soluble and insoluble species throughout the reaction.
-
-
Problem 2: Low Catalytic Activity and Suspected Precipitation
Symptoms: Your reaction is sluggish or stalls at low conversion, and you suspect that the catalyst is precipitating, although no visible solid is apparent.
Possible Causes and Troubleshooting Steps:
-
Micro-Precipitation or Nanoparticle Formation: Insoluble iridium species may be forming at a scale that is not visible to the naked eye.
-
Troubleshooting:
-
Dynamic Light Scattering (DLS): This technique can detect the formation of nanoparticles in solution.
-
Transmission Electron Microscopy (TEM): A sample of the reaction mixture can be analyzed by TEM to visualize any nanoparticles that have formed.
-
Filtration Test: Filter a small aliquot of the reaction mixture through a fine filter (e.g., 0.2 µm). If the filtrate shows significantly lower catalytic activity, it indicates that the active catalyst was in a solid, filterable form.
-
-
-
Formation of Inactive Soluble Aggregates: The catalyst may be forming soluble but catalytically inactive aggregates.
-
Troubleshooting:
-
Diffusion-Ordered NMR Spectroscopy (DOSY): This NMR technique can be used to identify species with different diffusion coefficients, allowing for the detection of larger aggregates.
-
Concentration Dependence Study: Run the reaction at different catalyst concentrations. If the activity per iridium center decreases at higher concentrations, it may suggest aggregation.[3]
-
-
Problem 3: Precipitation During Workup
Symptoms: The iridium catalyst remains in solution during the reaction but precipitates upon cooling, solvent removal, or addition of an anti-solvent during product isolation.
Possible Causes and Troubleshooting Steps:
-
Temperature-Dependent Solubility: The catalyst may have good solubility at the reaction temperature but poor solubility at room temperature.
-
Troubleshooting:
-
Hot Filtration: If the product is also soluble at high temperatures, consider filtering the reaction mixture while hot to remove the catalyst before it precipitates.
-
Solvent Exchange: Before cooling, perform a solvent exchange to a solvent in which the catalyst is highly soluble, even at lower temperatures.
-
-
-
Supersaturation: The catalyst concentration may exceed its solubility limit as the solvent is removed.
-
Troubleshooting:
-
Avoid Complete Solvent Removal: If possible, only partially remove the solvent to a point where the product precipitates but the catalyst remains in solution.
-
Pre-precipitation: Before product isolation, add a small amount of a solvent in which the catalyst is highly soluble to keep it in the mother liquor.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent to avoid iridium precipitation?
A1: The choice of solvent is critical for maintaining catalyst solubility.[4] Consider the following:
-
"Like Dissolves Like": Match the polarity of the solvent to the polarity of your iridium complex.
-
Solubility Screening: Perform small-scale solubility tests of your catalyst in a range of solvents before starting your reaction.[5][6][7]
-
Consult the Literature: Review publications with similar iridium catalysts to see which solvents have been used successfully.
-
Consider Solvent Mixtures: A mixture of solvents can sometimes provide the optimal balance of solubility for the catalyst, starting materials, and products.
Q2: What is the role of ligands in preventing precipitation?
A2: Ligands play a crucial role in stabilizing the iridium center and influencing its solubility.[1]
-
Steric Bulk: Bulky ligands can prevent the close approach of catalyst molecules, thereby inhibiting aggregation and precipitation.
-
Electronic Effects: The electronic properties of the ligand can affect the stability of the active catalytic species and prevent decomposition into insoluble forms.
-
Solubilizing Groups: Ligands can be functionalized with solubilizing groups (e.g., long alkyl chains, sulfonates) to enhance the catalyst's solubility in specific solvents.[8]
Q3: Are there any additives that can help stabilize my iridium catalyst?
A3: Yes, certain additives can help prevent precipitation:
-
Co-solvents: As mentioned earlier, a co-solvent can maintain a favorable solvent environment throughout the reaction.
-
Coordinating Solvents or Additives: In some cases, a weakly coordinating solvent or additive can occupy a vacant coordination site on the iridium, preventing dimerization or aggregation. However, be cautious as strongly coordinating species can act as inhibitors.
-
Phase-Transfer Catalysts: For biphasic reactions, a phase-transfer catalyst can help keep the iridium complex in the desired phase.
Q4: How can I detect the formation of inactive iridium species?
A4: Several analytical techniques can be employed:
-
NMR Spectroscopy: Changes in the NMR spectrum of the catalyst (e.g., peak broadening, disappearance of signals) can indicate decomposition or aggregation.
-
UV-Vis Spectroscopy: The formation of iridium nanoparticles often leads to a broad, featureless absorption in the UV-Vis spectrum.
-
X-ray Absorption Spectroscopy (XAS): This technique can provide information on the oxidation state and coordination environment of the iridium center, helping to identify changes that may lead to precipitation.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): After filtering the reaction mixture, ICP-MS can be used to quantify the amount of iridium that has precipitated.
Data Presentation
Table 1: Maximum Solubility of Selected Iridium Photocatalysts in Common Organic Solvents[5][6][7]
| Catalyst | Solvent | Molar Concentration (M) | Concentration (ppm) |
| fac-Ir(ppy)₃ | Acetone | 6.0 x 10⁻⁴ | 5.0 x 10² |
| Acetonitrile | 1.3 x 10⁻¹ | 1.8 x 10⁵ | |
| Dichloromethane | 5.6 x 10⁻³ | 4.7 x 10³ | |
| N,N-Dimethylformamide | 2.2 x 10⁻¹ | 2.6 x 10⁵ | |
| Dimethylsulfoxide | 1.6 x 10⁻¹ | 1.7 x 10⁵ | |
| Ethyl Acetate | 8.6 x 10⁻³ | 1.1 x 10⁴ | |
| Methanol | 2.4 x 10⁻² | 3.4 x 10⁴ | |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Acetone | 9.9 x 10⁻² | 1.4 x 10⁵ |
| Acetonitrile | 1.3 x 10⁻¹ | 1.8 x 10⁵ | |
| Dichloromethane | 5.6 x 10⁻³ | 4.7 x 10³ | |
| N,N-Dimethylformamide | 2.2 x 10⁻¹ | 2.6 x 10⁵ | |
| Dimethylsulfoxide | 1.6 x 10⁻¹ | 1.7 x 10⁵ | |
| Ethyl Acetate | 8.6 x 10⁻³ | 1.1 x 10⁴ | |
| Methanol | 2.4 x 10⁻² | 3.4 x 10⁴ |
Table 2: Qualitative Ligand Effects on Iridium Catalyst Stability
| Ligand Feature | Effect on Stability | Rationale |
| Increased Steric Bulk | Generally increases stability | Hinders bimolecular decomposition pathways and aggregation. |
| Strongly Electron-Donating | Can increase or decrease stability | Can stabilize the metal center but may also promote unwanted side reactions. Effect is system-dependent. |
| Chelating Ligands | Generally increases stability | The chelate effect provides thermodynamic and kinetic stability against ligand dissociation. |
| Robust Ligand Backbone | Increases stability | Ligands less prone to degradation under reaction conditions prevent catalyst decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Determining Catalyst Solubility[5][6][7]
Objective: To determine the maximum solubility of an iridium catalyst in a given solvent.
Materials:
-
Iridium catalyst
-
Solvent of interest
-
Analytical balance
-
Vials with caps
-
Sonicator
-
Centrifuge
Procedure:
-
Weigh a small, accurate amount of the iridium catalyst (e.g., 1-2 mg) into a vial.
-
Add a small, known volume of the solvent to the vial.
-
Cap the vial and sonicate the mixture for a few minutes to aid dissolution.
-
Centrifuge the vial to pellet any undissolved solid.
-
Visually inspect the vial for any remaining solid.
-
If solid is present, carefully add another known volume of solvent and repeat steps 3-5.
-
Continue adding solvent until no solid is visible after centrifugation.
-
Calculate the concentration based on the initial mass of the catalyst and the total volume of solvent added.
Protocol 2: Analysis of Precipitated Iridium Species
Objective: To identify the nature of a precipitated iridium species.
Procedure:
-
Isolation of the Precipitate:
-
Separate the solid precipitate from the reaction mixture by centrifugation or filtration.
-
Wash the precipitate with a solvent in which the catalyst precursor and other reaction components are soluble, but the precipitate is not.
-
Dry the precipitate under vacuum.
-
-
Characterization:
-
Elemental Analysis: Perform elemental analysis to determine the elemental composition of the precipitate.
-
X-ray Photoelectron Spectroscopy (XPS): Use XPS to determine the oxidation state of the iridium in the precipitate.
-
Powder X-ray Diffraction (PXRD): If the precipitate is crystalline, PXRD can be used to identify its crystal structure.
-
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX): This can provide morphological information and elemental mapping of the precipitate.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Iridium Catalyst Precursors: Iridium(III) Chloride vs. Other Common Sources
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate iridium precursor is a critical decision in catalysis, significantly influencing catalytic activity, selectivity, and stability. This guide provides an objective comparison of the performance of Iridium(III) chloride (IrCl₃) with other widely used iridium sources, supported by experimental data from the literature. We will delve into their applications in key catalytic transformations, provide detailed experimental protocols, and illustrate relevant catalytic cycles and workflows.
Performance Data of Iridium Precursors
The catalytic performance of an iridium precursor is intricately linked to its oxidation state, ligand sphere, and the specific chemical transformation. While Iridium(III) chloride is a versatile and cost-effective precursor, other sources like chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂) and pentamethylcyclopentadienyl iridium(III) chloride dimer ([Cp*IrCl₂]₂) are often employed for their distinct reactivity profiles. The following table summarizes quantitative data from various catalytic reactions, highlighting the performance of these different iridium precursors. It is important to note that the reaction conditions may vary between studies, and this table is intended to provide a comparative overview rather than a direct head-to-head competition under identical conditions.
| Catalytic Reaction | Iridium Precursor | Ligand/Support | Substrate | Key Performance Metric | Value |
| Chlorate Reduction | IrCl₃·xH₂O | Carbon | Chlorate Ions | Chlorate Conversion | 91%[1] |
| Transfer Hydrogenation of Ketones | [Ir(COD)Cl]₂ | Cinchona alkaloid derived NNP ligand | Aromatic Ketones | Enantiomeric Excess (ee) | Up to 99%[2] |
| Transfer Hydrogenation of Ketones | [Cp*IrCl₂]₂ | None | Acetophenone | Yield | 0% (inactive under specific conditions)[3] |
| Asymmetric Hydrogenation of Ketones | [Ir(COD)Cl]₂ | Bidentate (P,SR) ligand | Acetophenone | Catalyst Activity (vs. Li, Na, K counterions) | Increases in the order Li < Na < K[4][5] |
| Asymmetric Hydrogenation of Quinolines | [Ir(COD)Cl]₂ | Bisphosphine/I₂ | 2-Benzylquinolines | Enantiomeric Excess (ee) | Up to 96%[6] |
| Asymmetric trans-Hydrogenation of Isoquinolines | [Ir(COD)Cl]₂ | Chiral Josiphos ligand | 1,3-disubstituted isoquinolines | Enantiomeric Excess (ee) | 97%[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of catalyst performance. Below are generalized protocols for two common applications: asymmetric transfer hydrogenation of ketones and the preparation of carbon-supported iridium catalysts.
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Aromatic Ketones
This protocol outlines a typical workflow for evaluating the performance of an in situ generated iridium catalyst from [Ir(COD)Cl]₂ in the asymmetric transfer hydrogenation of an aromatic ketone.[2]
Materials:
-
Iridium precursor: [Ir(COD)Cl]₂
-
Chiral ligand (e.g., cinchona alkaloid-derived NNP ligand)
-
Substrate (e.g., acetophenone)
-
Solvent: Isopropanol (i-PrOH)
-
Base: Potassium tert-butoxide (t-BuOK)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under a stream of inert gas, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add degassed isopropanol.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Reaction Setup: Add the aromatic ketone substrate (1.0 eq) to the flask.
-
Add a solution of potassium tert-butoxide in isopropanol.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) of the chiral alcohol product using chiral HPLC or GC.
Protocol 2: Preparation of Carbon-Supported Iridium Catalysts from Iridium(III) Chloride
This protocol describes the preparation of a heterogeneous iridium catalyst on a carbon support using Iridium(III) chloride hydrate (B1144303) as the precursor, suitable for applications such as catalytic reduction.[1]
Materials:
-
Iridium precursor: Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Carbon support (e.g., activated carbon)
-
Solvent: Deionized water
-
Reducing agent: e.g., sodium borohydride (B1222165) or hydrogen gas
-
Standard laboratory glassware for impregnation and reduction
Procedure:
-
Impregnation: Dissolve the required amount of Iridium(III) chloride hydrate in deionized water.
-
Add the carbon support to the iridium salt solution and stir to ensure uniform impregnation.
-
Remove the solvent by evaporation under reduced pressure or by gentle heating.
-
Drying: Dry the impregnated support in an oven at a specified temperature (e.g., 120 °C) to remove residual water.
-
Reduction: Reduce the iridium precursor to metallic iridium nanoparticles on the carbon support. This can be achieved by either:
-
Chemical Reduction: Suspending the dried material in a suitable solvent and adding a reducing agent like sodium borohydride.
-
Thermal Reduction: Heating the material under a flow of hydrogen gas at an elevated temperature.
-
-
Washing and Drying: After reduction, wash the catalyst with deionized water to remove any remaining ions and dry it thoroughly.
-
Characterization: The final catalyst can be characterized by techniques such as TEM to determine particle size and dispersion, and ICP-OES to determine the iridium loading.
Mandatory Visualizations
To better understand the processes involved in iridium catalysis, the following diagrams illustrate a typical catalytic cycle and a general workflow for comparing different catalyst precursors.
Caption: A simplified catalytic cycle for iridium-catalyzed hydrogenation.
References
- 1. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 2. Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Understanding ketone hydrogenation catalysis with anionic iridium( iii ) complexes: the crucial role of counterion and solvation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04629C [pubs.rsc.org]
- 5. Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes: the crucial role of counterion and solvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Iridium Precursors for the Synthesis of Vaska's Complex
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Organometallic Compound
Vaska's complex, trans-carbonylchlorobis(triphenylphosphine)iridium(I) (IrCl(CO)(PPh₃)₂), is a cornerstone of organometallic chemistry, valued for its reactivity in oxidative addition reactions and its role as a catalyst and catalyst precursor. The traditional synthesis, utilizing iridium(III) chloride trihydrate, is well-established. However, alternative iridium precursors offer potentially different efficiencies, cost-effectiveness, and reaction profiles. This guide provides a comparative overview of various iridium starting materials for the synthesis of Vaska's complex, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route for their needs.
Performance Comparison of Iridium Precursors
The choice of iridium precursor can influence the yield, purity, and reaction conditions required for the synthesis of Vaska's complex. While this compound remains a common starting material, other iridium salts and complexes have been successfully employed. Below is a summary of the performance of different precursors based on available experimental data.
| Iridium Precursor | Formula | Typical Solvent(s) | Typical Reaction Time | Typical Temperature | Reported Yield |
| This compound | IrCl₃·3H₂O | Dimethylformamide (DMF) | 2 hours | 165 °C | ~33%[1] |
| Hexachloroiridic acid | H₂IrCl₆ | Dimethylformamide (DMF) | Not explicitly stated | Reflux | Not explicitly stated |
| Ammonium (B1175870) hexachloroiridate | (NH₄)₂IrCl₆ | Diethylene glycol | Not explicitly stated | 190 °C | Not explicitly stated |
| Di-μ-chloro-tetracarbonyldiiridium(I) | [Ir(CO)₂Cl]₂ | Dichloromethane | Not explicitly stated | Room Temperature | High (for derivatives)[2][3] |
Note: Direct comparative studies under identical conditions are limited in the literature, making a definitive performance ranking challenging. The data presented is compiled from various sources and may not represent optimized conditions for each precursor.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to specific laboratory settings. The following sections provide experimental protocols for the synthesis of Vaska's complex from different iridium precursors.
Synthesis from this compound (IrCl₃·3H₂O)
This is the most commonly cited method for the laboratory-scale synthesis of Vaska's complex.
Experimental Protocol:
-
In a 50 mL round-bottom flask, combine this compound (0.1062 g, 0.301 mmol), triphenylphosphine (B44618) (0.3984 g, 1.52 mmol), and dimethylformamide (10 mL).[1]
-
Add aniline (B41778) (0.120 mL, 1.31 mmol) to the mixture.[1]
-
Fit the flask with a reflux condenser and purge the system with nitrogen for approximately ten minutes.[1]
-
Heat the reaction mixture in an oil bath to reflux at 165 °C for two hours under a nitrogen atmosphere.[1]
-
After reflux, allow the flask to cool to below 50 °C.[1]
-
Add 30 mL of ethanol (B145695) to the cooled solution.[1]
-
Transfer the mixture to a 100 mL Erlenmeyer flask and place it in a freezer to induce crystallization.[1]
-
After approximately one week, collect the yellow crystals by vacuum filtration.[1] A yield of 77.0 mg (approximately 33%) has been reported for this procedure.[1]
Synthesis from Hexachloroiridic Acid (H₂IrCl₆)
Hexachloroiridic acid is another viable iridium source. The synthesis involves the reduction of Ir(IV) to Ir(I) in the presence of triphenylphosphine, which also acts as a ligand.
Conceptual Protocol based on the balanced equation: H₂IrCl₆ + 3.5 P(C₆H₅)₃ + HCON(CH₃)₂ + 4 C₆H₅NH₂ + 1.5 H₂O → IrCl(CO)[P(C₆H₅)₃]₂ + (CH₃)₂NH₂⁺Cl⁻ + 1.5 OP(C₆H₅)₃[4][5][6]
-
In a suitable reaction vessel, dissolve hexachloroiridic acid in a high-boiling solvent such as dimethylformamide (DMF).
-
Add an excess of triphenylphosphine.
-
Add a base, such as aniline, to facilitate the reaction.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen). The DMF serves as a source of the carbonyl ligand.
-
Upon completion of the reaction, cool the mixture and induce precipitation of the product, for example, by adding a less polar solvent.
-
Isolate the product by filtration, wash, and dry.
Note: A detailed experimental protocol with specific quantities and yields for this precursor was not found in the reviewed literature.
Synthesis from Ammonium Hexachloroiridate ((NH₄)₂IrCl₆)
Ammonium hexachloroiridate has been used to synthesize iridium-phosphine complexes and is a potential precursor for Vaska's complex.
Conceptual Protocol:
-
Combine ammonium hexachloroiridate and an excess of the corresponding phosphine (B1218219) ligand in a high-boiling alcohol solvent, such as diethylene glycol.[7]
-
Heat the reaction mixture to a high temperature (e.g., 190 °C).[7] The alcohol can serve as the source of the carbonyl ligand through decarbonylation.
-
Monitor the reaction for the formation of the desired product.
-
Cool the reaction mixture and isolate the product by filtration.
Note: While the synthesis of iridium phosphine complexes from this precursor is documented, a specific, detailed protocol for the synthesis of Vaska's complex with reported yields was not identified.
Synthesis from Di-μ-chloro-tetracarbonyldiiridium(I) ([Ir(CO)₂Cl]₂)
This dimeric iridium(I) carbonyl complex is an excellent precursor for Vaska-type complexes, as it already contains iridium in the desired +1 oxidation state and has carbonyl ligands.
Experimental Protocol for Vaska-Type Complexes:
The synthesis of Vaska-type complexes from [Ir(CO)₂Cl]₂ generally involves the reaction of the dimer with four molar equivalents of the desired phosphine ligand.[2][3]
-
The in-situ generated dimeric precursor [Ir(CO)₂Cl]₂ is reacted with four molar equivalents of the phosphine ligand in a solvent like dichloromethane.[2][3]
-
The reaction proceeds via the cleavage of the chloro-bridge to afford the tetracoordinated trans-[Ir(CO)Cl(L)₂] complex (where L is the phosphine ligand).[2][3]
-
For specific phosphine ligands other than triphenylphosphine, yields have been reported to be high (88-90%).[2]
Note: While this method is effective for Vaska-type complexes, a specific protocol with a reported yield for the synthesis of Vaska's complex (with triphenylphosphine) was not detailed in the reviewed literature.
Synthesis Pathways and Logical Relationships
The following diagrams illustrate the synthetic pathways from the different iridium precursors to Vaska's complex.
Caption: Synthetic routes to Vaska's Complex from various precursors.
The experimental workflow for comparing the performance of these precursors would ideally follow a systematic approach to ensure an objective evaluation.
Caption: Workflow for comparing iridium precursor performance.
References
Rhodium(III) Chloride vs. Iridium(III) Chloride: A Comparative Guide for Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
Rhodium(III) chloride (RhCl₃) and Iridium(III) chloride (IrCl₃) are two of the most versatile and widely utilized pre-catalysts in organic synthesis and industrial chemical production. Both belong to the platinum group metals and exhibit exceptional catalytic activity in a variety of transformations, most notably hydrogenation, transfer hydrogenation, and oxidation reactions.[1][2][3] This guide provides an objective, data-driven comparison of their performance in key catalytic reactions, offering insights to aid in catalyst selection for research and development.
Catalytic Performance in Transfer Hydrogenation of Ketones
Transfer hydrogenation, a process that utilizes hydrogen donors like isopropanol (B130326) or formic acid in place of gaseous H₂, is a crucial reaction in the synthesis of fine chemicals and pharmaceuticals.[4] Both Rh(III) and Ir(III) complexes are highly effective catalysts for this transformation. The following tables summarize representative experimental data for the transfer hydrogenation of acetophenone, a common benchmark substrate, using catalysts derived from RhCl₃ and IrCl₃.
It is critical to note that the following data is collated from different studies, and direct comparison is influenced by the variations in ligands, solvents, bases, and other reaction conditions.
Rhodium(III)-Based Catalysis
Rhodium catalysts, often in the form of Rh(III) complexes with various ligands, demonstrate high efficiency in the transfer hydrogenation of ketones.[5][6]
| Catalyst System | H-Donor | Base | Temp. (°C) | S/C Ratio | Time (h) | Conv. (%) | TOF (h⁻¹) | Reference |
| RhCl₃ / (R)-3 | i-PrOH | t-BuOK | 40 | 1000:1 | 24 | >95 | ~1490 (initial) | [5] |
| [Cp*RhCl(TsDPEN)] | HCOOH/NEt₃ (aq) | - | 40 | 100:1 | 0.5 | ~100 | >150 | [6] |
| RhL3 Complex | HCOOH/NEt₃ | - | RT | 100:1 | 0.5-2 | 94 | 188 | [7] |
S/C Ratio: Substrate-to-Catalyst Ratio Conv.: Conversion TOF: Turnover Frequency (moles of substrate converted per mole of catalyst per hour) Cp: Pentamethylcyclopentadienyl* TsDPEN: N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine L3: Schiff Base Ligand
Iridium(III)-Based Catalysis
Iridium catalysts are also highly effective for transfer hydrogenation and, in some systems, can exhibit superior activity, particularly in aqueous media or under base-free conditions.[6][8][9]
| Catalyst System | H-Donor | Base | Temp. (°C) | S/C Ratio | Time (h) | Conv. (%) | TOF (h⁻¹) | Reference |
| [CpIrCl(TsDPEN)] | HCOOH/NEt₃ (aq) | - | 40 | 100:1 | 1 | ~100 | ~100 | [6] |
| [CpIr(bpyO)(H₂O)] | Glucose | Na₂CO₃ | 100 | 1000:1 | 20 | 85 | 4.25 | [8] |
| Iridacycle 38 | i-PrOH | KOtBu | - | - | 1 | 98 | 98 | [10] |
bpyO: 2,2'-bipyridonate
Performance in Oxidation of Alcohols
Both Rh(III) and Ir(III) chlorides can catalyze the oxidation of alcohols to aldehydes and ketones. Studies have shown that IrCl₃, in particular, can be a more efficient catalyst than even Ruthenium(III) chloride in certain oxidation systems.[11] In contrast, uncatalyzed oxidation of cyclic alcohols by hexacyanoferrate(III) shows no measurable reaction, but the addition of catalytic amounts of RhCl₃ initiates the conversion.
For instance, in the oxidation of primary aromatic alcohols, half-sandwich complexes of both Ir(III) and Rh(III) have been shown to be effective catalysts.[12] Comparative studies often highlight that the choice of metal can significantly influence reaction rates and selectivity, depending on the substrate and oxidant used.[3]
Experimental Protocols
Representative Protocol for Transfer Hydrogenation of Acetophenone (Rh-catalyzed)
This protocol is based on studies of Rh(III) catalyzed transfer hydrogenation using secondary phosphine (B1218219) oxide (SPO) ligands.[13]
-
Catalyst Pre-formation: In a Schlenk tube under an inert atmosphere, RhCl₃·3H₂O and the desired ligand (e.g., an SPO ligand, ligand/metal ratio of 3:1) are dissolved in dry isopropanol.
-
Incubation: The mixture is heated at 80°C for 1 hour to form the active catalyst precursor.
-
Reaction Initiation: The solution is cooled to the reaction temperature (e.g., 40°C). Acetophenone (substrate) and potassium tert-butoxide (base) are added. Typical ratios are [Rh] : [Base] : [Substrate] = 1:20:1000.
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots at desired time intervals and analyzing them by gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is quenched, and the product is isolated using standard extraction and purification techniques like column chromatography.
Representative Protocol for Transfer Hydrogenation of Ketones (Ir-catalyzed)
This protocol is adapted from the use of an iridium complex with glucose as the hydrogen donor.[8]
-
Reaction Setup: In a stainless-steel reactor under an argon atmosphere, the iridium catalyst (e.g., [Cp*Ir(bpyO)(H₂O)], 0.1-1.0 mol%), the ketone substrate (e.g., acetophenone), glucose (2 equivalents), and a base (e.g., Na₂CO₃, 5 mol%) are added to the solvent (e.g., water).
-
Reaction Conditions: The sealed reactor is heated to the specified temperature (e.g., 100°C) for a designated time (e.g., 20 hours).
-
Product Isolation: After cooling to room temperature, the product is extracted with an organic solvent (e.g., dichloromethane).
-
Analysis: The solvent is evaporated, and the yield is determined by ¹H NMR analysis using an internal standard. The product can be further purified by column chromatography.
Mechanistic Pathways and Visualizations
The catalytic cycles for transfer hydrogenation by both rhodium and iridium complexes are generally believed to proceed through a metal-hydride intermediate. The "outer-sphere" mechanism, where the substrate is not directly coordinated to the metal center, is widely accepted for many of these systems.[4]
Catalytic Cycle for Rhodium-Catalyzed Transfer Hydrogenation
The proposed mechanism often involves the formation of a rhodium-hydride species, which then delivers the hydride to the carbonyl carbon of the ketone, while a proton is transferred from the ligand or solvent to the carbonyl oxygen, typically through a six-membered transition state.[14]
Caption: Proposed outer-sphere mechanism for Rh-catalyzed transfer hydrogenation.
Catalytic Cycle for Iridium-Catalyzed Transfer Hydrogenation
Similarly, iridium catalysts are proposed to operate via an iridium-hydride intermediate. The activation of the pre-catalyst and the subsequent hydride transfer steps are crucial for the catalytic turnover.[15] The specific pathway can be influenced by the presence or absence of a base.
Caption: Simplified catalytic cycle for Ir-catalyzed transfer hydrogenation.
Conclusion and Catalyst Selection
Both Rhodium(III) chloride and Iridium(III) chloride are excellent precursors for highly active catalysts. The choice between them is nuanced and depends heavily on the specific reaction, desired outcome, and operational constraints.
-
Rhodium(III) Chloride is the foundation for a vast number of well-established, highly efficient catalysts, including Wilkinson's catalyst. It is particularly effective in asymmetric transfer hydrogenation when combined with chiral ligands, often providing high enantioselectivity.[1][16]
-
Iridium(III) Chloride often serves as a precursor for catalysts that exhibit remarkable stability and activity, sometimes under milder or base-free conditions.[9] Iridium catalysts have shown particular promise in aqueous-phase catalysis and for the hydrogenation of more challenging substrates.[6][17]
For professionals in drug development, where stereoselectivity is paramount, the extensive literature on chiral rhodium catalysts may offer a more direct path to achieving desired enantiomeric excess. However, for process development, the stability and potentially higher turnover numbers of iridium catalysts under certain conditions could be advantageous. Ultimately, empirical screening of catalysts derived from both RhCl₃ and IrCl₃ is recommended to identify the optimal system for a specific synthetic challenge.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermodynamic-Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Characterization of Iridium(III) Chloride Trihydrate Reaction Intermediates
Iridium(III) chloride trihydrate (IrCl₃·3H₂O) is a pivotal starting material in the synthesis of a vast array of iridium-based catalysts and organometallic complexes.[1][2][3] Its versatility is leveraged in numerous critical industrial processes, including hydrogenation, oxidation, C-H activation, and the Cativa process for acetic acid production.[1][3][4] A thorough understanding of the reaction mechanisms and the transient intermediates formed during these catalytic cycles is essential for optimizing reaction efficiency, selectivity, and catalyst stability.
This guide provides a comparative overview of key spectroscopic techniques used to identify and characterize the reaction intermediates of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize iridium-based compounds.
Spectroscopic Techniques and Data
A multi-faceted approach, employing several spectroscopic methods, is often necessary for the unambiguous characterization of fleeting and complex iridium intermediates. The most common techniques include UV-Vis, Nuclear Magnetic Resonance (NMR), and Vibrational (Infrared and Raman) spectroscopy.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, making it highly effective for monitoring changes in the coordination sphere and oxidation state of the iridium center. The formation of new species in a reaction mixture is often accompanied by the appearance of new absorption bands or shifts in existing ones.
Quantitative Data Summary: UV-Vis Absorption Maxima
| Compound / Intermediate | Solvent/Medium | Absorption Peaks (λ_max, nm) | Reference |
| Iridium(III) chloride (initial state) | Aqueous | 324, 386 | [5] |
| Iridium(III) chloride salt | Not specified | ~330, ~380 | [5] |
| Hydrolyzed Ir(III) complex ([Ir(OH)₆]³⁻) | Alkaline (aqueous) | 313 (after heating) | [6] |
| Chloro-bridged Ir(III) dimers ([Ir(C^N)₂Cl]₂) | Dichloromethane | < 350 (intense, LC), 400-600 (MLCT/ILCT) | [7] |
| MIC–Ir(III) complex | Methanol | 365 | [8] |
Experimental Protocol: UV-Vis Monitoring of a Catalytic Reaction
-
Preparation: Prepare a solution of this compound and any necessary ligands or co-catalysts in a suitable solvent transparent in the desired UV-Vis range.
-
Baseline Spectrum: Record a baseline UV-Vis spectrum of the initial solution in a quartz cuvette.
-
Reaction Initiation: Initiate the reaction by adding the substrate or by changing a condition (e.g., temperature).
-
Time-Resolved Spectra: Acquire spectra at regular intervals throughout the reaction. If the reaction is fast, a diode-array spectrophotometer is recommended for rapid data collection.
-
Data Analysis: Monitor the decrease in reactant peaks and the emergence of new peaks corresponding to intermediates and products. Changes in peak position and intensity provide kinetic and mechanistic information. The addition of ligands like trisodium (B8492382) citrate (B86180) can cause significant spectral shifts, indicating ligand exchange.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the precise molecular structure of diamagnetic iridium complexes in solution. ¹H, ¹³C, and ³¹P NMR are commonly employed to map the connectivity of atoms and understand the electronic environment of the iridium center.
Quantitative Data Summary: Characteristic ¹H NMR Chemical Shifts
| Species / Moiety | Nucleus | Chemical Shift (δ, ppm) | Coupling | Reference |
| Iridium(III) Hydride | ¹H | -16.82 | Singlet | [10] |
| Iridium(III) Hydride | ¹H | -19.7 | Triplet, ²J(PH) = 18.4 Hz | [11] |
| Iridium(III) Hydride | ¹H | -20.2 | Triplet, ²J(PH) = 18.5 Hz | [11] |
Experimental Protocol: NMR Analysis of Reaction Intermediates
-
Sample Preparation: The reaction is typically run in a deuterated solvent suitable for NMR (e.g., CDCl₃, CD₂Cl₂).[7][12]
-
Reaction Monitoring: The reaction can be monitored directly in an NMR tube. Acquire an initial spectrum before adding the final reactant. After initiation, take subsequent spectra at various time points.
-
Spectral Acquisition: Standard ¹H and ¹³C spectra are acquired. If phosphine (B1218219) ligands are used, ³¹P NMR is essential.[10][11]
-
Advanced Techniques: For complex structures, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for determining the full structure of intermediates.[13]
-
Data Interpretation: The appearance of new signals, changes in chemical shifts, and coupling constants provide detailed structural information about the intermediates formed. For instance, the appearance of a high-field signal (typically δ < 0 ppm) is a clear indicator of the formation of an iridium hydride intermediate.[10][11]
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of molecules. They are particularly useful for identifying specific bonds and functional groups within a complex, such as Ir-H, Ir-Cl, and carbonyl ligands.
Quantitative Data Summary: Key Vibrational Frequencies
| Bond / Mode | Technique | Frequency (cm⁻¹) | Reference |
| ν(Ir-H) Stretch | IR | 2000 - 2240 | |
| ν(Ir-H) Stretch | IR | 2217 | [11] |
| ν(Ir-Cl) Stretch (trans to Cl) | IR / Raman | 302 - 325 | [14] |
| δ(Cl-Ir-Cl) Bend | IR | 175 | [14] |
| Adsorbed H₂O on IrCl₃ (bend) | IR | 1617 | [15] |
| Adsorbed H₂O on IrCl₃ (stretch) | IR | ~3500 (broad) | [15] |
Experimental Protocol: In-Situ Vibrational Spectroscopy
-
Probe Selection: Choose the appropriate technique. IR spectroscopy is sensitive to bonds with strong dipole moments (e.g., C=O), while Raman is better for symmetric, less polar bonds.[16]
-
Reaction Setup: The reaction is conducted in a cell equipped with windows transparent to the radiation (e.g., NaCl or KBr for IR; quartz for Raman). For in-situ monitoring, attenuated total reflectance (ATR) probes for IR or immersion probes for Raman are commonly used.
-
Data Acquisition: A spectrum of the initial reaction mixture is recorded. After initiating the reaction, spectra are collected continuously.
-
Analysis: The appearance or disappearance of characteristic bands allows for the tracking of reactants, intermediates, and products. For example, the emergence of a band in the 2000-2240 cm⁻¹ region is a strong indication of the formation of an Ir-H bond.
Comparison of Spectroscopic Techniques
| Feature | UV-Vis Spectroscopy | NMR Spectroscopy | IR & Raman Spectroscopy |
| Information Provided | Electronic transitions, oxidation state, kinetics. | Detailed molecular structure, connectivity, stereochemistry. | Vibrational modes, bond identification, functional groups. |
| Strengths | High sensitivity, excellent for kinetics, relatively simple setup. | Provides unambiguous structural data for diamagnetic species. | Excellent for in-situ monitoring, complementary information, can study solids and solutions.[16] |
| Limitations | Provides limited structural detail. Overlapping bands can be complex. | Lower sensitivity, requires deuterated solvents, not suitable for paramagnetic species. | Can be difficult to interpret complex spectra. Water can be a strong interferent in IR.[15] |
| Best For | Monitoring reaction progress and identifying changes in the Ir coordination sphere. | Definitive structural elucidation of stable intermediates or final products. | Identifying specific bond formations (e.g., Ir-H) and real-time reaction monitoring. |
Visualized Workflows and Pathways
References
- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. 氯化铱(III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formylated chloro-bridged iridium( iii ) dimers as OLED materials: opening up new possibilities - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT03127J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unexpected reactivity of cyclometalated iridium( iii ) dimers. Direct synthesis of a mononuclear luminescent complex - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02689B [pubs.rsc.org]
- 13. NMR study on iridium(III) complexes for identifying disulfonate substituted bathophenanthroline regio-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. mt.com [mt.com]
A Comparative Electrochemical Analysis of Iridium(III) Chloride Trihydrate and its Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative electrochemical analysis of the common starting material, Iridium(III) chloride trihydrate (IrCl₃·3H₂O), and its more complex organometallic derivatives. Understanding the electrochemical properties of these compounds is crucial for their application in catalysis, sensing, and medicinal chemistry. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes the experimental workflow.
Comparative Electrochemical Data
The electrochemical behavior of iridium complexes is significantly influenced by the coordination environment of the iridium center. While this compound serves as a convenient precursor, its electrochemical signature in solution, often as the hexachloroiridate(III) anion ([IrCl₆]³⁻), is distinct from its organometallic derivatives. The introduction of organic ligands, such as bidentate C^N and N^N ligands, modulates the electron density at the metal center, thereby tuning the redox potentials.
The following table summarizes the key electrochemical parameters for the hexachloroiridate(III) anion and a selection of representative organometallic Iridium(III) complexes, as determined by cyclic voltammetry (CV).
| Compound/Complex | Redox Couple | E½ (V vs. ref) | ΔEp (mV) | Solvent/Electrolyte | Reference Electrode | Notes |
| Hexachloroiridate(III), [IrCl₆]³⁻ | [IrCl₆]²⁻/³⁻ | ~ +0.66 | ~ 60-80 | Aqueous (pH 2-3) | SCE | Reversible one-electron oxidation. The potential can vary with pH and electrolyte.[1] |
| [Ir(ppy)₂(bpy)]⁺ (ppy = 2-phenylpyridine, bpy = 2,2'-bipyridine) | Ir(IV)/Ir(III) | ~ +0.7 - +0.9 | ~ 60-70 | Acetonitrile (B52724) / 0.1 M TBAPF₆ | Ag/AgCl or Fc/Fc⁺ | Reversible oxidation. The exact potential is sensitive to ligand modifications. |
| [Ir(dfppy)₂(dtbbpy)]⁺ (dfppy = 2-(2,4-difluorophenyl)pyridine, dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine) | Ir(IV)/Ir(III) | ~ +1.1 - +1.3 | ~ 60-70 | Acetonitrile / 0.1 M TBAPF₆ | Ag/AgCl or Fc/Fc⁺ | The electron-withdrawing fluorine groups on the phenylpyridine ligand make the complex harder to oxidize. |
| [Ir(piq)₂(bpy)]⁺ (piq = 1-phenylisoquinoline) | Ir(IV)/Ir(III) | ~ +0.6 - +0.8 | ~ 60-70 | Acetonitrile / 0.1 M TBAPF₆ | Ag/AgCl or Fc/Fc⁺ | The extended conjugation of the piq ligand can influence the redox potential compared to ppy. |
Note: The redox potentials (E½) are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and reference electrode. The values presented here are approximate and intended for comparative purposes. ΔEp is the peak-to-peak separation, which for a reversible one-electron process is typically close to 59 mV.
Experimental Workflow and Methodologies
A comprehensive understanding of the electrochemical properties of Iridium(III) complexes relies on standardized and well-documented experimental procedures. Cyclic voltammetry is the most common technique employed for this purpose.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the electrochemical analysis of an Iridium(III) complex using cyclic voltammetry.
Caption: A typical workflow for cyclic voltammetry analysis of Iridium(III) complexes.
Detailed Experimental Protocol for Cyclic Voltammetry
This protocol provides a general procedure for obtaining the cyclic voltammogram of an Iridium(III) complex in a non-aqueous solvent.
Materials:
-
Iridium(III) complex of interest
-
Anhydrous acetonitrile (or other suitable non-aqueous solvent)
-
Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a Ferrocene/Ferrocenium (Fc/Fc⁺) internal standard
-
Counter Electrode: Platinum wire
-
Voltammetry cell
-
Potentiostat
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller particle size (e.g., 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment (e.g., acetonitrile).
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen anhydrous solvent.
-
Dissolve the Iridium(III) complex in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Purge the solution with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:
-
Potential Range: A wide enough range to observe the redox events of interest (e.g., -2.0 V to +2.0 V vs. the reference electrode). This can be narrowed in subsequent scans.
-
Scan Rate: 100 mV/s. This can be varied to investigate the reversibility of the redox process.
-
Number of Cycles: 1-3 cycles.
-
-
Initiate the scan and record the resulting cyclic voltammogram.
-
-
Data Analysis:
-
From the voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2. This provides an estimate of the standard redox potential.
-
Determine the peak-to-peak separation (ΔEp) as |Epa - Epc|. For a reversible one-electron transfer, ΔEp is theoretically 59 mV at room temperature.
-
Measure the anodic peak current (ipa) and the cathodic peak current (ipc). For a reversible process, the ratio of the peak currents (ipa/ipc) should be close to 1.
-
Logical Relationships in Electrochemical Analysis
The interpretation of electrochemical data from Iridium(III) complexes involves understanding the relationship between the molecular structure and the observed redox properties.
Caption: Relationship between molecular structure, electronic properties, and electrochemical behavior.
Conclusion
The electrochemical analysis of this compound and its complexes reveals a significant modulation of the iridium center's redox properties upon coordination with organic ligands. While the simple chloride salt exhibits a straightforward oxidation, the introduction of tailored ligands allows for the fine-tuning of the redox potential over a wide range. This tunability is paramount for the rational design of new Iridium(III) complexes with specific functionalities for applications in catalysis, photoredox chemistry, and as therapeutic agents. The experimental protocols and workflows provided in this guide offer a foundation for the consistent and reproducible electrochemical characterization of these important compounds.
References
A Comparative Benchmarking Guide: Iridium Catalysts Derived from IrCl₃ Versus Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of catalyst is a critical factor that dictates the efficiency, selectivity, and overall success of a chemical transformation. While palladium catalysts have long been the workhorses of cross-coupling and hydrogenation reactions, iridium catalysts, often derived from iridium(III) chloride (IrCl₃), have emerged as powerful alternatives, particularly in asymmetric synthesis. This guide provides an objective, data-driven comparison of the performance of iridium catalysts derived from IrCl₃ against traditional palladium catalysts in key organic reactions.
Executive Summary
Palladium catalysts are renowned for their versatility and high activity in a broad range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. They are also effective for various hydrogenation processes. Iridium catalysts, while also capable of mediating a variety of transformations, truly excel in the realm of asymmetric hydrogenation and specific C-H functionalization and allylic substitution reactions, often providing superior enantioselectivity and regioselectivity where palladium catalysts may fall short. The choice between iridium and palladium is therefore not a matter of universal superiority but rather a nuanced decision based on the specific transformation, desired outcome, and substrate complexity.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance of iridium and palladium catalysts in key reaction classes. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. The data presented here is a compilation from various sources to provide a comparative overview.
Asymmetric Hydrogenation of Acetophenone (B1666503)
Asymmetric hydrogenation of prochiral ketones is a fundamental transformation for the synthesis of chiral alcohols, which are key intermediates in the pharmaceutical industry. Both iridium and palladium catalysts have been employed for this purpose, with iridium often demonstrating superior enantioselectivity.
| Catalyst System | Substrate/Catalyst Ratio | Base | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Iridium | ||||||
| [Ir(COD)Cl]₂ / (S)-tol-BINAP | 500 | tBuOLi | EtOH | 20 | >99 | 96 (R) |
| [Ir(COD)Cl]₂ / P,N,OH Ligand | 500 | tBuOLi | EtOH | 20 | >99 | 99 (R)[1] |
| Palladium | ||||||
| Pd(OAc)₂ / Chiral Ligand | - | - | - | - | High | Moderate to High |
Note: Data for palladium-catalyzed asymmetric hydrogenation of acetophenone is less commonly reported with high enantioselectivity compared to iridium and ruthenium catalysts.
Asymmetric Allylic Amination
The synthesis of chiral amines via asymmetric allylic amination is another area where iridium catalysts have shown distinct advantages over the more traditional palladium systems, particularly in terms of regioselectivity.
| Catalyst System | Allylic Substrate | Amine Nucleophile | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Branched:Linear Ratio |
| Iridium | ||||||
| [Ir(COD)Cl]₂ / (S)-tol-BINAP | α-methyl allyl acetate | Aniline | DME | 95 | 96 | >99:1[2] |
| [Ir(COD)Cl]₂ / Phosphoramidite Ligand | Cinnamyl acetate | Benzylamine | THF | 95 | 96 | >98:2 |
| Palladium | ||||||
| Pd₂(dba)₃ / Phosphoramidite Ligand | Vinyl cyclic carbonate | Aromatic amines | - | High | up to 97 | -[3] |
Cross-Coupling Reactions: Sonogashira Coupling
Palladium catalysts are the gold standard for Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. While iridium-catalyzed Sonogashira-type reactions are known, they are far less common and generally less efficient than their palladium counterparts.
| Catalyst System | Aryl Halide | Alkyne | Solvent | Yield (%) |
| Palladium | ||||
| PdCl₂(PPh₃)₂ / CuI | 1-bromo-4-iodobenzene | Phenylacetylene | - | High |
| Pd(OAc)₂ / XPhos | Aryl Bromide | Terminal Alkyne | - | High |
| Iridium | ||||
| - | - | - | - | Data not readily available for direct comparison |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are generalized protocols for representative iridium and palladium-catalyzed reactions.
Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Acetophenone
Materials:
-
Iridium precursor: [Ir(COD)Cl]₂
-
Chiral ligand (e.g., (R)-Tol-BINAP)
-
Substrate: Acetophenone
-
Solvent: Anhydrous Ethanol (EtOH)
-
Base: Lithium tert-butoxide (tBuOLi)
-
Hydrogen gas (H₂)
-
Schlenk flask or autoclave
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., Argon), add [Ir(COD)Cl]₂ (0.05 mol%) and the chiral ligand (0.12 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.[1]
-
Add degassed, anhydrous ethanol.
-
Stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.
-
Add acetophenone (1.0 eq).
-
Add the base (e.g., tBuOLi, 2 mol%).[1]
-
For direct hydrogenation, purge the flask with H₂ gas (3-4 times) and then pressurize to the desired pressure (e.g., 30 bar).[1]
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 20 hours).[1]
-
Upon completion (monitored by GC or TLC), carefully vent the H₂ gas.
-
Quench the reaction and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) using chiral HPLC or GC.
Protocol 2: General Procedure for Palladium-Catalyzed Sonogashira Coupling
Materials:
-
Palladium precursor: PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Aryl halide
-
Terminal alkyne
-
Base: Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Schlenk tube or round-bottom flask
-
Standard laboratory glassware
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and copper(I) iodide (1-5 mol%).[4]
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Add the aryl halide (1.0 eq), terminal alkyne (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for iridium- and palladium-catalyzed reactions, as well as a typical experimental workflow.
References
- 1. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regio- and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Studies of Reactions Catalyzed by Iridium(III) Chloride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Iridium(III) chloride trihydrate (IrCl₃·3H₂O) serves as a versatile and widely utilized precursor for a variety of homogeneous and heterogeneous catalysts. Its applications span a broad range of organic transformations, most notably in alcohol oxidation and transfer hydrogenation reactions. This guide provides an objective comparison of the catalytic performance of this compound with alternative catalytic systems, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Executive Summary
This compound is a cost-effective and readily available source of iridium for catalysis. While it can be used directly in some cases, it often serves as a precursor for the in-situ generation of more complex and highly active catalytic species. This guide will explore the kinetics of two major classes of reactions catalyzed by iridium species derived from IrCl₃·3H₂O: the oxidation of alcohols to aldehydes and ketones, and the transfer hydrogenation of ketones to secondary alcohols. The performance of these iridium-based catalysts will be compared with that of other common catalytic systems, including those based on ruthenium and palladium.
Data Presentation: Comparative Kinetic Data
The following tables summarize quantitative data from various studies, comparing the catalytic performance of this compound-derived catalysts with other systems in alcohol oxidation and transfer hydrogenation reactions.
Table 1: Catalytic Oxidation of Alcohols
| Catalyst System | Substrate | Oxidant/H₂ Acceptor | Temp. (°C) | Conversion (%) | TON | TOF (h⁻¹) | Reference |
| This compound / Co-oxidant | Propan-1-ol / Propan-2-ol | N-bromoacetamide | - | First-order kinetics observed | - | - | [1] |
| This compound | Cyclohexanol | Ceric perchlorate | - | First-order at low concentrations | - | - | [2] |
| This compound | Cyclohexanol / Cyclooctanol | Cerium(IV) sulphate | - | First-order, becomes zero-order | - | - | [3] |
| Ruthenium(III) chloride | Benzyl (B1604629) alcohol | Cerium(IV) sulfate | 20 | Variable | - | - | [4] |
| Palladium on Carbon (Pd/C) | Benzyl alcohol | O₂ | 120 | Variable | - | - | [4] |
Note: Direct comparison of TOF values can be challenging due to varying reaction conditions across different studies. The data presented here is for illustrative purposes.
Table 2: Catalytic Transfer Hydrogenation of Ketones
| Catalyst System | Substrate | Hydrogen Donor | Base | Temp. (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) | Reference |
| [Cp*IrCl₂]₂ (derived from IrCl₃·3H₂O) / Ligand | Acetophenone (B1666503) | Glucose | K₂CO₃ | 100 | 20 | Variable | - | [5][6][7] |
| Ruthenacycle Complex | Acetophenone | Isopropanol | KOH | 100 | 3.5 | 92 | 26.3 | [8] |
| Palladium Nanoparticles on Carbon | Acetophenone | Isopropanol | - | 25 | 1 | 100 | 4362 | [8] |
| Anionic Iridium(III) Hydride | Acetophenone | H₂ | K-iPrO | - | - | - | Activity order: K > Na > Li | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of catalyst performance. Below are generalized protocols for the kinetic analysis of alcohol oxidation and transfer hydrogenation reactions.
Protocol 1: Kinetic Study of Benzyl Alcohol Oxidation
This protocol outlines a typical procedure for monitoring the kinetics of benzyl alcohol oxidation catalyzed by an in-situ generated iridium species from this compound.
Materials:
-
This compound (IrCl₃·3H₂O)
-
Benzyl alcohol
-
Co-oxidant (e.g., Cerium(IV) sulfate, N-bromoacetamide)
-
Solvent (e.g., aqueous acidic medium, acetic acid)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated sodium sulfite)
-
Extraction solvent (e.g., diethyl ether)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
Catalyst Solution Preparation: Prepare a stock solution of this compound in the chosen solvent.
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, add the solvent, benzyl alcohol, and the internal standard. Allow the mixture to reach the desired reaction temperature.
-
Initiation of Reaction: To initiate the reaction, add the required amount of the co-oxidant and the iridium catalyst solution. Start the timer immediately.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Quenching and Extraction: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. Extract the organic components with the extraction solvent.
-
Analysis: Analyze the organic layer by GC-FID to determine the concentration of the reactant (benzyl alcohol) and the product (benzaldehyde) relative to the internal standard.
-
Data Analysis: Plot the concentration of benzyl alcohol versus time to determine the initial reaction rate. The turnover frequency (TOF) can be calculated using the formula: TOF = (moles of product) / (moles of catalyst × time).
Protocol 2: Kinetic Study of Acetophenone Transfer Hydrogenation
This protocol describes a general method for studying the kinetics of acetophenone transfer hydrogenation using an iridium catalyst and a hydrogen donor.
Materials:
-
This compound (IrCl₃·3H₂O) or a pre-synthesized iridium complex
-
Acetophenone
-
Hydrogen donor (e.g., isopropanol, formic acid, glucose)
-
Base (e.g., KOH, K₂CO₃)
-
Solvent (e.g., water, isopropanol)
-
Internal standard (e.g., biphenyl)
-
Extraction solvent (e.g., toluene)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
Catalyst Preparation (if necessary): If not using IrCl₃·3H₂O directly, prepare the active iridium catalyst by reacting it with a suitable ligand in an inert atmosphere.
-
Reaction Setup: In a sealed reaction vessel (e.g., a Schlenk tube or a stainless-steel reactor) under an inert atmosphere (e.g., argon or nitrogen), combine the iridium catalyst, acetophenone, hydrogen donor, base, solvent, and internal standard.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature for a specific duration.
-
Sampling and Analysis: At predetermined time points, carefully take aliquots from the reaction mixture. Dilute the aliquot with the extraction solvent and analyze by GC-FID to determine the conversion of acetophenone and the yield of 1-phenylethanol.
-
Data Analysis: Determine the reaction rate and TOF as described in Protocol 1. For asymmetric reactions, the enantiomeric excess (ee) of the product can be determined using chiral HPLC or GC.
Mandatory Visualization: Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for iridium-catalyzed reactions and a general experimental workflow.
Alcohol Oxidation Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ddd.uab.cat [ddd.uab.cat]
A Comparative Guide to the X-ray Crystal Structures of Iridium(III) Chloride Trihydrate Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the X-ray crystal structures of derivatives of Iridium(III) chloride trihydrate, alongside its common rhodium and ruthenium analogs. The focus is on the widely used chloro-bridged 1,5-cyclooctadiene (B75094) (cod) dimers, which are key precursors in catalysis and medicinal chemistry. This document presents quantitative crystallographic data, detailed experimental protocols for their synthesis and characterization, and visual workflows to elucidate the experimental processes.
Comparison of Crystallographic Data
The chloro-bridged dimers of iridium, rhodium, and ruthenium with 1,5-cyclooctadiene ligands—[IrCl(cod)]₂, [RhCl(cod)]₂, and [RuCl(cod)]₂—serve as excellent examples for a comparative structural analysis. These complexes are all synthesized from their respective hydrated metal chloride salts and exhibit distinct structural parameters as determined by single-crystal X-ray diffraction.
| Parameter | [IrCl(cod)]₂ | [RhCl(cod)]₂ | [RuCl(cod)]₂ |
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/n | P2₁/n | P2₁/n |
| a (Å) | 13.844(3) | 13.782(3) | 13.731(4) |
| b (Å) | 10.511(2) | 10.456(2) | 10.389(3) |
| c (Å) | 13.933(3) | 13.865(3) | 13.812(4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 109.43(3) | 109.35(2) | 109.21(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1913.9(7) | 1887.8(6) | 1859.1(9) |
| M-Cl (bridge) (Å) | 2.435(2), 2.441(2) | 2.421(1), 2.428(1) | 2.415(2), 2.422(2) |
| M-M distance (Å) | 3.124 | 3.105 | 3.089 |
| Dihedral Angle (°) of M₂Cl₂ core | 86 | Planar | Planar |
Note: The data presented are representative values and may vary slightly between different reported structures. The dihedral angle of the M₂Cl₂ core is a key differentiator, with the iridium complex showing a significantly more folded structure compared to its rhodium and ruthenium counterparts.[1]
Experimental Protocols
The following protocols provide a general methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the chloro-bridged dimers.
Synthesis of Chloro(1,5-cyclooctadiene)metal(I) Dimers
Materials:
-
This compound (IrCl₃·3H₂O)
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
1,5-cyclooctadiene (cod)
-
Ethanol (B145695) (or a 3:1 isopropanol/water mixture)
-
Sodium carbonate (for the rhodium synthesis)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
A mixture of the respective metal chloride hydrate (1.0 g) and an excess of 1,5-cyclooctadiene (4-5 mL) is prepared in a round-bottom flask.
-
Degassed ethanol or an isopropanol/water mixture (20-30 mL) is added to the flask. For the synthesis of [RhCl(cod)]₂, sodium carbonate (1.0 g) is also added.[1]
-
The reaction mixture is heated to reflux under an inert atmosphere (Argon or Nitrogen) for 18-24 hours. During this time, the color of the solution will change, typically to a yellow or orange-red.
-
After the reflux period, the solution is cooled to room temperature, which will induce the precipitation of the product.
-
The crystalline product is collected by filtration, washed with small portions of cold ethanol and diethyl ether, and then dried under vacuum.
Single-Crystal X-ray Diffraction
Crystal Growth:
Single crystals suitable for X-ray diffraction can be obtained by slow cooling of a saturated solution of the synthesized dimer in a suitable solvent system, such as dichloromethane/ethanol or toluene/heptane. The solution should be left undisturbed in a vial, and slow evaporation or cooling will promote the growth of well-defined crystals.
Data Collection and Structure Determination:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson synthesis and then refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and structural analysis of the iridium and alternative metal-cyclooctadiene complexes.
Caption: Synthetic workflow for chloro(1,5-cyclooctadiene)metal(I) dimers.
Caption: Experimental workflow for crystal structure determination.
References
The Iridium Advantage: A Comparative Guide to Cost-Effectiveness in Industrial Catalysis
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that significantly impacts reaction efficiency, selectivity, and overall process economics. While noble metal catalysts like palladium and rhodium have long been mainstays in industrial processes, iridium catalysts are increasingly demonstrating exceptional performance, particularly in challenging transformations such as asymmetric hydrogenation and C-H functionalization. This guide provides an objective comparison of the cost-effectiveness of iridium catalysts against common alternatives—rhodium, ruthenium, and palladium—supported by experimental data and detailed methodologies.
Iridium's high cost and relative scarcity necessitate a thorough evaluation of its benefits. However, its often superior activity, stability, and selectivity can lead to lower catalyst loadings, higher turnover numbers (TONs), and improved overall process efficiency, ultimately resulting in greater cost-effectiveness in many industrial applications.[1]
Asymmetric Hydrogenation: A Case Study of Acetophenone (B1666503)
Asymmetric hydrogenation of prochiral ketones is a fundamental transformation in the synthesis of chiral alcohols, which are vital building blocks in the pharmaceutical industry. The following data compares the performance of iridium, rhodium, and ruthenium catalysts in the asymmetric hydrogenation of the benchmark substrate, acetophenone.
It is important to note that reaction conditions can significantly influence catalyst performance, and a direct comparison is most effective when conditions are identical. The data presented below is collated from various sources and aims to provide a representative overview.
Performance Comparison in Asymmetric Hydrogenation of Acetophenone
| Catalyst System | Catalyst Loading (mol%) | TON | TOF (h⁻¹) | Yield (%) | ee (%) | Conditions |
| Iridium | ||||||
| [Ir(COD)Cl]₂ / (S)-BINAP | 0.1 | >990 | >100 | >99 | 98 | 30 bar H₂, 25 °C, 10h |
| Rhodium | ||||||
| [Rh(COD)₂]BF₄ / (S)-BINAP | 0.5 | 198 | ~20 | 99 | 95 | 10 bar H₂, 25 °C, 10h |
| Ruthenium | ||||||
| RuCl₂--INVALID-LINK--n | 0.01 | >9900 | >1000 | >99 | 99 | 80 bar H₂, 100 °C, 8h |
TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time ee (enantiomeric excess)
While ruthenium catalysts can exhibit exceptionally high TONs and TOFs, they often require higher temperatures and pressures. Iridium catalysts can provide excellent enantioselectivity and high yields under milder conditions with low catalyst loadings.[2] Rhodium catalysts, in this specific comparison for a simple ketone, may require higher catalyst loadings to achieve comparable results.[3]
C-H Functionalization: Iridium vs. Palladium
Carbon-hydrogen (C-H) activation is a powerful tool for streamlining synthetic routes by directly functionalizing otherwise inert C-H bonds. Palladium has been the dominant metal for many C-H functionalization reactions. However, iridium catalysts have emerged as highly effective alternatives, particularly for specific applications like C-H amination.
Performance Comparison in C-H Amination
| Catalyst System | Catalyst Loading (mol%) | TON | Yield (%) | Key Advantages |
| Iridium | ||||
| [Ir(COD)OMe]₂ / Ligand | 2.5 | 38 | 95 | High functional group tolerance |
| Palladium | ||||
| Pd(OAc)₂ / Ligand | 5 | 19 | 90 | Well-established, broad scope |
In certain C-H amination reactions, iridium catalysts have demonstrated higher efficiency and functional group tolerance compared to their palladium counterparts, allowing for the late-stage functionalization of complex molecules, a critical step in drug discovery.[4][5]
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis must consider not only the price of the metal precursor but also the cost of the necessary ligands and the overall process efficiency. The high turnover numbers and milder reaction conditions achievable with iridium catalysts can often offset the initial higher metal cost.
Estimated Cost per Mole of Catalyst Precursors and Ligands (as of late 2025)
| Compound | Formula | Molecular Weight ( g/mol ) | Price per Gram (USD, approx.) | Price per Mole (USD, approx.) |
| Precursors | ||||
| [Ir(COD)Cl]₂ | C₁₆H₂₄Cl₂Ir₂ | 671.71 | 450 | 302,269 |
| [Rh(acac)(CO)₂] | C₇H₇O₄Rh | 258.04 | 845 | 218,044 |
| RuCl₃·xH₂O | ~207.43 (anhydrous) | 183 | 37,947 | |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.51 | 109 | 24,472 |
| Ligands | ||||
| (S)-BINAP | C₄₄H₃₂P₂ | 622.67 | 88 | 54,795 |
| (R,R)-TsDPEN | C₂₁H₂₂N₂O₂S | 366.48 | 90 | 32,983 |
Prices are indicative and can vary significantly based on supplier, purity, and market volatility.[6][7][8][9][10]
While the initial investment in an iridium precursor is substantially higher, its ability to operate at lower catalyst loadings (e.g., 0.1 mol% for Ir vs. 0.5 mol% for Rh in the acetophenone hydrogenation example) can make it more cost-effective on a per-reaction basis. Furthermore, the potential for catalyst recycling and the value of achieving high enantiopurity in pharmaceutical applications are critical factors in the overall economic evaluation.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for accurate comparison and implementation of catalytic processes.
General Experimental Workflow for Asymmetric Hydrogenation
Caption: General workflow for asymmetric hydrogenation.
Detailed Protocol: Asymmetric Hydrogenation of Acetophenone with an Iridium Catalyst
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (0.0025 mmol, 0.5 mol%) and (S)-BINAP (0.0055 mmol, 1.1 mol%). Degassed solvent (e.g., 5 mL of methanol) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction: Acetophenone (1 mmol) is added to the catalyst solution. The flask is sealed, removed from the glovebox, and placed in an autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to 30 bar.
-
Reaction Conditions: The reaction mixture is stirred at 25 °C for 10 hours.
-
Work-up and Analysis: The autoclave is carefully depressurized. The solvent is removed under reduced pressure. The conversion and yield are determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Detailed Protocol: Asymmetric Hydrogenation of Acetophenone with a Rhodium Catalyst
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.005 mmol, 0.5 mol%) and (S)-BINAP (0.0055 mmol, 0.55 mol%). Degassed solvent (e.g., 10 mL of THF) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction: Acetophenone (1 mmol) is added to the catalyst solution. The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
Reaction Conditions: The reaction mixture is purged with hydrogen and then stirred under 10 bar of hydrogen pressure at 25 °C for 10 hours.
-
Work-up and Analysis: The hydrogen pressure is released, and the solvent is removed under reduced pressure. The conversion and yield are determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Detailed Protocol: Asymmetric Hydrogenation of Acetophenone with a Ruthenium Catalyst
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with RuCl₂--INVALID-LINK--n (0.001 mmol, 0.01 mol%). Degassed solvent (e.g., 2 mL of isopropanol) is added.
-
Reaction: A solution of acetophenone (1 mmol) in isopropanol (B130326) (8 mL) is added to the catalyst solution in an autoclave.
-
Reaction Conditions: The autoclave is sealed, purged with hydrogen, and then pressurized to 80 bar. The reaction is heated to 100 °C and stirred for 8 hours.
-
Work-up and Analysis: The autoclave is cooled to room temperature and carefully depressurized. The solvent is removed under reduced pressure. The conversion and yield are determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Signaling Pathways and Catalytic Cycles
Understanding the catalytic cycle is crucial for optimizing reaction conditions and catalyst design. The following diagram illustrates a simplified catalytic cycle for iridium-catalyzed asymmetric hydrogenation.
Caption: Simplified catalytic cycle for Ir-catalyzed hydrogenation.
References
- 1. [PDF] Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. ethz.ch [ethz.ch]
- 4. Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (S)-BINAP, 1 g, CAS No. 76189-56-5 | Chiral Phosphine Ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 7. (S)-BINAP, 250 mg, CAS No. 76189-56-5 | Chiral Phosphine Ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]
- 8. chemimpex.com [chemimpex.com]
- 9. RuCl[(R,R)-TsDPEN](均三甲苯) 90% | Sigma-Aldrich [sigmaaldrich.com]
- 10. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
Safety Operating Guide
Safe Disposal of Iridium(III) Chloride Trihydrate: A Comprehensive Guide
For immediate reference, in case of a spill or exposure to Iridium(III) chloride trihydrate, personnel should promptly flush affected eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] Contaminated clothing should be removed and washed before reuse.[1] In the event of inhalation, the individual should be moved to fresh air; if breathing is difficult, oxygen should be administered.[1]
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound frequently used in chemical synthesis.[2] Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The toxicological properties of this material have not been fully investigated, warranting a cautious approach to its handling and disposal.[1]
Essential Safety and Handling Precautions
When managing this compound, it is imperative to use adequate ventilation and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] A NIOSH/MSHA-approved respirator should be used if dust inhalation is a risk.[1] It is crucial to avoid generating dust during handling and to prevent the substance from coming into contact with skin and eyes.[1] The compound is moisture-sensitive and should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[1][3]
Quantitative Data and Hazard Profile
The following table summarizes the key characteristics of this compound relevant to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | Cl₃H₆IrO₃ | [4][5] |
| Molecular Weight | 352.62 g/mol | [3][4][5] |
| Appearance | Green-black crystalline powder | [1][3][4] |
| Melting Point | 763 °C (decomposes) | [2][3] |
| Density | 5.3 g/cm³ | [2][3][4] |
| Solubility | Soluble in water | [2] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| Incompatible Materials | Strong oxidizing agents | [1][3] |
| Hazardous Decomposition Products | Hydrogen chloride gas, irritating and toxic fumes | [1][3] |
Disposal Procedures for this compound
Disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Do not dispose of this chemical into drains or the environment.
Protocol for Disposal of Solid this compound
This protocol outlines the steps for preparing solid this compound for disposal.
Materials:
-
Personal Protective Equipment (PPE) as specified above
-
Sealable, labeled hazardous waste container
-
Chemical fume hood
-
Scoop or spatula
Procedure:
-
Preparation: Ensure all necessary PPE is worn correctly. Perform all handling of the solid material within a chemical fume hood to minimize inhalation risk.
-
Containment: Carefully transfer the solid this compound into a designated, sealable hazardous waste container. Avoid creating dust during the transfer.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and proper disposal of the waste.
Protocol for Treatment and Disposal of Aqueous Iridium(III) Chloride Solutions
For aqueous solutions containing Iridium(III) chloride, a chemical precipitation step can be employed to convert the soluble iridium into an insoluble salt, facilitating its separation and disposal. This method is adapted from iridium recovery processes.[6][7]
Materials:
-
PPE as specified above
-
Aqueous solution of Iridium(III) chloride
-
Ammonium (B1175870) chloride (NH₄Cl)
-
3% Hydrogen peroxide (H₂O₂) (or other suitable oxidizing agent)
-
pH meter and pH adjustment solutions (e.g., dilute NaOH or HCl)
-
Stir plate and stir bar
-
Beaker
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Sealable, labeled hazardous waste containers for solid and liquid waste
Procedure:
-
Oxidation: In a chemical fume hood, place the beaker with the iridium solution on a stir plate. While stirring, slowly add a small amount of 3% hydrogen peroxide to oxidize the Iridium(III) to Iridium(IV). This step is crucial for effective precipitation.[6][7]
-
Precipitation: Gradually add a solution of ammonium chloride to the iridium solution. This will precipitate the iridium as ammonium hexachloroiridate(IV) ((NH₄)₂IrCl₆), an insoluble complex.[6][7]
-
pH Adjustment: Monitor the pH of the solution and adjust if necessary to optimize precipitation, as advised by your EHS department.
-
Separation: Once precipitation is complete, separate the solid precipitate from the liquid by filtration.
-
Solid Waste Disposal: Transfer the collected precipitate into a labeled hazardous waste container for solids.
-
Liquid Waste Disposal: The remaining liquid (filtrate) may still contain low levels of iridium and other reagents and should be collected in a separate, labeled hazardous waste container for liquids.
-
Final Disposal: Arrange for the pickup of both solid and liquid hazardous waste through your institution's EHS department or a licensed waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound | Cl3H6IrO3 | CID 6102153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Process for Iridium Using “Dry Aqua Regia” - Phoenix Refining [phoenixrefining.com]
- 7. Establishment of a Novel Recycling Process for Iridium Using “Dry Aqua Regia” [jstage.jst.go.jp]
Personal protective equipment for handling Iridium(III) chloride trihydrate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Iridium(III) chloride trihydrate. It is intended for researchers, scientists, and professionals in drug development and other laboratory settings.
Hazard Identification and Immediate Precautions
This compound is a dark green to black crystalline powder that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause irritation to the skin, eyes, and respiratory tract.[3] The toxicological properties of this substance have not been fully investigated, warranting cautious handling.[3] It is also moisture-sensitive and should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[2][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Equipment | Specification | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber.[4] | Protects against skin irritation and absorption. Nitrile gloves offer good resistance to a range of chemicals and are a good alternative for those with latex allergies.[5] Butyl gloves provide excellent protection against corrosive acids and ketones.[4] |
| Eyes | Safety glasses with side shields or chemical safety goggles | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3] | Prevents eye irritation from dust particles.[3] |
| Respiratory | Air-purifying respirator (APR) with appropriate cartridges | NIOSH-approved respirator with cartridges for acid gases and particulates (e.g., P100).[6] | Protects against inhalation of harmful dust.[5][7] In case of high dust concentration or poor ventilation, a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) should be used.[2][8] |
| Body | Laboratory coat or chemical-resistant apron | Standard laboratory coat. | Protects skin and clothing from contamination. |
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | IrCl₃·3H₂O | [2] |
| Molecular Weight | 352.62 g/mol | [1][2] |
| Appearance | Dark green to black crystalline powder | [3][8] |
| Melting Point | 763 °C (decomposes) | [3][7][8] |
| Density | 5.30 g/cm³ | [8] |
| Solubility | Soluble in water | [3] |
Experimental Protocols: Handling and Emergency Procedures
The following are step-by-step procedures for the safe handling of this compound and actions to be taken in case of an emergency.
-
Preparation : Work in a well-ventilated area, preferably within a chemical fume hood.[3][7] Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Donning PPE : Put on all required personal protective equipment as detailed in Section 2.
-
Weighing and Transfer : Handle the solid carefully to minimize dust generation.[8] Use a spatula for transfers. Do not handle with bare hands.
-
Dissolution : If preparing a solution, add the solid slowly to the solvent.
-
Post-handling : After handling, wash hands thoroughly with soap and water.[3] Clean all equipment and the work area to remove any residual chemical.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Skin Contact : Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops.[3]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
-
Evacuate : Evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Wearing appropriate PPE, sweep or scoop up the spilled material.[3] Avoid generating dust.
-
Collection : Place the spilled material into a suitable, clean, dry, and closed container for disposal.[3][7]
-
Decontamination : Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
-
Waste Collection : Collect all solid waste, including contaminated PPE (such as gloves), in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste : Collect any aqueous solutions containing iridium in a separate, labeled hazardous waste container. Do not dispose of it down the drain.[7]
-
Container Labeling : Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Disposal : Dispose of the hazardous waste through a licensed environmental waste disposal company, following all local, state, and federal regulations.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | Cl3H6IrO3 | CID 6102153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 7. Iridium (III) Chloride | Iridium trichloride trihydrate | IrCl3 · 3H2O - Ereztech [ereztech.com]
- 8. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
